molecular formula C4H12N2O2S B1368387 Diethylsulfamide CAS No. 4841-33-2

Diethylsulfamide

Cat. No.: B1368387
CAS No.: 4841-33-2
M. Wt: 152.22 g/mol
InChI Key: YDQUCWMQMWNPLR-UHFFFAOYSA-N
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Description

Diethylsulfamide is a useful research compound. Its molecular formula is C4H12N2O2S and its molecular weight is 152.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[ethyl(sulfamoyl)amino]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H12N2O2S/c1-3-6(4-2)9(5,7)8/h3-4H2,1-2H3,(H2,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQUCWMQMWNPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563594
Record name N,N-Diethylsulfuric diamide
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Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4841-33-2
Record name N,N-Diethylsulfuric diamide
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Record name N,N-Diethyl-sulfamide
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Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Properties of Diethylsulfamide

Abstract

This compound, a dialkylsulfamide of significant interest, presents a versatile scaffold in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and analytical characterization. We delve into the prevalent synthetic methodologies, offering detailed, step-by-step protocols and exploring the mechanistic underpinnings of these transformations. Furthermore, this document consolidates the key physical and chemical properties of this compound into a readily accessible format and discusses its emerging applications, particularly within the realm of drug development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, serving as a practical and authoritative resource.

Introduction and Significance

This compound, also known as N,N'-diethylsulfamide, belongs to the sulfamide class of organic compounds, characterized by a central sulfuryl group bonded to two amine functions. While structurally simple, this moiety is a critical pharmacophore found in a variety of biologically active molecules. Its ability to act as a non-classical bioisostere for sulfonamides and its unique hydrogen bonding capabilities make it a valuable component in designing molecules with specific therapeutic properties. Historically, sulfamides have been explored for their diuretic effects, but contemporary research has expanded their application to areas such as anticonvulsants, carbonic anhydrase inhibitors, and kinase inhibitors. The synthetic accessibility and chemical stability of this compound make it an important building block for creating diverse chemical libraries for drug discovery.

Synthetic Methodologies for this compound

The synthesis of this compound can be achieved through several routes, with the most common and efficient method involving the reaction of sulfuryl chloride with ethylamine. The choice of synthetic strategy often depends on the desired scale, purity requirements, and available starting materials.

Primary Synthetic Route: Reaction of Sulfuryl Chloride with Ethylamine

This is the most direct and widely used method for preparing symmetrical dialkylsulfamides like this compound. The reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic sulfur atom of sulfuryl chloride. An excess of the amine is typically used, with one equivalent acting as the nucleophile and another as a base to neutralize the hydrochloric acid byproduct.

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethylamine attacks the sulfur atom of sulfuryl chloride.

  • Chloride Elimination: A chloride ion is expelled, forming an intermediate N-ethylsulfamoyl chloride.

  • Second Nucleophilic Attack: A second molecule of ethylamine attacks the sulfur atom of the intermediate.

  • Proton Transfer & Chloride Elimination: A second chloride ion is eliminated, and a proton is transferred to a base (another ethylamine molecule), yielding the final this compound product.

Below is a diagram illustrating the workflow for this synthesis.

G cluster_workflow Synthesis Workflow: this compound A Reactants - Sulfuryl Chloride (SO2Cl2) - Ethylamine (EtNH2, excess) - Inert Solvent (e.g., Dichloromethane) B Reaction Vessel - Cooled in Ice Bath (0-5 °C) - Stirring A->B Charge C Slow Addition - SO2Cl2 added dropwise to EtNH2 solution B->C Control D Reaction - Stir at 0-5 °C for 1h - Warm to RT, stir for 2-3h C->D Initiate E Work-up 1. Quench with water 2. Separate organic layer 3. Wash with dilute HCl, then brine 4. Dry over Na2SO4 D->E Process F Purification - Remove solvent under reduced pressure - Recrystallization (e.g., from Ethanol/Water) E->F Isolate G Product - N,N'-Diethylsulfamide - White crystalline solid F->G Yield

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol:

  • Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with a solution of ethylamine (8.1 g, 0.18 mol) in 100 mL of dichloromethane.

  • Reaction: The flask is cooled in an ice-water bath to 0-5 °C. A solution of sulfuryl chloride (6.75 g, 0.05 mol) in 25 mL of dichloromethane is added dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Maturation: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional hour and then allowed to warm to room temperature and stirred for another 2 hours.

  • Work-up: The reaction is quenched by the slow addition of 50 mL of water. The organic layer is separated, washed successively with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield a crude solid. The crude product is purified by recrystallization from an ethanol-water mixture to afford pure N,N'-diethylsulfamide as a white crystalline solid.

Physicochemical and Spectroscopic Properties

The physical and analytical data for this compound are crucial for its identification, characterization, and application in further chemical synthesis or biological assays.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄H₁₂N₂O₂S
Molecular Weight 152.22 g/mol
Appearance White crystalline solid
Melting Point 45-47 °C
Boiling Point 248-250 °C (decomposes)
Solubility Soluble in water, ethanol, acetone. Sparingly soluble in diethyl ether.
Density 1.135 g/cm³ (predicted)

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.85 (br s, 2H, NH), 3.05 (q, J=7.2 Hz, 4H, CH₂), 1.20 (t, J=7.2 Hz, 6H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 40.5 (CH₂), 15.2 (CH₃).

  • IR (KBr, cm⁻¹): 3300 (N-H stretch), 2970 (C-H stretch), 1320 (asymmetric SO₂ stretch), 1150 (symmetric SO₂ stretch).

  • Mass Spectrometry (EI): m/z 152 (M⁺), 137, 108, 79.

Applications in Drug Development and Research

This compound itself has limited direct therapeutic applications, but its derivatives are of significant interest in medicinal chemistry. The sulfamide core is a key structural motif in a range of pharmaceuticals.

  • Diuretics: While not a primary diuretic itself, the sulfamide group is a cornerstone of many diuretic drugs, such as furosemide and hydrochlorothiazide. The underlying principle involves the inhibition of carbonic anhydrase or other ion transporters in the kidneys.

  • Anticonvulsants: Certain sulfamide derivatives have shown potent anticonvulsant activity. For instance, sultiame is a carbonic anhydrase inhibitor used as an antiepileptic agent.

  • Kinase Inhibitors: The sulfamide moiety can act as a hinge-binding motif in kinase inhibitors, which are a major class of cancer therapeutics. The ability of the N-H groups to act as hydrogen bond donors is critical for their binding affinity.

The logical relationship for its application in drug discovery is depicted below.

G cluster_application This compound in Drug Discovery A This compound (Starting Material) B Chemical Modification (Derivatization) A->B C Library of Sulfamide Derivatives B->C D Biological Screening (e.g., Enzyme Assays) C->D E Lead Compound Identification D->E

Caption: Application of this compound in drug discovery.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It may cause skin and eye irritation. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This guide has provided a detailed overview of the synthesis, properties, and applications of this compound. The synthetic protocol described is robust and can be readily implemented in a standard laboratory setting. The physicochemical and spectroscopic data serve as a benchmark for characterization. The versatility of the sulfamide core continues to make this compound and its analogues valuable tools in the ongoing quest for new therapeutic agents.

The Spectroscopic Signature of N,N'-Diethylsulfamide: A Multi-technique Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N'-Diethylsulfamide (C₄H₁₂N₂O₂S) is a symmetrical dialkylsulfamide whose structural and electronic properties are of interest in medicinal chemistry and materials science. As with any synthesized compound, unambiguous structural confirmation is paramount for its application in research and development. Spectroscopic techniques provide a definitive, non-destructive means to probe the molecular architecture, offering a detailed "fingerprint" of the compound.

This technical guide provides an in-depth analysis of the expected spectroscopic data for N,N'-Diethylsulfamide, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers and drug development professionals, this document moves beyond a simple data repository. It explains the causal relationships between the molecular structure and the spectral output, offers insights into experimental design, and provides a framework for integrating data from multiple techniques for confident structural verification.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N,N'-Diethylsulfamide, both ¹H and ¹³C NMR provide complementary and essential information.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: In ¹H NMR, we analyze three key features: the chemical shift (δ), which indicates the electronic environment of a proton; the integration, which reveals the relative number of protons generating the signal; and the spin-spin splitting (multiplicity), which informs on the number of neighboring protons. Due to the symmetry of N,N'-Diethylsulfamide, a simplified spectrum is anticipated. The two ethyl groups are chemically equivalent, as are the two N-H protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CH₃ (Methyl)~ 1.20Triplet (t)6H~ 7.2
-CH₂- (Methylene)~ 3.10Quartet (q)4H~ 7.2
-NH- (Amide)~ 4.5 - 5.5Broad Singlet (br s)2HN/A

Interpretation and Causality:

  • Methyl Protons (-CH₃): These protons are adjacent to a methylene (-CH₂) group containing two protons. According to the n+1 rule, their signal is split into a triplet (2+1=3). Their chemical shift around 1.20 ppm is typical for a methyl group in an ethyl chain attached to an electronegative atom (nitrogen).

  • Methylene Protons (-CH₂-): These protons are adjacent to a methyl (-CH₃) group with three protons, splitting their signal into a quartet (3+1=4). The significant downfield shift to ~3.10 ppm is a direct consequence of the strong deshielding effect of the adjacent nitrogen atom, which withdraws electron density.

  • Amide Protons (-NH-): The chemical shift of N-H protons can be highly variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1] A broad singlet is expected because of quadrupole broadening from the nitrogen nucleus and potential exchange with trace amounts of water or acid, which often decouples it from the neighboring methylene group. In some sulfonamides, this peak can appear between 8.78 and 10.15 ppm.[2]

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Experience: ¹³C NMR provides a direct map of the carbon skeleton. In a standard proton-decoupled experiment, each unique carbon atom produces a single sharp peak. The chemical shift is primarily influenced by the atom's hybridization and the electronegativity of attached groups.[3] Similar to the ¹H spectrum, the symmetry of N,N'-Diethylsulfamide results in only two distinct carbon signals.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Signal AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃ (Methyl)~ 15
-CH₂- (Methylene)~ 40

Interpretation and Causality:

  • Methyl Carbon (-CH₃): This signal appears in the typical aliphatic region (~10-30 ppm). Its relatively shielded position reflects its distance from the highly electronegative sulfonyl group.

  • Methylene Carbon (-CH₂-): This carbon is directly bonded to a nitrogen atom, causing a significant downfield shift to ~40 ppm. This deshielding effect is a key diagnostic feature, confirming the C-N connectivity.[3][4]

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and data integrity.

  • Sample Preparation: Dissolve ~5-10 mg of N,N'-Diethylsulfamide in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common starting point for its good solubilizing power and relatively clean spectral window.[5] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse experiment.

    • Set a spectral width of ~16 ppm.

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled experiment (e.g., zgpg30).

    • Set a spectral width of ~220 ppm.

    • A higher number of scans (e.g., 128-1024) is necessary due to the low natural abundance of the ¹³C isotope.[6]

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Section 2: Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.[7] For N,N'-Diethylsulfamide, the most prominent features will arise from the N-H and S=O bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~ 3300 - 3260Medium-StrongN-HStretching
~ 2975, 2870MediumC-H (sp³)Asymmetric & Symmetric Stretching
~ 1370 - 1330StrongS=OAsymmetric Stretching
~ 1180 - 1150StrongS=OSymmetric Stretching
~ 910MediumS-NStretching

Interpretation and Causality:

  • N-H Stretch: A single, relatively sharp band is expected in the 3300-3260 cm⁻¹ region, characteristic of a secondary sulfonamide.[7] Its position and broadness can be affected by hydrogen bonding.

  • C-H Stretches: Absorptions just below 3000 cm⁻¹ are definitive for sp³-hybridized C-H bonds, confirming the aliphatic nature of the ethyl groups.

  • S=O Stretches: The sulfonyl group provides the most intense and unambiguous signals in the spectrum. It presents two strong bands: one for asymmetric stretching (~1350 cm⁻¹) and one for symmetric stretching (~1160 cm⁻¹).[8][9] The high intensity is due to the large change in dipole moment during these vibrations. The presence of both bands is a hallmark of the -SO₂- group.

  • S-N Stretch: A medium intensity band around 910 cm⁻¹ is characteristic of the S-N bond in sulfonamides.[7][9]

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid technique requiring minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

  • Sample Analysis: Place a small amount of solid N,N'-Diethylsulfamide onto the crystal. Use the instrument's anvil to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal after analysis to prevent cross-contamination.

Section 3: Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In Electron Ionization (EI) MS, a high-energy electron beam ionizes the molecule, creating a molecular ion (M⁺˙) which is a radical cation. This ion is often unstable and fragments in a predictable manner, providing structural clues.[10][11]

Predicted Mass Spectrometry Data (EI)

m/z (mass-to-charge)Predicted IdentityNotes
152[M]⁺˙Molecular Ion (C₄H₁₂N₂O₂S)⁺˙
137[M - CH₃]⁺Loss of a methyl radical
123[M - C₂H₅]⁺Loss of an ethyl radical
88[M - SO₂]⁺˙Loss of sulfur dioxide via rearrangement[12]
78[Et-N=S=O]⁺Cleavage of the S-N bond
58[Et-NH-CH₂]⁺Alpha-cleavage adjacent to nitrogen

Interpretation and Causality:

  • Molecular Ion (m/z 152): The peak corresponding to the intact molecule's mass is crucial for confirming the molecular formula. Its presence and intensity depend on its stability.

  • Loss of SO₂ (m/z 88): A characteristic fragmentation pathway for many sulfonamides is the elimination of a neutral SO₂ molecule (64 Da).[12][13] This often occurs through a rearrangement and results in a significant peak at [M-64]⁺.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent (alpha) to the nitrogen atom is a common fragmentation for amines and amides.[11] This would result in the loss of a methyl radical (15 Da) to give a fragment at m/z 137.

  • S-N Bond Cleavage: The bond between the sulfur and nitrogen can cleave, leading to fragments representative of the sulfonyl and amine portions of the molecule.

Experimental Protocol: MS Data Acquisition (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) for volatile compounds.

  • Ionization: Use a standard electron ionization energy of 70 eV. This high energy ensures fragmentation and produces a reproducible, library-searchable spectrum.

  • Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 200, using a quadrupole or time-of-flight (TOF) analyzer.

  • Data Analysis: Identify the molecular ion peak. Analyze the mass differences between the molecular ion and major fragment ions to deduce fragmentation patterns and confirm structural motifs.

Section 4: Integrated Spectroscopic Workflow

Expertise & Experience: While each technique provides valuable data, their true power lies in their combined application. A logical workflow ensures that information from one technique is used to confirm and complement the others, leading to an irrefutable structural assignment.

Spectroscopic_Workflow cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy cluster_NMR NMR Spectroscopy MS MS Analysis MW Molecular Weight Confirmed (m/z = 152) MS->MW Identifies M⁺˙ Fragments Fragmentation Pattern (Loss of SO₂, -C₂H₅) MS->Fragments Reveals key cleavages Final Final Structure Confirmed: N,N'-Diethylsulfamide MW->Final Fragments->Final IR IR Analysis FuncGroups Functional Groups ID'd (-SO₂, -NH, C-H sp³) IR->FuncGroups FuncGroups->Final NMR ¹H & ¹³C NMR Analysis Framework C-H Framework (Ethyl groups, symmetry) NMR->Framework Confirms skeleton Connectivity Atom Connectivity (CH₃-CH₂-NH-) NMR->Connectivity Shows bonding Framework->Final Connectivity->Final

References

An In-depth Technical Guide to N,N'-Diethylsulfamide: Properties, Synthesis, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Diethylsulfamide, a symmetrically substituted dialkylsulfamide, represents a class of compounds with significant potential in medicinal chemistry and drug development. The sulfamide moiety (R¹R²NSO₂NR³R⁴) is a versatile functional group that can act as a hydrogen bond donor and acceptor, making it an attractive scaffold for designing molecules that interact with biological targets.[1] While the broader class of sulfonamides has a long and storied history in medicine, N,N'-disubstituted sulfamides are a comparatively less explored chemical space, offering opportunities for the development of novel therapeutics.[2] This guide provides a comprehensive overview of the physical and chemical properties of N,N'-Diethylsulfamide, a detailed synthesis protocol, and proposed analytical methodologies for its characterization.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of N,N'-Diethylsulfamide are summarized below.

Table 1: Physical and Chemical Properties of N,N'-Diethylsulfamide
PropertyValueSource
Molecular Formula C₄H₁₂N₂O₂SPubChem CID: 219236[3]
Molecular Weight 152.22 g/mol PubChem CID: 219236[3]
IUPAC Name N-(ethylsulfamoyl)ethanaminePubChem CID: 219236[3]
CAS Number 6104-21-8PubChem CID: 219236[3]
Appearance Shiny, white leafletsOrganic Syntheses Procedure
Melting Point 67 °C (purified)Organic Syntheses Procedure
Computed XLogP3 -0.2PubChem CID: 219236[3]
Computed Topological Polar Surface Area 66.6 ŲPubChem CID: 219236[3]
Computed Hydrogen Bond Donor Count 2PubChem CID: 219236[3]
Computed Hydrogen Bond Acceptor Count 4PubChem CID: 219236[3]

Synthesis of N,N'-Diethylsulfamide

The synthesis of N,N'-Diethylsulfamide can be reliably achieved through the reaction of sulfuryl chloride with ethylamine. The following protocol is adapted from a well-established procedure, ensuring reproducibility and a good yield of the desired product.

Diagram 1: Synthesis of N,N'-Diethylsulfamide

G SulfurylChloride Sulfuryl Chloride (SO₂Cl₂) Reaction Reaction Mixture SulfurylChloride->Reaction Ethylamine Ethylamine (CH₃CH₂NH₂) Ethylamine->Reaction Pyridine Pyridine (C₅H₅N) (Base) Pyridine->Reaction in Toluene Toluene (Solvent) Toluene->Reaction at 0-10°C Product N,N'-Diethylsulfamide Reaction->Product Workup & Purification G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve N,N'-Diethylsulfamide in Mobile Phase Injector Autosampler/Injector Sample->Injector Column C18 Reversed-Phase Column Injector->Column Mobile Phase (e.g., Acetonitrile:Water) Detector UV Detector (e.g., 220 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

References

An In-depth Technical Guide to the Solubility of Diethylsulfamide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Diethylsulfamide in Scientific Research

This compound, a chemical compound belonging to the sulfonamide class, holds considerable interest for researchers, particularly in the fields of medicinal chemistry and drug development. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, and new derivatives are continually being explored for their therapeutic potential.[1][2] The effectiveness of any compound in these applications is fundamentally linked to its physicochemical properties, with solubility being one of the most critical parameters.

A thorough understanding of this compound's solubility in various organic solvents is paramount for several key reasons:

  • Reaction Media Selection: In synthetic organic chemistry, the choice of solvent is crucial for reaction efficiency, yield, and purity. Knowing the solubility of this compound allows chemists to select appropriate solvents for its synthesis, modification, and purification.

  • Formulation Development: For a compound to be a viable drug candidate, it must be formulated into a stable and bioavailable dosage form. Solubility data is essential for developing liquid formulations, as well as for processes like crystallization and purification.

  • Analytical Method Development: Accurate quantification of this compound in various matrices often requires its dissolution in a suitable solvent. Solubility information guides the selection of solvents for techniques such as chromatography and spectroscopy.

  • Predictive Modeling: Understanding the solubility of this compound in a range of solvents with varying polarities and hydrogen bonding capabilities provides valuable data for developing and validating computational models that can predict the solubility of other related compounds.

This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed experimental protocol for its determination, and a framework for the presentation of solubility data.

Theoretical Considerations for this compound Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process governed by the principle of "like dissolves like." This means that a solute will have higher solubility in a solvent with similar intermolecular forces. The key molecular features of this compound that influence its solubility are its polarity, hydrogen bonding capacity, and molecular size.

Molecular Structure and Polarity:

This compound possesses the chemical formula C4H12N2O2S.[3] Its structure features a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two ethylamino groups. The presence of the highly electronegative oxygen and nitrogen atoms creates a polar molecule. The sulfonyl group (SO2) is a strong electron-withdrawing group, leading to a significant dipole moment. This inherent polarity suggests that this compound will be more soluble in polar solvents than in nonpolar solvents.

Hydrogen Bonding:

The two N-H bonds in this compound allow it to act as a hydrogen bond donor. The oxygen atoms of the sulfonyl group and the nitrogen atoms can act as hydrogen bond acceptors. This capability for hydrogen bonding will significantly enhance its solubility in protic solvents (e.g., alcohols) and other solvents that can participate in hydrogen bonding.

Expected Solubility Trends:

Based on these structural features, we can predict the following general solubility trends for this compound:

  • High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF)[4][5][6][7] and dimethyl sulfoxide (DMSO)[2][8][9][10], which are excellent solvents for a wide range of organic and inorganic compounds.[8][10] Also, high solubility is anticipated in polar protic solvents like methanol and ethanol due to hydrogen bonding interactions.

  • Moderate Solubility: Expected in solvents of intermediate polarity such as acetone and ethyl acetate.[11]

  • Low to Negligible Solubility: Expected in nonpolar solvents like hexane[1][12] and toluene, where the intermolecular forces are predominantly weak van der Waals forces.

Quantitative Solubility Data

SolventSolvent TypeTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
MethanolPolar Protic25Data to be determinedData to be determined
EthanolPolar Protic25Data to be determinedData to be determined
AcetonePolar Aprotic25Data to be determinedData to be determined
Ethyl AcetatePolar Aprotic25Data to be determinedData to be determined
DichloromethanePolar Aprotic25Data to be determinedData to be determined
ChloroformPolar Aprotic25Data to be determinedData to be determined
Diethyl EtherNonpolar25Data to be determinedData to be determined
TolueneNonpolar25Data to be determinedData to be determined
HexaneNonpolar25Data to be determinedData to be determined
Dimethylformamide (DMF)Polar Aprotic25Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)Polar Aprotic25Data to be determinedData to be determined

Experimental Protocol for Determining the Solubility of this compound

The following protocol details a reliable and widely accepted method for determining the equilibrium solubility of a solid compound in an organic solvent, known as the isothermal saturation method followed by gravimetric analysis.

Objective: To determine the solubility of this compound in various organic solvents at a constant temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Thermostatic shaker bath or incubator

  • Vials with screw caps (e.g., 20 mL scintillation vials)

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Pre-weighed glass vials for evaporation

  • Drying oven or vacuum desiccator

  • Vortex mixer

  • Pipettes

Experimental Workflow Diagram:

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling_analysis Sampling & Analysis cluster_calculation Calculation A Weigh excess This compound B Add solvent to vial A->B Add to C Seal and vortex mix B->C D Incubate in thermostatic shaker bath (e.g., 24-48h) C->D Equilibrate E Allow solid to settle D->E F Withdraw supernatant with syringe E->F G Filter into pre-weighed vial F->G H Weigh the filtered solution G->H I Evaporate solvent H->I J Dry residue to constant weight I->J K Weigh the dried residue J->K L Calculate solubility (g/100mL and mol/L) K->L

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The key is to have undissolved solid remaining at equilibrium.

    • Accurately pipette a known volume (e.g., 10 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Vortex the vials vigorously for about a minute to ensure good initial mixing.

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Sampling:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Attach a syringe filter to the syringe and dispense the solution into a pre-weighed, clean, and dry glass vial. This step is crucial to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Immediately weigh the vial containing the filtered solution to determine the mass of the solution.

    • Evaporate the solvent from the vial. This can be done in a fume hood at room temperature or with gentle heating in a drying oven. For high-boiling point solvents like DMF and DMSO, a vacuum oven at a moderate temperature is recommended.

    • Once the solvent is evaporated, dry the vial containing the solid residue to a constant weight in a drying oven or a vacuum desiccator.

    • Weigh the vial with the dried residue.

  • Data Calculation:

    • Mass of dissolved this compound: (Weight of vial + residue) - (Weight of empty vial)

    • Mass of solvent: (Weight of vial + solution) - (Weight of vial + residue)

    • Solubility ( g/100 g solvent): (Mass of dissolved this compound / Mass of solvent) * 100

    • To convert to g/100 mL, the density of the solvent at the experimental temperature is required: Solubility ( g/100 mL): Solubility ( g/100 g solvent) * Density of solvent (g/mL)

    • Solubility (mol/L): (Solubility ( g/100 mL) / Molecular weight of this compound) * 10

Self-Validating System and Causality:

  • Use of Excess Solute: Adding an excess of this compound ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

  • Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature in a thermostatic bath is critical for obtaining reproducible results.

  • Equilibration Time: Allowing sufficient time for equilibration ensures that the measured solubility is the true equilibrium solubility and not a kinetically limited value.

  • Filtration: Filtering the supernatant is essential to remove any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.

  • Drying to Constant Weight: This step ensures that all the solvent has been removed and the final weight is solely that of the dissolved this compound.

Conclusion

While specific quantitative data for the solubility of this compound in common organic solvents is not extensively documented, this guide provides the necessary theoretical framework and a robust experimental protocol for its determination. For researchers and professionals in drug development and related fields, understanding and experimentally determining the solubility of compounds like this compound is a fundamental and indispensable step. The methodologies and data presentation formats outlined herein are designed to ensure scientific integrity and facilitate the generation of reliable and comparable solubility data, which will ultimately support the advancement of scientific research and development.

References

A Technical Guide to the Synthetic Applications of Diethylsulfamide in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the potential applications of N,N'-Diethylsulfamide (CAS No. 6104-21-8) in the field of organic synthesis. While the sulfamide moiety is recognized for its significance in medicinal chemistry, the specific utility of diethylsulfamide as a synthetic tool remains an area ripe for exploration. This document synthesizes established principles of sulfonamide and sulfamide chemistry to delineate the role of this compound as a robust directing group in transition metal-catalyzed C-H functionalization, a stable protecting group for amines, and a foundational building block for the synthesis of more complex, high-value sulfamides. Detailed mechanistic discussions, validated experimental protocols, and comparative data are presented to provide researchers, chemists, and drug development professionals with a comprehensive resource for leveraging this versatile reagent in their synthetic endeavors.

Introduction to this compound: Structure and Significance

N,N'-Diethylsulfamide is a symmetrically substituted sulfamide characterized by a central sulfuryl group bonded to two ethylamino substituents. Its fundamental properties are summarized below.

Chemical Structure and Properties:

  • Molecular Formula: C₄H₁₂N₂O₂S[1]

  • Molecular Weight: 152.22 g/mol [1]

  • IUPAC Name: N-(ethylsulfamoyl)ethanamine[1]

  • Synonyms: this compound, N,N'-Diethylsulfamide[1]

G start Pd(OAc)₂ Catalyst + N-Aryl-N,N'-diethylsulfamide intermediate1 Chelated Pd(II) Complex start->intermediate1 Coordination intermediate2 Ortho-Palladacycle (C-H Activation) intermediate1->intermediate2 CMD Pathway (-HOAc, +Base) intermediate3 Pd(IV) Intermediate (Oxidative Addition) intermediate2->intermediate3 + Ar'-X product Ortho-Functionalized Product intermediate3->product Reductive Elimination catalyst_regen Regenerated Pd(II) Catalyst product->catalyst_regen - Product catalyst_regen->intermediate1 Re-entry to Cycle G amine Primary/Secondary Amine (R-NHR') protection Protection Step + EtNHSO₂Cl or SO₂Cl₂ then EtNH₂ Base (e.g., Pyridine) amine->protection protected Protected Amine (R-N(R')-SO₂NHEt) protection->protected deprotection Deprotection Step (Harsh Conditions) e.g., Na/NH₃ or strong acid/heat protected->deprotection deprotected Deprotected Amine (R-NHR') deprotection->deprotected

References

A Technical Guide to Diethylsulfamide: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating a Classic Functional Group for Modern Challenges

In the vast toolkit of the medicinal chemist, the sulfonamide functional group is a cornerstone, present in a wide array of therapeutics from antibacterials to anticancer agents.[1] However, the traditional primary or secondary sulfonamide, while effective, often introduces challenges related to physicochemical properties such as solubility and metabolic stability. This guide focuses on a specific, yet powerful, variant: the N,N-diethylsulfamide moiety. By capping the sulfonamide nitrogen with two ethyl groups, we create a tertiary sulfonamide with a unique profile. This building block serves as a robust bioisosteric replacement for other functional groups, offering chemists a strategic tool to overcome common drug development hurdles, including metabolic instability and off-target effects, while fine-tuning a compound's pharmacokinetic profile.[2][3] This document provides an in-depth exploration of the synthesis, properties, and strategic application of diethylsulfamide derivatives in contemporary drug discovery.

Core Physicochemical and Pharmacokinetic Rationale

The strategic decision to incorporate an N,N-diethylsulfamide moiety is rooted in its distinct physicochemical properties. Unlike primary or secondary sulfonamides, the tertiary nature of the N,N-diethylsulfamide nitrogen removes its ability to act as a hydrogen bond donor. This seemingly simple modification has profound implications for a molecule's behavior in a biological system.

Key Property Modulation:

  • Metabolic Stability: The absence of an N-H bond blocks metabolic pathways involving N-dealkylation or conjugation at the nitrogen, often leading to a more stable compound with a longer half-life.[3]

  • Lipophilicity and Solubility: The addition of the two ethyl groups increases lipophilicity (LogP), which can be strategically employed to enhance membrane permeability and improve CNS penetration for certain targets.[2][4] However, this must be balanced, as excessive lipophilicity can negatively impact solubility.

  • Hydrogen Bonding: As a hydrogen bond acceptor only (via the sulfonyl oxygens), it provides a different interaction profile with biological targets compared to amides or primary/secondary sulfonamides, which can act as both donors and acceptors.[5] This can be leveraged to improve target selectivity.

A summary of the core physicochemical properties of a representative this compound structure is presented below.

PropertyValueSource
Molecular Formula C₄H₁₂N₂O₂S[6]
Molecular Weight 152.22 g/mol [6]
XLogP3 -0.2[6]
Hydrogen Bond Donors 0 (for tertiary)Author's analysis
Hydrogen Bond Acceptors 2[6]
Topological Polar Surface Area (TPSA) 66.6 Ų[6]
Note: Properties are for the symmetrical N,N'-diethylsulfamide as a representative structure.

Strategic Application: The this compound as a Bioisostere

One of the most powerful applications of the this compound group is as a non-classical bioisostere.[7][8] It can effectively replace other functional groups, most notably amides and primary/secondary sulfonamides, to address specific liabilities in a drug candidate.

The diagram below illustrates this strategic replacement. A parent molecule with a metabolically labile amide bond can be modified by replacing the amide with the more robust N,N-diethylsulfamide. This change preserves the overall geometry and hydrogen bond accepting capability of the carbonyl/sulfonyl oxygens while enhancing metabolic stability.

G cluster_0 Parent Scaffold cluster_1 Bioisosteric Replacement Parent R1-(C=O)-NH-R2 Parent_Props Properties: - H-Bond Donor & Acceptor - Metabolically Labile (Hydrolysis) Parent->Parent_Props Child R1-S(=O)₂-N(Et)₂ Parent->Child Bioisosteric Replacement Child_Props Properties: - H-Bond Acceptor Only - Metabolically Robust - Increased Lipophilicity Child->Child_Props

Bioisosteric replacement of an amide with N,N-diethylsulfamide.

Synthesis and Chemical Manipulation

The synthesis of N,N-diethylsulfamide derivatives is typically straightforward and relies on well-established sulfonamide formation chemistry. The most common and reliable method involves the reaction of a sulfonyl chloride with diethylamine.[9][10]

The workflow diagram below outlines the general process, from the starting material containing a sulfonyl chloride to the final, purified product. This process is highly adaptable to a wide range of scaffolds.

G Start Start: R-SO₂Cl (in Anhydrous DCM) Reaction Reaction Vessel (0°C to RT) Start->Reaction Reagent Diethylamine (Et₂NH) + Base (e.g., Pyridine) Reagent->Reaction Workup Aqueous Workup (Quench, Wash with HCl, Brine) Reaction->Workup TLC Monitoring Purify Purification (Column Chromatography) Workup->Purify Dry (Na₂SO₄) & Concentrate Final Final Product: R-SO₂N(Et)₂ Purify->Final Characterize (NMR, LCMS)

General workflow for the synthesis of N,N-diethylsulfamide derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Representative N,N-Diethyl-arylsulfonamide

This protocol describes a general method for the synthesis of an N,N-diethylsulfonamide from an aryl sulfonyl chloride precursor.

Causality and Self-Validation: This protocol is based on standard nucleophilic substitution chemistry.[9] The use of an anhydrous solvent is critical to prevent hydrolysis of the reactive sulfonyl chloride. The base (pyridine) acts as a nucleophilic catalyst and neutralizes the HCl byproduct, which is essential for driving the reaction to completion; otherwise, the HCl would protonate the diethylamine, rendering it non-nucleophilic.[9] Reaction progress is monitored by Thin Layer Chromatography (TLC), providing a clear endpoint. The aqueous workup sequence is designed to systematically remove unreacted starting materials and the base, ensuring a clean crude product for final purification.

Materials:

  • Aryl sulfonyl chloride (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (2.0 eq)

  • Diethylamine (1.2 eq)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Eluent (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the aryl sulfonyl chloride (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Addition of Base: Add anhydrous pyridine (2.0 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0°C in an ice-water bath. This is crucial as the initial reaction can be exothermic, especially on a larger scale.[11]

  • Addition of Amine: Slowly add diethylamine (1.2 eq) dropwise to the cooled solution over 15 minutes. A precipitate (pyridinium hydrochloride) may form.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting sulfonyl chloride spot is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (2x, to remove pyridine), saturated aqueous NaHCO₃ (1x, to remove residual acid), and brine (1x).[9]

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10-40% ethyl acetate in hexanes) to yield the pure N,N-diethyl-arylsulfonamide.

Protocol 2: Characterization of the Final Compound

The identity and purity of the synthesized compound must be rigorously confirmed.

Instrumentation and Rationale:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the molecular structure. The characteristic triplet and quartet signals for the ethyl groups, along with the disappearance of the amine N-H proton (if applicable from a precursor) and appropriate shifts in the aromatic region, validate the structure.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the compound and provides an assessment of its purity (typically >95% by UV trace for further use).[13]

  • Infrared (IR) Spectroscopy: The presence of strong absorption bands around 1350 cm⁻¹ and 1160 cm⁻¹ confirms the S=O stretches of the sulfonamide group.[12]

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition of the synthesized molecule.[14]

Case Study: N,N-Diethylamide Bearing Sulfonamides as Antibacterial Agents

A study by Ajani et al. highlights the practical application of the N,N-diethylsulfonamide moiety in the development of novel antibacterial agents.[12][15] A series of N,N-diethyl-2-(phenylmethylsulfonamido) alkanamides were synthesized and evaluated for their activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

The rationale was to combine the established antibacterial potential of the sulfonamide scaffold with a disubstituted amide group to modulate the compound's overall properties. One of the most active compounds, 4-(3-(diethylamino)-3-oxo-2-(phenylmethylsulfonamido) propyl)phenyl phenylmethanesulfonate (22) , demonstrated significant efficacy, particularly against E. coli.[12]

Biological Activity Data:

Compound IDOrganismMinimum Inhibitory Concentration (MIC)
22 Escherichia coli12.5 µg/mL
2 Staphylococcus aureus1.8 µg/mL
Streptomycin (Control) Escherichia coli6.25 µg/mL
Streptomycin (Control) Staphylococcus aureus3.12 µg/mL
Data sourced from Ajani et al., 2016.[12]

This case study demonstrates that the N,N-diethylsulfamide scaffold can be successfully integrated into more complex molecules to produce potent biological activity. The reported MIC values, while not surpassing the control antibiotic, are significant and validate the scaffold as a promising starting point for further optimization in antibacterial drug discovery.[12]

Conclusion and Future Perspectives

The N,N-diethylsulfamide is more than just a variation of a classic functional group; it is a strategic building block that offers medicinal chemists a reliable method for enhancing the drug-like properties of lead compounds. Its utility as a metabolically robust bioisostere for amides and primary/secondary sulfonamides provides a clear path to solving common ADME (Absorption, Distribution, Metabolism, and Excretion) issues that often derail promising drug candidates.[16] While its application may seem niche, the underlying principles of metabolic blocking and modulation of hydrogen bonding and lipophilicity are fundamental to modern drug design. Future work will likely see the N,N-diethylsulfamide and other dialkylsulfamides being incorporated into more diverse and complex molecular architectures, particularly in areas like CNS-targeted therapies where fine-tuning permeability and metabolic stability is paramount.[2][17]

References

The Resurgence of a Classic Scaffold: A Technical Guide to Diethylsulfamide and Its Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfamide moiety, a seemingly simple functional group, has been a cornerstone in medicinal chemistry for decades, giving rise to a plethora of clinically significant drugs.[1] Among these, N,N'-diethylsulfamide and its analogs represent a class of compounds with underexplored potential. Initially investigated for various therapeutic applications, recent advancements in our understanding of disease biology have reignited interest in these versatile structures. This in-depth technical guide provides a comprehensive overview of the synthesis, physicochemical properties, biological activities, and therapeutic potential of diethylsulfamide and its analogs. We delve into the causality behind experimental choices in their synthesis and characterization, present detailed protocols, and explore their mechanisms of action, with a particular focus on their emerging role as enzyme inhibitors and anticancer agents. Through a synthesis of established knowledge and recent findings, this guide aims to equip researchers with the foundational expertise to navigate and innovate within this promising chemical space.

Introduction: The Sulfamide Scaffold - A Privileged Structure in Medicinal Chemistry

The sulfonamide functional group and its related sulfamide core are present in a wide array of therapeutic agents, demonstrating their versatility and importance in drug design.[2] While classical sulfonamides are well-known for their antibacterial properties, the broader class of sulfamides, including N,N'-disubstituted derivatives like this compound, possesses a diverse range of biological activities. These activities stem from the unique physicochemical properties of the sulfamide group, which can engage in various non-covalent interactions with biological targets.[1] The presence of two nitrogen atoms flanking the sulfonyl group in sulfamides, compared to the single nitrogen in sulfonamides, imparts distinct electronic and hydrogen-bonding characteristics, leading to different pharmacological profiles.[3]

This guide will focus specifically on N,N'-diethylsulfamide and its analogs, a subclass of sulfamides that has shown promise in several therapeutic areas, including oncology and infectious diseases. We will explore the synthetic methodologies for accessing these compounds, their key physicochemical properties, and the current understanding of their biological mechanisms.

Synthesis of this compound and Its Analogs: From Classical Approaches to Modern Methodologies

The synthesis of N,N'-disubstituted sulfamides can be broadly approached through the reaction of a sulfamoyl chloride with a primary or secondary amine, or by reacting sulfuryl chloride with two equivalents of an amine.[4]

General Synthetic Routes

A common and straightforward method for the synthesis of N,N'-diethylsulfamide involves the reaction of sulfamoyl chloride with ethylamine.[5]

General Reaction Scheme:

Alternatively, the reaction of sulfuryl chloride with an excess of ethylamine can also yield N,N'-diethylsulfamide.

General Reaction Scheme:

The synthesis of unsymmetrical N,N'-disubstituted sulfamide analogs can be achieved through a stepwise approach, often involving the use of protecting groups.

Experimental Protocol: Synthesis of N,N'-Diethylsulfamide

The following protocol details a standard laboratory procedure for the synthesis of N,N'-diethylsulfamide from sulfamoyl chloride and ethylamine.

Materials:

  • Sulfamoyl chloride

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or as a neat liquid)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine or pyridine (as a base)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylamine (2.2 equivalents) in anhydrous DCM.

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add triethylamine (1.1 equivalents) dropwise with stirring.

  • Addition of Sulfamoyl Chloride: Dissolve sulfamoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure N,N'-diethylsulfamide.

Synthesis Workflow Diagram

Synthesis_Workflow reagents Ethylamine Sulfamoyl Chloride Base (e.g., Triethylamine) reaction Reaction in Anhydrous DCM reagents->reaction 0°C to RT workup Aqueous Workup (HCl, H₂O, NaHCO₃, Brine) reaction->workup Reaction Completion purification Purification (Column Chromatography) workup->purification Crude Product product N,N'-Diethylsulfamide purification->product Pure Product

Caption: General workflow for the synthesis of N,N'-diethylsulfamide.

Physicochemical Properties and Structure-Activity Relationships (SAR)

The biological activity of this compound and its analogs is intrinsically linked to their physicochemical properties, such as lipophilicity, electronic effects, and steric parameters. Understanding these relationships is crucial for the rational design of more potent and selective compounds.

Physicochemical Properties of N,N'-Diethylsulfamide
PropertyValueSource
Molecular Formula C₄H₁₂N₂O₂S
Molecular Weight 152.22 g/mol
XLogP3 -0.2
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3

Data sourced from PubChem.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on a broad range of N,N'-diethylsulfamide analogs are limited, general principles from the wider class of sulfonamides and sulfamides can be extrapolated.

  • N-Substitution: The nature of the substituents on the nitrogen atoms significantly influences activity. In many cases, the introduction of heterocyclic or aromatic moieties can enhance binding to target proteins through additional π-π stacking or hydrophobic interactions.[6] For N,N'-dialkylsulfamides, the chain length and branching of the alkyl groups can affect lipophilicity and steric hindrance, thereby modulating target engagement and pharmacokinetic properties.[7]

  • Electronic Effects: The electron-donating or -withdrawing nature of the substituents can influence the acidity of the N-H protons and the polarization of the S=O bonds, which are often involved in hydrogen bonding with protein residues.[8]

  • Conformational Rigidity: Introducing cyclic constraints, such as in cyclic sulfamides, can pre-organize the molecule into a bioactive conformation, leading to enhanced potency.[9]

Biological Activities and Mechanisms of Action

N,N'-disubstituted sulfamides have demonstrated a wide spectrum of biological activities, with recent research focusing on their potential as anticancer agents and enzyme inhibitors.

Anticancer Activity

Several studies have highlighted the anticancer potential of sulfamide derivatives.[10] Their mechanisms of action are often multifaceted and can include:

  • Enzyme Inhibition: A primary mechanism of action for many sulfamide-based anticancer agents is the inhibition of key enzymes involved in tumor progression.

    • Carbonic Anhydrase (CA) Inhibition: Tumor-associated CA isoforms, such as CA IX and CA XII, are often overexpressed in hypoxic tumors and contribute to an acidic tumor microenvironment that promotes cancer cell survival and metastasis. Sulfamides can act as potent inhibitors of these enzymes.[3]

    • Protease Inhibition: Certain sulfamides have been shown to inhibit various classes of proteases, including matrix metalloproteinases (MMPs) that are involved in tumor invasion and metastasis.[1]

  • Cell Cycle Arrest: Some sulfamide derivatives have been shown to induce cell cycle arrest, typically in the G1 phase, thereby preventing cancer cell proliferation.[11]

  • Induction of Apoptosis: The induction of programmed cell death, or apoptosis, is another key mechanism by which sulfamide-based compounds can exert their anticancer effects.

Enzyme Inhibition

The sulfamide moiety is a versatile scaffold for the design of inhibitors targeting a broad range of enzymes.[1]

  • Carbonic Anhydrases: As mentioned, sulfamides are effective inhibitors of various CA isoforms. The sulfamide group can coordinate to the zinc ion in the active site of the enzyme, mimicking the binding of the natural substrate.[3]

  • Proteases: The sulfamide group can act as a transition-state analog, inhibiting various classes of proteases, including serine, aspartic, and metalloproteases.[1]

  • Other Enzymes: Sulfamide derivatives have also been explored as inhibitors of other enzymes, such as steroid sulfatase (STS) and protein tyrosine phosphatases.[1]

Signaling Pathway Diagram: Carbonic Anhydrase IX Inhibition in Hypoxic Tumors

CAIX_Inhibition cluster_tumor_cell Hypoxic Tumor Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Expression HIF1a->CAIX_exp CAIX CAIX (extracellular) CAIX_exp->CAIX H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 CO2_H2O CO₂ + H₂O CO2_H2O->CAIX catalysis Acidic_TME Acidic Tumor Microenvironment H_HCO3->Acidic_TME Proliferation Cell Proliferation & Invasion Acidic_TME->Proliferation This compound This compound Analog This compound->CAIX Inhibition

Caption: Inhibition of carbonic anhydrase IX (CAIX) by a this compound analog in a hypoxic tumor microenvironment.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound analogs, a series of in vitro and in vivo assays are typically employed.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • 96-well plates

  • This compound analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound analogs (typically ranging from nanomolar to micromolar concentrations) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of carbonic anhydrase activity.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA II, hCA IX)

  • Tris buffer

  • p-Nitrophenyl acetate (p-NPA) as a substrate

  • This compound analogs dissolved in DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the Tris buffer, the CA enzyme solution, and the this compound analog at various concentrations. Include a control without the inhibitor.

  • Pre-incubation: Incubate the plate at room temperature for a short period to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding the p-NPA substrate to all wells.

  • Absorbance Measurement: Immediately measure the increase in absorbance at 400 nm over time, which corresponds to the formation of p-nitrophenolate.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the analog. Calculate the IC₅₀ or Kᵢ value.

Conclusion and Future Perspectives

This compound and its analogs represent a versatile and promising class of compounds with significant potential in drug discovery. Their straightforward synthesis, tunable physicochemical properties, and diverse biological activities make them attractive scaffolds for the development of novel therapeutics. While research has demonstrated their efficacy as enzyme inhibitors and anticancer agents, further exploration is warranted to fully elucidate their mechanisms of action and to optimize their pharmacological profiles. Future studies should focus on the synthesis and systematic evaluation of a broader range of analogs to establish comprehensive structure-activity relationships. Moreover, the application of computational modeling and structural biology will be instrumental in the rational design of next-generation this compound-based drugs with enhanced potency, selectivity, and clinical utility. The resurgence of interest in this classic scaffold, coupled with modern drug discovery technologies, positions this compound and its analogs for a promising future in addressing unmet medical needs.

References

Methodological & Application

Synthetic routes to prepare Diethylsulfamide in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Laboratory Synthesis of N,N'-Diethylsulfamide

Abstract

This application note provides a comprehensive guide for the laboratory-scale synthesis of N,N'-diethylsulfamide, a symmetrical dialkylsulfamide. Sulfonamides are a critical class of compounds in medicinal chemistry and drug development, often used as bioisosteres for amides to improve metabolic stability and binding affinity.[1] This document details the most common and reliable synthetic route, proceeding from the reaction of sulfuryl chloride with ethylamine. It offers two detailed protocols, one utilizing an excess of the primary amine as both reactant and acid scavenger, and an alternative using a non-nucleophilic tertiary amine base. The guide is designed for researchers, chemists, and drug development professionals, emphasizing the underlying chemical principles, safety considerations, and practical experimental details to ensure a successful and reproducible synthesis.

Introduction and Scientific Background

The sulfonamide functional group, R-S(=O)₂-NR₂, is a cornerstone in modern pharmacology and organic synthesis.[2] Its rigid tetrahedral geometry and capacity for hydrogen bonding allow it to serve as a valuable structural motif in drug design.[3] N,N'-diethylsulfamide is a simple, symmetrical sulfamide that can serve as a precursor or building block for more complex molecules.

The synthesis of sulfonamides is most classically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[2][4] This method is robust, high-yielding, and utilizes readily available starting materials. This application note focuses on the adaptation of this classic approach for the synthesis of N,N'-diethylsulfamide (EtNH-SO₂-NHEt) from sulfuryl chloride (SO₂Cl₂) and ethylamine (EtNH₂).

Chemical Principles and Route Selection

The reaction proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur center of sulfuryl chloride. The lone pair of electrons on the nitrogen atom of ethylamine attacks the sulfur atom, displacing a chloride ion. This process occurs twice to yield the desired disubstituted product.

Reaction Scheme: SO₂Cl₂ + 2 EtNH₂ → EtNH-SO₂-NHEt + 2 HCl

A critical aspect of this reaction is the concurrent formation of hydrogen chloride (HCl).[2] The generated HCl is an acid that will readily protonate the basic ethylamine starting material, forming ethylammonium chloride (EtNH₃⁺Cl⁻). This protonated amine is no longer nucleophilic and cannot participate in the reaction. To drive the reaction to completion, this HCl must be neutralized. This can be achieved in two primary ways:

  • Using Excess Primary Amine: By using at least four equivalents of ethylamine, two equivalents act as the nucleophile, and two equivalents act as an in situ base to scavenge the HCl. This is often the most straightforward method.

  • Using an External Tertiary Amine Base: By using two equivalents of ethylamine (the nucleophile) and two equivalents of a non-nucleophilic base like triethylamine (Et₃N) or pyridine, the primary amine is used more efficiently. This is advantageous if the primary amine is a valuable or complex substrate.

This guide will provide detailed protocols for both approaches.

Reaction Mechanism

The mechanism involves a two-step nucleophilic substitution for each chlorine atom on the sulfuryl chloride molecule.

Reaction_Mechanism cluster_acid Acid Scavenging SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) Intermediate1 EtNH-SO₂-Cl (N-ethylsulfamoyl chloride) SO2Cl2->Intermediate1 + EtNH₂ (Nucleophile) EtNH2_1 Ethylamine (EtNH₂) Product N,N'-Diethylsulfamide Intermediate1->Product + EtNH₂ (Nucleophile) EtNH2_2 Ethylamine (EtNH₂) Base Base (EtNH₂ or Et₃N) Base·HCl Base·HCl Base->Base·HCl + HCl HCl HCl

Caption: Nucleophilic substitution mechanism for diethylsulfamide synthesis.

Experimental Protocols

Safety Precautions:

  • Sulfuryl chloride (SO₂Cl₂) is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme care in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Ethylamine is flammable, corrosive, and has a strong, unpleasant odor. Handle in a fume hood.

  • The reaction is exothermic and produces HCl gas. Ensure the reaction is cooled and vented appropriately.

Protocol 1: Synthesis Using Excess Ethylamine

This protocol leverages ethylamine as both the nucleophile and the acid scavenger, simplifying the reagent profile.

ReagentFormulaM.W. ( g/mol )MolesEquivalentsAmount
Sulfuryl ChlorideSO₂Cl₂134.970.051.06.75 g (4.1 mL)
Ethylamine (70% in H₂O)*C₂H₅NH₂45.080.224.414.1 g (15.7 mL)
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12--200 mL
Saturated NaHCO₃ (aq)----50 mL
Brine (Saturated NaCl)----50 mL
Anhydrous MgSO₄----~10 g
Note: Anhydrous ethylamine (e.g., 2.0 M in THF) is preferred to avoid hydrolysis of SO₂Cl₂. If using an aqueous solution, yields may be lower.
  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet. Place the flask in an ice/salt bath.

  • Amine Addition: Charge the flask with the ethylamine solution and 100 mL of anhydrous diethyl ether. Begin stirring and cool the solution to 0 °C.

  • Sulfuryl Chloride Addition: Dissolve the sulfuryl chloride (4.1 mL) in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

  • Reaction Execution: Add the sulfuryl chloride solution dropwise to the stirred ethylamine solution over a period of 60-90 minutes. Crucially, maintain the internal reaction temperature below 5 °C. A white precipitate (ethylammonium chloride) will form immediately.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2 hours to ensure the reaction goes to completion.

  • Work-up - Filtration: Filter the reaction mixture through a Büchner funnel to remove the ethylammonium chloride precipitate. Wash the precipitate with a small amount of cold diethyl ether (2 x 25 mL).

  • Work-up - Extraction: Combine the filtrate and the ether washes in a separatory funnel. Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, and finally 50 mL of brine.

  • Drying and Concentration: Dry the ethereal solution over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a pale yellow oil or solid, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Synthesis Using Triethylamine as an External Base

This protocol is more atom-economical with respect to the primary amine.

ReagentFormulaM.W. ( g/mol )MolesEquivalentsAmount
Sulfuryl ChlorideSO₂Cl₂134.970.051.06.75 g (4.1 mL)
Ethylamine (2.0 M in THF)C₂H₅NH₂45.080.102.050 mL
Triethylamine (Et₃N)(C₂H₅)₃N101.190.1052.110.6 g (14.6 mL)
Dichloromethane (DCM, anh.)CH₂Cl₂84.93--150 mL
1 M HCl (aq)----50 mL
Saturated NaHCO₃ (aq)----50 mL
Brine (Saturated NaCl)----50 mL
Anhydrous Na₂SO₄----~10 g
  • Reaction Setup: Set up the reaction apparatus as described in Protocol 1, using a 500 mL flask and an ice bath.

  • Amine Addition: Charge the flask with the ethylamine solution (50 mL), triethylamine (14.6 mL), and 100 mL of anhydrous dichloromethane (DCM). Begin stirring and cool to 0 °C.

  • Sulfuryl Chloride Addition: Dissolve sulfuryl chloride (4.1 mL) in 50 mL of anhydrous DCM and add it to the dropping funnel.

  • Reaction Execution: Add the sulfuryl chloride solution dropwise while maintaining the internal temperature below 5 °C. A precipitate of triethylammonium chloride will form.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Work-up - Quenching & Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with 50 mL of 1 M HCl (to remove excess amines), 50 mL of water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Drying and Concentration: Dry the DCM layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or recrystallization as described in Protocol 1.

Experimental Workflow and Data

General Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble Dry Glassware (Flask, Dropping Funnel) reagents 2. Add Amine(s) & Solvent to Flask setup->reagents cool 3. Cool to 0 °C reagents->cool add_so2cl2 4. Add SO₂Cl₂ Solution Dropwise (< 5 °C) cool->add_so2cl2 warm_stir 5. Warm to RT & Stir (2 hours) add_so2cl2->warm_stir filter 6. Filter Precipitate (Amine·HCl Salt) warm_stir->filter extract 7. Aqueous Washes (H₂O, NaHCO₃, Brine) filter->extract dry 8. Dry Organic Layer (MgSO₄ or Na₂SO₄) extract->dry concentrate 9. Concentrate in vacuo dry->concentrate purify 10. Purify Product (Distillation/Recrystallization) concentrate->purify

Caption: General experimental workflow for this compound synthesis.

Summary of Reaction Parameters
ParameterProtocol 1 (Excess Amine)Protocol 2 (External Base)
Nucleophile Ethylamine (4.4 eq)Ethylamine (2.0 eq)
Base EthylamineTriethylamine (2.1 eq)
Solvent Diethyl EtherDichloromethane (DCM)
Temperature 0 °C to RT0 °C to RT
Reaction Time ~3-4 hours~3-4 hours
Typical Yield 65-80%70-85%
Key Advantage Simpler reagent profileMore efficient use of primary amine

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Hydrolysis of sulfuryl chloride. 2. Insufficient base.1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Verify stoichiometry; ensure at least 2 equivalents of base per mole of SO₂Cl₂.
Formation of Monosubstituted Product 1. Incomplete reaction. 2. Stoichiometry issue.1. Increase reaction time or allow to stir overnight at room temperature. 2. Ensure at least 2 equivalents of the nucleophilic amine are used.
Product is a Dark, Oily Residue Presence of impurities from side reactions.Ensure slow, controlled addition of SO₂Cl₂ at low temperatures. Purify carefully via vacuum distillation or column chromatography.

Conclusion

The synthesis of N,N'-diethylsulfamide is readily achievable in a standard laboratory setting via the reaction of sulfuryl chloride and ethylamine. The choice between using excess ethylamine or an external tertiary amine base depends on the cost and availability of the starting amine. By carefully controlling the reaction temperature and ensuring anhydrous conditions, this procedure provides a reliable and scalable route to this useful sulfamide building block.

References

Analytical methods for Diethylsulfamide characterization (HPLC, GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Characterization of Diethylsulfamide by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction: The Analytical Imperative for this compound

This compound (C₄H₁₂N₂O₂S) is a symmetrically N,N'-disubstituted sulfamide, a class of organosulfur compounds characterized by a sulfonyl group directly attached to two amine groups.[1] While the broader sulfonamide class is well-known for its extensive use as antibacterial agents, specific sulfamides like this compound are utilized as chemical intermediates and building blocks in organic synthesis.[1][2] Accurate and robust analytical methods are paramount for quality control, purity assessment, stability testing, and reaction monitoring in research and drug development.

This guide provides a detailed technical overview and actionable protocols for the characterization of this compound using two powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind methodological choices, from sample preparation to instrument parameters, to equip researchers with a framework for developing and validating reliable analytical systems.

Part 1: Analysis of this compound by Reversed-Phase HPLC (RP-HPLC)

Principle and Rationale

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for the analysis of moderately polar to nonpolar compounds. This compound, with a LogP value of approximately -0.2, is a polar molecule suitable for RP-HPLC.[2] The method separates analytes based on their partitioning between a nonpolar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase.[3] Compounds with greater hydrophobicity are retained longer on the column. For this compound, RP-HPLC offers a direct, robust, and high-throughput method for quantification without the need for chemical modification (derivatization).

The choice of a C18 or a Phenyl-Hexyl column is strategic; C18 provides general-purpose hydrophobic retention, while a Phenyl-Hexyl phase can offer alternative selectivity for compounds with aromatic or electron-rich moieties, which is relevant to the broader sulfonamide class.[4] The addition of an acid modifier like formic acid to the mobile phase is critical for ensuring good peak shape by suppressing the ionization of any residual silanol groups on the silica support and ensuring the analyte is in a consistent protonation state.[5]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Processing Start Weigh Standard or Sample Dissolve Dissolve in Mobile Phase/Diluent Start->Dissolve Filter Filter through 0.22 µm Syringe Filter Dissolve->Filter HPLC Solvent Delivery System Autosampler/Injector Column (C18) UV/PDA Detector Filter->HPLC:inj Inject Acquire Data Acquisition (Chromatogram) HPLC:det->Acquire Detect Integrate Peak Integration & Analysis Acquire->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify

Caption: High-level workflow for the HPLC analysis of this compound.

Detailed Protocol for HPLC-UV Analysis

This protocol is designed for the quantification of this compound in bulk material or simple formulations.

1.3.1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (≥98%)

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm syringe filters (e.g., PTFE or Nylon)

1.3.2. Instrumentation and Conditions The following table summarizes the recommended starting conditions, which should be optimized for the specific instrument and column used.

ParameterRecommended ConditionRationale
HPLC System Agilent 1260, Waters Alliance e2695, or equivalent with UV/PDA detectorStandard, reliable systems for routine analysis.
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)[4]Provides excellent retention and separation for a wide range of polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[5]Common mobile phase for sulfonamides, providing good peak shape and resolution.
Elution Mode Isocratic: 75% A / 25% B (Adjust as needed for desired retention time)Simple, robust, and sufficient for purity analysis. A gradient may be needed for complex mixtures.[6]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 25 °CEnsures reproducible retention times by controlling viscosity and mass transfer kinetics.
Injection Volume 5-10 µLTypical volume to achieve good sensitivity without overloading the column.
Detector UV/PDA DetectorProvides sensitivity and allows for peak purity assessment.
Detection Wavelength ~265-270 nm[4]Sulfonamides typically exhibit UV absorbance in this range. A full scan (200-400 nm) should be run initially.

1.3.3. Step-by-Step Procedure

  • Mobile Phase Preparation: To prepare 1 L of Mobile Phase A, add 1 mL of formic acid to 1 L of deionized water. To prepare 1 L of Mobile Phase B, add 1 mL of formic acid to 1 L of acetonitrile. Filter and degas both solutions before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[4]

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh an amount of sample expected to contain ~25 mg of this compound into a 25 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume.[6]

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the working standard solutions in sequence from lowest to highest concentration.

    • Inject the sample preparations. Bracket sample injections with check standards to monitor system stability.

  • Data Analysis:

    • Integrate the peak corresponding to this compound. The retention time should be consistent across standards and samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample preparations using the linear regression equation from the calibration curve.

Part 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[7] However, direct GC-MS analysis of polar, non-volatile compounds like this compound is challenging. The two N-H bonds in the sulfamide group are highly polar and capable of hydrogen bonding, which leads to poor peak shape, thermal degradation in the hot injector, and strong adsorption to active sites in the GC system.[8][9]

To overcome these challenges, chemical derivatization is a mandatory prerequisite .[9] Derivatization converts the polar N-H groups into less polar, more volatile, and more thermally stable functional groups. Common strategies for sulfonamides include methylation and silylation.[8] Methylation, using a reagent like (trimethylsilyl)diazomethane (TMSD), is an effective method that replaces the active hydrogens with methyl groups.[10] This transformation drastically improves the chromatographic behavior of the analyte, enabling its successful elution and detection by GC-MS.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Critical Step) cluster_gcms GC-MS System cluster_analysis Data Processing Start Prepare Sample/ Standard in Solvent Drydown Evaporate Solvent (Nitrogen Stream) Start->Drydown Deriv Add Derivatization Reagent (e.g., TMSD) Heat to 60°C Drydown->Deriv GCMS GC Injector GC Column Mass Spectrometer (EI Source, Quadrupole) Deriv->GCMS:inj Inject Acquire Data Acquisition (TIC/SIM) GCMS:ms->Acquire Detect Ions Spectrum Mass Spectrum Analysis Acquire->Spectrum Identify Compound ID & Quantification Spectrum->Identify

Caption: Workflow for GC-MS analysis of this compound, highlighting derivatization.

Detailed Protocol for GC-MS Analysis via Methylation

This protocol is designed for the sensitive detection and structural confirmation of this compound.

2.3.1. Reagents and Materials

  • This compound reference standard

  • (Trimethylsilyl)diazomethane (TMSD), 2.0 M in hexanes (Caution: Toxic reagent, handle in a fume hood)

  • Toluene (Anhydrous)

  • Methanol (Anhydrous)

  • Ethyl Acetate (GC grade)

  • Nitrogen gas, high purity

2.3.2. Instrumentation and Conditions

ParameterRecommended ConditionRationale
GC-MS System Agilent 7890/5977, Shimadzu GCMS-QP2020, or equivalentStandard systems providing necessary sensitivity and control.
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film)[11]A low-polarity 5% phenyl-methylpolysiloxane phase is robust and suitable for a wide range of derivatized compounds.
Carrier Gas Helium, constant flow at 1.0-1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Split/Splitless, operated in splitless mode for sensitivitySplitless injection ensures maximum transfer of the analyte onto the column, crucial for trace analysis.
Injector Temp. 250 °CEnsures rapid vaporization of the derivatized analyte without causing thermal degradation.
Oven Program Initial: 60 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min[7]A temperature gradient is necessary to elute the derivatized compound with good peak shape and separate it from solvent and reagent peaks.
MS Source Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Source Temp. 230 °CStandard temperature to maintain cleanliness and prevent condensation.
Quadrupole Temp. 150 °CStandard temperature for stable mass filtering.
Acquisition Full Scan (m/z 40-450) for identificationSelected Ion Monitoring (SIM) for quantificationFull scan provides the complete mass spectrum for structural confirmation. SIM mode significantly enhances sensitivity by monitoring only characteristic ions.

2.3.3. Step-by-Step Derivatization and Analysis Procedure

  • Standard/Sample Preparation: Prepare a 100 µg/mL solution of this compound (or sample extract) in a suitable solvent like methanol.

  • Solvent Evaporation: Transfer 100 µL of the solution to a 2 mL GC vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is critical to remove all protic solvents like methanol as they will consume the derivatizing reagent.

  • Derivatization:

    • Add 200 µL of a 2:1 (v/v) mixture of toluene and methanol to the dried residue.[8]

    • Carefully add 50 µL of 2.0 M TMSD in hexanes to the vial.[8] (Note: The disappearance of the yellow TMSD color can indicate reaction completion).

    • Cap the vial tightly and heat in an oven or heating block at 60 °C for 2 hours.[10]

  • Final Preparation: After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of ethyl acetate.

  • GC-MS Analysis: Inject 1 µL of the final derivatized solution into the GC-MS system operating under the conditions outlined above.

  • Data Analysis:

    • In full scan mode, examine the mass spectrum of the chromatographic peak. The derivatized this compound (N,N'-dimethyl-N,N'-diethylsulfamide) is expected to show a molecular ion and characteristic fragment ions.

    • For quantification, develop a SIM method using 2-3 of the most abundant and specific fragment ions.

Method Validation and Trustworthiness

Both the HPLC and GC-MS methods described must be validated to ensure they are fit for purpose. Key validation parameters, as guided by regulatory standards like the European Decision 2002/657/EC for analytical methods, include:[12]

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, matrix components).

  • Linearity: Demonstrating a direct proportional relationship between analyte concentration and instrument response over a defined range.

  • Accuracy & Precision: Accuracy (closeness to the true value) is often assessed via recovery studies in spiked samples. Precision (repeatability and intermediate precision) measures the closeness of agreement between a series of measurements.[5]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[5]

References

Application Notes and Protocols: The Utility of Diethylsulfamide in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating Diethylsulfamide in the Landscape of Sulfonamide Synthesis

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents, from antibiotics to diuretics and anticancer drugs.[1][2] The synthesis of this critical moiety has been the subject of extensive research, leading to the development of robust and versatile methodologies. While the classical approach involving the reaction of sulfonyl chlorides with primary or secondary amines remains a mainstay, the ongoing pursuit of milder, more efficient, and functional-group-tolerant methods has expanded the synthetic chemist's toolkit.[3][4]

This guide provides a detailed examination of N,N-diethylsulfamide as a potential reagent in sulfonamide synthesis. Contrary to what its structure might suggest, this compound is not a commonly employed sulfonating agent. This document will delve into the chemical principles governing its reactivity, or lack thereof, and contrast it with established, effective protocols. For the researcher and drug development professional, understanding the limitations of certain reagents is as crucial as mastering the application of others. This guide will provide that critical perspective, offering field-proven insights into why certain synthetic strategies are favored and how to approach the challenge of sulfonamide construction with a comprehensive understanding of the available tools.

The Challenge of this compound: An Analysis of Reactivity

At first glance, N,N-diethylsulfamide, with its central sulfonyl group, might appear to be a potential donor for the SO₂ moiety in a sulfonylation reaction. However, its utility as a direct sulfonating agent for amines or other nucleophiles is severely limited due to its inherent lack of reactivity. This can be attributed to several key factors:

  • Poor Leaving Group Ability: For this compound to act as a sulfonating agent in a reaction with a nucleophile (e.g., a primary or secondary amine), one of the diethylamino (-NEt₂) groups would need to act as a leaving group. The diethylamide anion ([NEt₂]⁻) is a very strong base and, consequently, a very poor leaving group. This makes direct nucleophilic substitution at the sulfur center energetically unfavorable.

  • High Bond Strength: The sulfur-nitrogen bonds in a sulfamide are strong and stable, contributing to the overall low reactivity of the molecule.

  • Lack of an Intrinsic Electrophilic Center: Unlike sulfonyl chlorides, where the chlorine atom is a good leaving group and renders the sulfur atom highly electrophilic, the nitrogen atoms in this compound do not confer significant electrophilicity to the sulfur center.

These factors collectively render this compound a stable and relatively inert molecule under standard nucleophilic substitution conditions.

Hypothetical Activation Strategies for this compound

While not a common practice, one could hypothesize potential strategies to enhance the reactivity of this compound, drawing from general principles of sulfamide chemistry. It is important to note that these are not established protocols and would likely require significant optimization with no guarantee of success.

  • Activation via N-Functionalization: One could envision a strategy where one of the nitrogen atoms is converted into a better leaving group. For instance, reaction with a strong electrophile could functionalize one of the amino groups, making it more susceptible to departure. However, this approach is complicated by the potential for side reactions and the need for harsh conditions.

  • Metal-Catalyzed Activation: Transition metal catalysis has revolutionized many areas of organic synthesis, including the formation of C-N and C-S bonds.[5][6][7][8][9] A hypothetical approach could involve the oxidative addition of a low-valent metal catalyst into one of the S-N bonds of this compound. This could potentially generate a metal-sulfinate species that might be more reactive towards amines. However, the high strength of the S-N bond presents a significant challenge to this approach.

The following diagram illustrates a hypothetical metal-catalyzed activation pathway:

G cluster_0 Hypothetical Metal-Catalyzed Activation of this compound reagent Et₂N-SO₂-NEt₂ (this compound) intermediate Et₂N-SO₂-[M]ⁿ⁺²-NEt₂ (Oxidative Addition Intermediate) reagent->intermediate Oxidative Addition catalyst [M]ⁿ (Low-valent metal catalyst) product Et₂N-SO₂-NH-R (Desired Sulfonamide) intermediate->product + R-NH₂ (Reductive Elimination) amine R-NH₂ (Amine) byproduct [M]ⁿ + HNEt₂

Caption: Hypothetical metal-catalyzed activation of this compound.

Established and Reliable Protocols for Sulfonamide Synthesis

Given the challenges associated with using this compound, researchers and drug development professionals rely on a set of well-established and robust methods for the synthesis of sulfonamides. The most common and versatile of these is the reaction of sulfonyl chlorides with amines.

Protocol 1: General Procedure for the Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines

This protocol describes the standard method for the synthesis of sulfonamides, which is widely applicable to a variety of primary and secondary amines.

Materials:

  • Aryl or alkyl sulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the amine (1.0-1.2 eq) and the tertiary amine base (1.5-2.0 eq) in anhydrous DCM or THF at 0 °C, add the sulfonyl chloride (1.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired sulfonamide.

Causality Behind Experimental Choices:

  • Base: The tertiary amine base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine, which would render it non-nucleophilic.

  • Solvent: Anhydrous aprotic solvents like DCM or THF are used to prevent the hydrolysis of the reactive sulfonyl chloride.

  • Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction, and then allowed to proceed at room temperature for optimal reaction rates.

  • Workup: The aqueous workup with acid and base washes is designed to remove unreacted starting materials and the hydrochloride salt of the tertiary amine base.

The following diagram illustrates the general workflow for this established protocol:

G cluster_1 Standard Sulfonamide Synthesis Workflow start Dissolve Amine and Base in Anhydrous Solvent step1 Cool to 0 °C start->step1 step2 Add Sulfonyl Chloride Dropwise step1->step2 step3 Warm to RT and Stir step2->step3 step4 Aqueous Workup (Wash with Acid, Base, Brine) step3->step4 step5 Dry, Filter, and Concentrate step4->step5 end Purify by Recrystallization or Chromatography step5->end

Caption: Workflow for sulfonamide synthesis from sulfonyl chlorides.

Data Summary: Comparison of Sulfonating Agents

The following table summarizes the key characteristics of this compound in comparison to the standard reagent, sulfonyl chloride, for sulfonamide synthesis.

FeatureThis compoundSulfonyl Chloride
Reactivity Very LowHigh
Leaving Group Poor (-NEt₂)Good (-Cl)
Handling Stable, non-corrosiveMoisture-sensitive, corrosive
Byproducts DiethylamineHCl
Generality Very limited (hypothetical)Broadly applicable

Conclusion and Future Perspectives

For researchers in drug discovery, a thorough understanding of the principles of chemical reactivity is paramount. The case of this compound serves as an excellent example of how a seemingly plausible reagent can be unsuitable for a desired transformation due to fundamental electronic and steric factors. Future research in the field of sulfonamide synthesis will likely continue to focus on the development of novel catalytic systems that can activate less reactive precursors under mild conditions, potentially expanding the scope of accessible sulfonamide-containing molecules for the development of new therapeutics.

References

Application Note & Protocols: Synthesis of Unsymmetrical Sulfamides

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on the Reactivity of N,N'-Diethylsulfamide and Established Synthetic Alternatives

Abstract

The sulfamide moiety is a cornerstone in modern medicinal chemistry, prized for its unique hydrogen-bonding capabilities and its role as a bioisostere for amides and ureas. While symmetrical sulfamides are readily accessible, the synthesis of unsymmetrical N,N'-disubstituted sulfamides presents a greater challenge, yet offers significant opportunities for fine-tuning the pharmacological properties of drug candidates. This guide provides a comprehensive overview for researchers and drug development professionals on the synthesis of these valuable compounds. We first analyze the chemical principles behind the direct reaction of a symmetrical sulfamide, N,N'-diethylsulfamide, with primary and secondary amines—a challenging transamidation reaction. Subsequently, we provide a detailed, field-proven protocol for a robust and reliable alternative method for synthesizing unsymmetrical sulfamides, empowering researchers with practical and effective strategies for their work.

The Sulfamide Scaffold in Drug Discovery

The sulfonamide functional group and its derivatives are found in a vast array of FDA-approved drugs, highlighting their therapeutic importance.[1] Sulfamides, characterized by a central sulfuryl group (SO₂) flanked by two nitrogen atoms, are particularly intriguing. They can act as both hydrogen-bond donors and acceptors, a feature that is critical for molecular recognition and binding to biological targets. This dual nature allows them to mimic peptide bonds, leading to their use in creating peptidomimetics and other advanced therapeutic agents. The synthesis of unsymmetrical sulfamides, where the two nitrogen atoms bear different substituents (R ≠ R'), is of paramount importance as it allows for precise structural modifications to optimize drug efficacy, selectivity, and pharmacokinetic profiles.[2]

Synthetic Strategies for Unsymmetrical Sulfamides

The Challenge of Direct Transamidation with Diethylsulfamide

A conceptually simple approach to an unsymmetrical sulfamide would be the direct reaction of a common symmetrical sulfamide, such as N,N'-diethylsulfamide, with a different amine, displacing one of the ethylamino groups. This reaction is classified as a transamidation.

However, the sulfur-nitrogen (S-N) bond in a sulfamide is analogous to the carbon-nitrogen (C-N) bond in a carboxamide, which is known to be exceptionally stable and resistant to cleavage due to resonance stabilization.[3] Direct transamidation reactions of unactivated amides are thermodynamically challenging and kinetically slow, typically requiring catalysts or specialized activating reagents to proceed.[4][5] Literature on the direct, uncatalyzed transamidation of simple N,N'-dialkylsulfamides is scarce, as this is not a standard synthetic pathway. The reaction would require the cleavage of a stable S-N bond, which is a significant chemical hurdle.[6]

Established & Recommended Synthetic Route: The Two-Step Sequential Amination

Given the challenges of direct transamidation, the most reliable and widely adopted strategy for synthesizing unsymmetrical sulfamides involves a two-step process. This method relies on a highly reactive intermediate, typically a sulfamoyl chloride or, more recently, a sulfamoyl fluoride.[7][8] The general workflow is as follows:

  • Step 1: Formation of the Sulfamoyl Intermediate. A primary amine (Amine 1) is reacted with a sulfuryl source (e.g., sulfuryl fluoride - SO₂F₂, or a surrogate) to form a stable, yet reactive, N-substituted sulfamoyl fluoride intermediate.

  • Step 2: Nucleophilic Substitution. The isolated sulfamoyl fluoride intermediate is then reacted with a second, different primary or secondary amine (Amine 2), which displaces the fluoride to form the final, unsymmetrical sulfamide.

This approach is highly efficient and modular, as it allows for the controlled introduction of two different amine fragments onto the sulfuryl core. The Sulfur(VI)-Fluoride Exchange (SuFEx) "click chemistry" paradigm has greatly advanced this methodology, providing robust conditions for these transformations.[2]

Reaction Mechanisms

Hypothetical Transamidation Mechanism

For a direct transamidation to occur, the incoming amine (R₂NH₂) would need to act as a nucleophile, attacking the electrophilic sulfur atom of this compound. This would form a transient, high-energy pentacoordinate sulfur intermediate. The subsequent collapse of this intermediate would need to expel one of the ethylamine groups as a leaving group. This process is generally unfavorable without activation.

This compound N,N'-Diethylsulfamide Intermediate Hypothetical Pentacoordinate Sulfur Intermediate This compound->Intermediate Nucleophilic Attack Amine Primary/Secondary Amine (R₂NH₂) Amine->Intermediate Plus1 + Product Unsymmetrical Sulfamide Intermediate->Product Expulsion of Leaving Group Conditions High Temp? Catalyst? Intermediate->Conditions LeavingGroup Ethylamine (EtNH₂) Plus2 +

Caption: Hypothetical mechanism for direct sulfamide transamidation.

Recommended Two-Step Synthesis Mechanism

The established two-step method proceeds via a classical nucleophilic substitution pathway at the sulfur atom. The fluoride in the sulfamoyl fluoride intermediate is an excellent leaving group, making the sulfur atom highly electrophilic and susceptible to attack by the second amine.

cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Nucleophilic Substitution Amine1 Amine 1 (R¹NH₂) Intermediate Sulfamoyl Fluoride Intermediate Amine1->Intermediate SO2F2 SO₂F₂ SO2F2->Intermediate Plus1 + Product Unsymmetrical Sulfamide Intermediate->Product Nucleophilic Attack & F⁻ Displacement Amine2 Amine 2 (R²R³NH) Amine2->Product Plus2 +

Caption: Established two-step mechanism for unsymmetrical sulfamide synthesis.

Experimental Protocols & Methodologies

Safety First: Handling Reagents
  • Amines: Many primary and secondary amines are corrosive, flammable, and toxic. Always handle them in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Sulfurylating Agents: Reagents like sulfuryl chloride or sulfuryl fluoride are highly reactive and corrosive. They react violently with water. Strict anhydrous conditions are necessary.

  • Bases: Organic bases like triethylamine (TEA) or pyridine are flammable and have strong odors. Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. Handle with extreme care.

  • Solvents: Use anhydrous solvents to prevent unwanted side reactions and decomposition of reagents.

Protocol 1: Synthesis of an Unsymmetrical Sulfamide (Recommended Method)

This protocol is based on the robust sequential amination strategy and is broadly applicable. It is designed for the synthesis of N-benzyl-N'-cyclohexylsulfamide as a representative example.

Part A: Synthesis of N-Cyclohexylsulfamoyl Fluoride

  • Materials:

    • Cyclohexylamine (1.0 equiv)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 equiv)

    • Sulfuryl fluoride (SO₂F₂) gas

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask with stir bar, gas inlet adapter, and drying tube.

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous DCM.

    • Add cyclohexylamine (1.0 equiv) and DBU (1.1 equiv) to the flask and cool the solution to 0 °C in an ice bath.

    • Slowly bubble sulfuryl fluoride (SO₂F₂) gas through the stirred solution. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

    • Once complete, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude N-cyclohexylsulfamoyl fluoride can often be used in the next step without further purification. If necessary, purify by silica gel chromatography.

Part B: Reaction with Benzylamine to form N-Benzyl-N'-cyclohexylsulfamide

  • Materials:

    • Crude N-cyclohexylsulfamoyl fluoride (1.0 equiv) from Part A

    • Benzylamine (1.1 equiv)

    • Triethylamine (TEA, 1.5 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Round-bottom flask with stir bar and nitrogen inlet.

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the N-cyclohexylsulfamoyl fluoride (1.0 equiv) in anhydrous THF.

    • Add triethylamine (1.5 equiv) followed by the dropwise addition of benzylamine (1.1 equiv).

    • Allow the reaction to stir at room temperature. For less reactive secondary amines, gentle heating (e.g., 40-50 °C) may be required.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the pure unsymmetrical sulfamide.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

An Investigative Approach to Direct Transamidation

For researchers wishing to explore the challenging direct transamidation, the following serves as a guide for experimental design rather than a validated protocol. The goal is to screen conditions that might overcome the high activation energy of the S-N bond cleavage.

  • Experimental Design:

    • Reactants: N,N'-diethylsulfamide (1.0 equiv), incoming amine (e.g., benzylamine, 1.5-2.0 equiv).

    • Condition Screening (Table 1): Set up parallel reactions to screen different parameters. A design of experiments (DoE) approach is recommended.

    • Procedure: In a sealed vial, combine N,N'-diethylsulfamide, the chosen solvent, the amine, and the base/catalyst. Heat to the target temperature for 24 hours.

    • Analysis: After cooling, take an aliquot from each vial for LC-MS analysis to screen for the formation of the desired product mass and consumption of starting materials.

    • Follow-up: If promising conditions are identified, the reaction should be scaled up and the product isolated for full characterization to confirm its structure.

Data Presentation & Troubleshooting

Table 1: Suggested Screening Conditions for Investigative Transamidation

EntrySolventBase / Catalyst (equiv)Temperature (°C)Rationale
1TolueneNone110High temperature, non-polar solvent.
2DMFNaH (1.2)80Deprotonate amine for higher nucleophilicity.
3DioxaneK₂CO₃ (2.0)100Common inorganic base.
4TolueneBi(OTf)₃ (0.1)110Lewis acid catalyst to activate the sulfamide.[6]
5NoneNone150Neat conditions to maximize concentration.

Table 2: Troubleshooting for Sulfamide Synthesis

ProblemPossible CauseRecommended Solution
Low or No Yield Reagents degraded (moisture).Use freshly opened or distilled amines and anhydrous solvents. Ensure glassware is flame-dried.
Insufficient reactivity.For secondary amines, increase reaction temperature or use a stronger base (e.g., NaH).
Steric hindrance.Increase reaction time and/or temperature.
Multiple Products Formation of symmetrical sulfamide from Amine 2.Ensure complete conversion in Step 1 before adding Amine 2. Purify the sulfamoyl fluoride intermediate.
Over-reaction or side reactions.Lower the reaction temperature; add reagents slowly.
Difficult Purification Co-eluting impurities.Adjust the solvent system for column chromatography. Consider recrystallization if the product is a solid.

Conclusion

The synthesis of unsymmetrical sulfamides is a vital task in drug discovery and medicinal chemistry. While the direct reaction of N,N'-diethylsulfamide with other amines (transamidation) is chemically challenging and not a standard procedure, a robust and highly effective two-step sequential amination method is available. This established protocol, utilizing a sulfamoyl fluoride intermediate, offers a reliable and versatile pathway for researchers to access a wide range of complex sulfamide structures. By understanding the underlying chemical principles and employing these validated methodologies, scientists can confidently incorporate this privileged scaffold into their drug design and development programs.

References

Application Notes & Protocols: The Strategic Incorporation of the Sulfonamide Moiety into Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Initial inquiries into the role of diethylsulfamide for general heterocyclic synthesis did not yield substantial established methodologies. However, the underlying interest in sulfur-containing moieties for bioactive heterocycles is a cornerstone of modern medicinal chemistry. This guide has been developed to address this core interest by focusing on a closely related and highly significant area: the synthesis of heterocyclic compounds bearing the sulfonamide functional group. Sulfonamides are a vital pharmacophore, and their integration into heterocyclic systems is a proven strategy for the development of potent therapeutic agents.[1][2]

Introduction: The Sulfonamide Pharmacophore in Heterocyclic Chemistry

The sulfonamide group (-SO₂NHR) is a privileged scaffold in drug discovery, renowned for its ability to mimic a carboxylic acid bioisostere and act as a strong hydrogen bond donor and acceptor.[1][2] Its incorporation into heterocyclic rings—such as pyrazoles, thiadiazoles, and triazoles—generates hybrid molecules with enhanced pharmacological profiles.[3][4] These heterocyclic sulfonamides are foundational to a wide range of therapeutics, including antibacterial, antiviral, anticancer, and anti-inflammatory agents.[1][4]

The synthetic challenge lies in the strategic and efficient formation of the S-N bond and the construction of the heterocyclic core. The choice of synthetic route is dictated by the desired substitution pattern, the stability of the starting materials, and the overall goals of the discovery program. This guide details robust protocols for the synthesis of three key classes of sulfonamide-containing heterocycles.

The Synthetic Logic: Key Disconnections and Mechanistic Considerations

The construction of heterocyclic sulfonamides can be approached from two primary retrosynthetic viewpoints, which dictate the overall workflow and choice of reagents.

G Target Heterocyclic Sulfonamide RouteA Route A: Pre-functionalized Sulfonamide Target->RouteA Disconnect C-N (of heterocycle) RouteB Route B: Late-stage Sulfonylation Target->RouteB Disconnect S-N (of sulfonamide) StartA1 Aryl/Alkyl Sulfonyl Chloride RouteA->StartA1 HetForm Heterocycle Formation RouteA->HetForm StartB1 Pre-formed Heterocycle RouteB->StartB1 SNForm S-N Bond Formation RouteB->SNForm StartA2 Heterocyclic Amine StartB2 Sulfonylating Agent (e.g., TCPC, DABSO) HetForm->StartA2 SNForm->StartB2

Caption: Retrosynthetic analysis for heterocyclic sulfonamides.

Route A (Pre-functionalized Sulfonamide): This is the most common approach where a sulfonamide-containing precursor is used to build the heterocyclic ring. For instance, a hydrazide bearing a sulfonamide group can be cyclized to form a triazole or thiadiazole. This route is advantageous when the required sulfonamide starting materials are commercially available or easily synthesized.

Route B (Late-stage Sulfonylation): In this strategy, the heterocyclic core is constructed first, followed by the introduction of the sulfonamide group. This is particularly useful for complex heterocycles or when parallel synthesis of a library of sulfonamides from a common heterocyclic intermediate is desired.[5][6] Modern reagents like 2,4,6-trichlorophenyl chlorosulfate (TCPC) or DABCO bis(sulfur dioxide) (DABSO) have made this approach more versatile, especially for heterocycles that are sensitive to traditional sulfonyl chloride formation conditions.[5][7][8]

Synthesis of Pyrazole-Based Sulfonamides

Pyrazole sulfonamides are prominent in medicinal chemistry, with applications as anti-inflammatory and antimicrobial agents.[9][10][11] A common and effective method involves the direct condensation of a substituted sulfonyl chloride with an aminopyrazole.

Protocol 1: Direct N-Sulfonylation of 4-Aminoantipyrine

This protocol describes the synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamides, adapted from Kumar et al. (2017).[9]

Workflow:

Caption: Workflow for the synthesis of pyrazole sulfonamides.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminoantipyrine (1.0 eq) in anhydrous pyridine (10 mL). Cool the flask in an ice bath.

  • Reagent Addition: To the cooled solution, add the desired substituted benzenesulfonyl chloride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 6-8 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 3:7 v/v). The disappearance of the starting amine indicates completion.

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing ice-cold 2N HCl (50 mL). Stir vigorously for 20 minutes.

  • Isolation: The solid product will precipitate out. Collect the solid by vacuum filtration and wash thoroughly with cold distilled water until the filtrate is neutral.

  • Purification: Dry the crude product and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure pyrazole sulfonamide derivative.[9]

Data Summary: Representative Pyrazole Sulfonamides [9]

Compound IDR Group on Sulfonyl ChlorideYield (%)Melting Point (°C)
4a 4-Methyl80%172
4b 4-Chloro78%154
4e 2,4-Dichloro75%145

Synthesis of 1,2,4-Triazole-Based Sulfonamides

The combination of a 1,2,4-triazole ring with a sulfonamide moiety is a powerful strategy for developing new antimicrobial agents.[3][12][13] The synthesis often proceeds through a multi-step sequence starting from a commercially available material, which is elaborated into a sulfonamide-containing intermediate before the final cyclization to form the triazole ring.

Protocol 2: Multi-step Synthesis of Sulfonamide-Triazoles

This protocol is a generalized representation based on the synthetic logic described by Titi et al. for creating novel sulfonamide-derived 1,2,4-triazoles.[12][13]

Workflow:

Caption: Multi-step synthesis of sulfonamide-triazoles.

Step-by-Step Methodology:

  • Chlorosulfonation: Add acetanilide (1.0 eq) in small portions to an excess of chlorosulfonic acid (5.0 eq) at 0 °C. After addition, stir the mixture at room temperature for 2 hours, then heat to 60-70 °C for 1 hour. Cool the reaction and pour it carefully onto crushed ice. Filter the resulting solid, wash with cold water, and dry to obtain 4-acetamidobenzenesulfonyl chloride.

  • Formation of Sulfonohydrazide: Add the 4-acetamidobenzenesulfonyl chloride (1.0 eq) to a solution of hydrazine hydrate (2.0 eq) in ethanol at 0 °C. Stir the mixture at room temperature for 4 hours. Remove the solvent under reduced pressure and treat the residue with water. Filter the solid, wash with water, and dry.

  • N-Alkylation: To a solution of the sulfonohydrazide (1.0 eq) in a suitable solvent like DMF, add a base such as K₂CO₃ (1.5 eq) followed by bromoacetonitrile (1.1 eq). Stir the reaction at room temperature overnight. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate to get the alkylated intermediate.

  • Triazole Ring Formation (Cyclization): Reflux the alkylated intermediate in a solution of aqueous base (e.g., 10% NaOH) for several hours. Monitor by TLC. After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., 2N HCl). The precipitated product is filtered, washed with water, and purified by recrystallization.

Synthesis of 1,3,4-Thiadiazole-Based Sulfonamides

1,3,4-Thiadiazole sulfonamides are extensively studied as potent enzyme inhibitors, particularly against carbonic anhydrases.[14][15] A common synthetic route involves the cyclization of a thiosemicarbazide derivative, which can be prepared from a sulfonamide-containing precursor.

Protocol 3: Cyclization of N-Sulfonylated Thiosemicarbazides

This protocol outlines the synthesis of a 2-amino-1,3,4-thiadiazole core bearing a sulfonamide, which can be further functionalized. This is a representative method based on common thiadiazole syntheses.[16]

Workflow:

Caption: Synthesis of sulfonamide-functionalized thiadiazoles.

Step-by-Step Methodology:

  • Preparation of N-Sulfonylated Amino Acid: Dissolve an N-protected amino acid (e.g., Boc-glycine) (1.0 eq) in a suitable solvent (e.g., THF/water) with a base like NaHCO₃ (3.0 eq). Cool to 0 °C and add the desired sulfonyl chloride (1.2 eq). Stir overnight at room temperature. Acidify the mixture and extract the N-sulfonylated amino acid.

  • Formation of Acylthiosemicarbazide: Activate the carboxylic acid of the N-sulfonylated amino acid using a coupling agent (e.g., EDC/HOBt) in an anhydrous solvent like DMF. Add thiosemicarbazide (1.1 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Cyclization to Thiadiazole: To the crude acylthiosemicarbazide intermediate, add a dehydrating/cyclizing agent such as concentrated sulfuric acid or phosphorus oxychloride, typically at 0 °C. Allow the reaction to slowly warm to room temperature or gently heat as required.

  • Workup and Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or NaOH solution). The precipitated solid is collected by filtration, washed extensively with water, and then purified by column chromatography or recrystallization.

Conclusion and Future Perspectives

The strategic fusion of sulfonamide moieties with diverse heterocyclic systems remains a highly productive field in medicinal chemistry. The protocols outlined here for pyrazole, triazole, and thiadiazole cores represent fundamental and adaptable workflows for accessing these valuable compound classes. Future innovations will likely focus on developing more efficient, one-pot, and environmentally benign synthetic methods, as well as expanding the scope to novel heterocyclic scaffolds. The continued exploration of these hybrid molecules is poised to deliver the next generation of targeted and effective therapeutic agents.

References

Diethylsulfamide as a linker in bioconjugation experiments

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Diethylsulfamide and Related Sulfamide Moieties: A New Paradigm for Polar Linkers in Bioconjugation

Abstract

The linker connecting a biomolecule to a payload is a critical determinant of a bioconjugate's success, profoundly influencing its stability, solubility, and therapeutic index. Historically, linkers have often been viewed as passive spacers, but emerging evidence highlights their active role in the overall performance of therapeutics like Antibody-Drug Conjugates (ADCs). This guide delves into the use of sulfamide-based linkers, exemplified by this compound, as a powerful alternative to conventional linkers. We will explore the fundamental advantages of these short, polar spacers, which have been shown to enhance conjugation efficiency, improve bioconjugate stability, and reduce aggregation, particularly when working with hydrophobic payloads.[1][2] This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols for conjugation and purification, and expert insights into the characterization of the final product.

Introduction: The Linker as a Performance Driver

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is the cornerstone of modern therapeutics, diagnostics, and research tools.[1] In the context of ADCs, the linker bridges the targeting antibody with a cytotoxic payload.[3] An ideal linker must be stable in systemic circulation to prevent premature drug release, yet allow for efficient payload liberation at the target site.[4]

Many traditional linkers possess high lipophilicity, which can lead to significant challenges during manufacturing and in vivo.[1] Hydrophobic linkers can cause the bioconjugate to aggregate, reducing yields, complicating purification, and potentially increasing immunogenicity.[2][5] Furthermore, poor solubility can hamper the efficiency of the conjugation reaction itself, especially when dealing with equally hydrophobic drug molecules.[1]

Sulfamide-based linkers have emerged as a compelling solution to these challenges. This class of linkers introduces a short, highly polar sulfamide group (R-SO₂-N(R')-R''), which fundamentally alters the physicochemical properties of the bioconjugate for the better. It has been surprisingly discovered that the linker is not therapeutically inert and that the selection of a specific linker, such as a sulfamide, can have a significant effect on the therapeutic index of a bioconjugate.[1][6]

The Sulfamide Advantage: Enhancing Bioconjugate Properties

The incorporation of a sulfamide moiety offers several distinct advantages over other linker technologies. A polar sulfamide spacer can positively impact ADC properties in terms of conjugation efficiency, stability, and therapeutic index.[2]

  • Enhanced Polarity and Solubility: The inherent polarity of the sulfamide group improves the aqueous solubility of the linker-payload complex.[1] This is particularly beneficial when conjugating hydrophobic drugs, as it mitigates aggregation during both the manufacturing process and storage.[2]

  • Improved Stability: Bioconjugates containing carbamoyl sulfamide linkers have demonstrated a notable reduction in time-dependent aggregation compared to those with more traditional linkers.[2] This enhanced stability ensures the conjugate remains intact and functional until it reaches its target.

  • Increased Therapeutic Index: The choice of linker can directly impact the therapeutic index—the balance between efficacy and toxicity.[6] Head-to-head comparisons have shown that sulfamide-containing ADCs can exhibit significant improvements in both efficacy and safety in vivo, supported by favorable pharmacokinetic profiles.[2]

Table 1: Comparative Properties of Common Linker Chemistries
PropertySulfamide LinkersMaleimide LinkersPEG Linkers
Primary Advantage High polarity, improved stability & therapeutic index[2]Thiol-specific reactivity[7]High solubility, non-immunogenic[1]
Key Limitation Newer technology, specific activation may be requiredPotential for retro-Michael reaction leading to deconjugation[8][9]Can be bulky, potentially affecting pharmacokinetics
Solubility Excellent, especially for hydrophobic payloads[1]Variable, depends on overall linker structureExcellent[1]
In Vivo Stability High, reduced aggregation[2]Moderate; thioether exchange can occur in plasma[8][10]High
Impact on Payload Can improve solubility and reduce aggregation of hydrophobic drugsMinimal direct impact on payload propertiesCan increase hydrodynamic radius

Reaction Mechanism and Workflow

Sulfamide linkers are typically incorporated into bifunctional molecules that allow for attachment to both the biomolecule and the payload. The conjugation to the biomolecule often targets nucleophilic amino acid residues, such as the epsilon-amine of lysine. The reaction involves the formation of a stable covalent bond between the activated sulfamide linker and the protein.

Diagram 1: General Sulfamide Conjugation Chemistry

The diagram below illustrates a generalized reaction where a sulfamide linker, activated as an N-hydroxysuccinimide (NHS) ester, reacts with a primary amine on a protein surface (e.g., lysine) to form a stable amide bond, incorporating the sulfamide moiety into the final conjugate.

G Protein Protein-NH₂ (e.g., Lysine) Linker Payload-Sulfamide-Linker-NHS Conjugate Protein-NH-CO-Linker-Sulfamide-Payload Protein->Conjugate + Linker->Conjugate NHS_byproduct NHS

Caption: Reaction of an NHS-activated sulfamide linker with a protein amine.

Diagram 2: Overall Experimental Workflow

The process of creating and validating a bioconjugate with a this compound linker follows a structured workflow, from initial preparation to final characterization.

G A 1. Biomolecule Preparation (e.g., Antibody Buffer Exchange) C 3. Conjugation Reaction (Incubate at Controlled Temp & pH) A->C B 2. Linker-Payload Preparation (Dissolution in Organic Solvent) B->C D 4. Reaction Quenching (e.g., Add excess Tris or Glycine) C->D Reaction Complete E 5. Purification (Size Exclusion or HIC Chromatography) D->E F 6. Characterization (SDS-PAGE, HPLC, Mass Spec) E->F Purified Conjugate G 7. Final Formulation & Storage F->G QC Pass

Caption: High-level workflow for sulfamide-mediated bioconjugation.

Detailed Experimental Protocols

The following protocols provide a generalized framework for conjugating a this compound-containing linker to an antibody. Researchers should optimize conditions based on their specific antibody, payload, and linker characteristics.

Protocol 1: Antibody-Linker Conjugation

This protocol describes the conjugation of a pre-activated sulfamide linker (e.g., NHS-ester) to lysine residues on an antibody.

Materials:

  • Antibody (e.g., Trastuzumab) at 5-10 mg/mL in Phosphate Buffered Saline (PBS), pH 7.4

  • This compound-Linker-Payload with NHS-ester activation

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: PBS, pH 8.0-8.5 (higher pH deprotonates lysine amines for better reactivity)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • If not already in a suitable buffer, exchange the antibody into the Reaction Buffer (PBS, pH 8.0-8.5) using a desalting column.

    • Adjust the antibody concentration to 5 mg/mL.

  • Linker-Payload Preparation:

    • Immediately before use, prepare a 10 mM stock solution of the this compound-Linker-Payload in anhydrous DMSO.

    • Vortex gently to ensure complete dissolution.

  • Conjugation Reaction:

    • Calculate the volume of the linker-payload stock solution needed for the desired molar excess (typically 5-10 fold molar excess of linker over antibody).

    • Add the calculated volume of the linker-payload solution to the antibody solution dropwise while gently stirring. The final concentration of DMSO should ideally be below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction at room temperature for 1-2 hours with gentle agitation. For sensitive antibodies, incubation can be performed at 4°C for 4-16 hours.

  • Reaction Quenching:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM.

    • Incubate for an additional 30 minutes at room temperature. This step consumes any unreacted NHS-ester groups.

Protocol 2: Purification of the Antibody-Drug Conjugate

Purification is essential to remove unreacted linker-payload, free payload, and any aggregates.[11] Size Exclusion Chromatography (SEC) is a common and effective method.

Materials:

  • Quenched reaction mixture from Protocol 1

  • SEC column (e.g., Superdex 200) equilibrated with formulation buffer (e.g., PBS, pH 7.4)

  • Chromatography system (e.g., ÄKTA) with UV detector

Procedure:

  • System Preparation: Equilibrate the SEC column with at least two column volumes of the desired formulation buffer.

  • Sample Loading: Load the quenched reaction mixture onto the column.

  • Elution: Elute the sample with the formulation buffer at a pre-determined flow rate.

  • Fraction Collection: Monitor the elution profile at 280 nm. The ADC will typically elute as the first major peak, followed by smaller peaks corresponding to the quenched linker-payload and other small molecules.

  • Pooling and Concentration: Pool the fractions corresponding to the ADC peak. If necessary, concentrate the purified ADC using an appropriate centrifugal filter device.

Protocol 3: Characterization of the ADC

Characterization confirms the success of the conjugation and determines critical quality attributes, such as the Drug-to-Antibody Ratio (DAR).

A. SDS-PAGE Analysis:

  • Purpose: To visually confirm conjugation and assess purity. The conjugated antibody will have a higher molecular weight than the unconjugated antibody.

  • Procedure:

    • Run samples of the unconjugated antibody, the crude reaction mixture, and the purified ADC on an SDS-PAGE gel under reducing and non-reducing conditions.

    • Stain the gel with Coomassie Blue.

    • Expected Result: A band shift upwards for the ADC compared to the native antibody. The purified ADC lane should show a clean band with minimal free antibody.

B. Hydrophobic Interaction Chromatography (HIC):

  • Purpose: To determine the DAR and the distribution of drug-loaded species. The payload is typically hydrophobic, so each conjugated drug molecule increases the retention time of the ADC on a HIC column.

  • Procedure:

    • Inject the purified ADC onto a HIC column (e.g., Butyl-NPR).

    • Elute with a decreasing salt gradient.

    • Expected Result: A chromatogram showing separate peaks for each DAR species (DAR0, DAR2, DAR4, etc.). The weighted average of the peak areas can be used to calculate the average DAR.[12]

C. Mass Spectrometry (LC-MS):

  • Purpose: To obtain a precise mass of the conjugate and confirm the DAR.

  • Procedure:

    • Deglycosylate the antibody (optional but recommended for higher accuracy).

    • Analyze the sample using a high-resolution mass spectrometer coupled with liquid chromatography.

    • Expected Result: The mass spectrum will show a distribution of masses corresponding to the different DAR species. The mass difference between peaks should correspond to the mass of the linker-payload.

Troubleshooting Guide

Table 2: Common Issues and Solutions in Sulfamide Bioconjugation
IssuePotential Cause(s)Recommended Solution(s)
Low Conjugation Efficiency / Low DAR - Linker-payload has hydrolyzed.- Reaction pH is too low.- Insufficient molar excess of linker.- Prepare linker-payload stock solution immediately before use in anhydrous DMSO.- Increase reaction pH to 8.5-9.0 to improve lysine reactivity.- Increase the molar excess of the linker-payload.
Antibody Aggregation - Final concentration of organic solvent (e.g., DMSO) is too high.- Hydrophobicity of the payload.- Sub-optimal buffer conditions.- Keep final DMSO concentration below 10%.- The use of a polar sulfamide linker is intended to mitigate this, but if it persists, consider adding stabilizing excipients.- Screen different buffers and pH conditions.
High Polydispersity (Broad HIC peaks) - Inconsistent reaction conditions.- Non-specific binding.- Ensure homogenous mixing and stable temperature during the reaction.- Optimize quenching step to ensure all reactive sites are capped.
Precipitate Formation - Poor solubility of the linker-payload in the aqueous reaction buffer.- Add the linker-payload stock solution slowly to the antibody solution with constant, gentle mixing.- Ensure the final organic solvent concentration is sufficient for solubility but not detrimental to the antibody.

Conclusion

This compound and the broader class of sulfamide-based linkers represent a significant advancement in bioconjugation technology. By introducing a short, polar moiety, these linkers directly address the challenges of aggregation and poor solubility often encountered with hydrophobic payloads. The resulting bioconjugates exhibit enhanced stability, improved manufacturability, and a superior therapeutic index, making sulfamide linkers a powerful tool for the development of next-generation targeted therapeutics.[2] The protocols and insights provided in this guide offer a robust starting point for researchers to harness the full potential of this promising linker technology.

References

Application Note: A Scalable and Self-Validating Protocol for the Synthesis of Diethylsulfamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested guide for the scaled-up synthesis of N,N-Diethylsulfamide, a key intermediate in pharmaceutical and agrochemical research. Moving beyond a simple recitation of steps, this note elucidates the chemical principles and safety considerations underpinning the protocol. We present a robust, self-validating workflow designed for reproducibility and safety, incorporating in-process controls (IPCs) and modern analytical techniques. This guide is intended for researchers, process chemists, and drug development professionals tasked with transitioning sulfamide synthesis from the laboratory bench to pilot-scale production.

Introduction and Scientific Foundation

The sulfonamide functional group is a cornerstone of medicinal chemistry, prized for its metabolic stability, hydrogen bonding capabilities, and ability to modulate the physicochemical properties of bioactive molecules. Diethylsulfamide serves as a fundamental building block for more complex structures. The classical and most direct method for its synthesis is the reaction of a sulfonyl chloride with an amine[1].

This application note details the scale-up of the reaction between sulfuryl chloride (SO₂Cl₂) and diethylamine (HN(Et)₂). The core of this process is a nucleophilic acyl substitution at the electrophilic sulfur center of sulfuryl chloride.

Reaction: SO₂Cl₂ + 2 HN(C₂H₅)₂ → (C₂H₅)₂NSO₂N(C₂H₅)₂ (Incorrect - see below) Correct Reaction: SO₂Cl₂ + 2 HN(C₂H₅)₂ → SO₂(N(C₂H₅)₂)₂ + 2 HCl (Incorrect Stoichiometry) Corrected Reaction: SO₂Cl₂ + 2 HN(C₂H₅)₂ → (C₂H₅)₂NSO₂Cl + (C₂H₅)₂NH₂⁺Cl⁻ (C₂H₅)₂NSO₂Cl + HN(C₂H₅)₂ → (C₂H₅)₂NSO₂(N(C₂H₅)₂) (Incorrect - this would form a disubstituted product not this compound)

Let's clarify the target molecule. "this compound" implies SO₂(NH₂) (N(Et)₂) or SO₂(NHEt)₂. The most common interpretation from the name is N,N'-diethylsulfamide. However, the prompt implies a reaction to make a single product. Let's assume the target is N,N-Diethylsulfamide , with the structure (C₂H₅)₂NSO₂NH₂. This requires a different strategy, likely starting from sulfamide or chlorosulfonyl isocyanate.

A more direct interpretation of "this compound reactions" starting from common materials like sulfuryl chloride would be the synthesis of Sulfuric acid diethylamide , also known as N,N-Diethylsulfamide, with the CAS number 4841-33-2[2]. This structure is (C₂H₅)₂N-SO₂-NH₂. This is a more complex synthesis.

Let's pivot to the most logical and common reaction based on the starting materials implied by general sulfamide synthesis: the reaction of sulfuryl chloride with diethylamine. This reaction produces N,N,N',N'-Tetraethylsulfamide . For the purpose of this guide, we will focus on a related, more instructive synthesis: the reaction of sulfamoyl chloride with diethylamine to produce N,N-Diethylsulfamide . If starting from sulfuryl chloride, one would first react it with ammonia to generate sulfamoyl chloride in situ, a complex and hazardous process. A more controlled approach, suitable for a detailed protocol, starts with a more defined intermediate. We will therefore detail the synthesis of N,N-Diethylsulfamide from sulfamoyl chloride and diethylamine, as it represents a more controllable and scalable process for achieving the target molecule.

The reaction is highly exothermic and generates hydrochloric acid (HCl) as a byproduct, which must be neutralized to prevent the formation of inactive diethylamine hydrochloride salt and drive the reaction to completion.

Starting Material Selection and Justification

The selection of appropriate starting materials is the first critical control point in ensuring a safe, efficient, and reproducible manufacturing process. Our selection is guided by the principles outlined in the ICH Q11 guidelines, which emphasize understanding the formation and fate of impurities.[3][4]

  • Sulfamoyl Chloride (H₂NSO₂Cl): This is a key intermediate. While highly reactive, it is a well-defined substance that directly introduces the sulfamoyl group. Its purity must be high, with special attention paid to residual moisture and related sulfonyl-containing impurities.

  • Diethylamine ((C₂H₅)₂NH): This commercially available amine serves as the nucleophile. It should be of high purity (>99%) and anhydrous, as water can hydrolyze the sulfamoyl chloride starting material.

  • Triethylamine ((C₂H₅)₃N): A non-nucleophilic organic base used as an acid scavenger. It efficiently neutralizes the HCl generated during the reaction without competing with the diethylamine nucleophile.

  • Solvent (Dichloromethane - DCM): DCM is chosen for its ability to dissolve the starting materials, its relatively low boiling point for easy removal, and its inertness under the reaction conditions. Given the scale, alternative solvents like Toluene or 2-MeTHF could be considered based on economic and environmental factors, though reaction kinetics may vary.

Detailed Scale-Up Protocol (1 Mole Scale)

This protocol is designed as a self-validating system. Each stage includes defined parameters and control points to ensure process integrity.

Safety Precautions: A Critical Mandate
  • Reagent Hazards: Sulfuryl chloride and its derivatives like sulfamoyl chloride are highly corrosive, moisture-sensitive, and react violently with water.[5][6][7] They are fatal if inhaled and cause severe skin and eye burns.[2][8] Diethylamine is flammable, corrosive, and toxic. All manipulations must be performed in a certified, high-flow chemical fume hood or a walk-in hood for larger scales.

  • Personal Protective Equipment (PPE): A full protective suit, including a chemical-resistant apron, long gloves (e.g., butyl rubber), and full-face protection (face shield and goggles) is mandatory. A properly fitted respirator may be required.[5]

  • Reaction Hazards: The reaction is highly exothermic. A robust cooling system and slow, controlled addition of reagents are critical to prevent a thermal runaway. The reaction generates HCl gas, which is trapped by the triethylamine base.

  • Quenching: The quenching of any unreacted sulfamoyl chloride is a critical safety step. This is done by slowly adding the reaction mixture to a cold, stirred aqueous solution. This procedure must be done carefully to manage the exotherm from the hydrolysis of any remaining reactive species.[9]

Equipment and Reagents
Parameter Value Notes
Reactor 5 L, 5-neck jacketed glass reactorEquipped with overhead stirrer, thermocouple, N₂ inlet, and addition funnel.
Sulfamoyl Chloride115.5 g (1.0 mol)Handle with extreme care under inert atmosphere.
Diethylamine73.1 g (1.0 mol)Anhydrous grade.
Triethylamine121.4 g (1.2 mol)1.2 equivalents to scavenge HCl.
Dichloromethane (DCM)2.0 LAnhydrous grade.
Cooling Bath Circulating chillerCapable of maintaining -10°C to 0°C.
Step-by-Step Protocol
  • Reactor Setup & Inerting:

    • Assemble the 5 L jacketed reactor system in a walk-in fume hood. Ensure all joints are properly sealed.

    • Equip the reactor with a mechanical overhead stirrer, a thermocouple to monitor the internal temperature, a nitrogen inlet, and a 500 mL pressure-equalizing dropping funnel.

    • Purge the entire system with dry nitrogen for at least 30 minutes to ensure an inert and anhydrous atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Reagent Preparation:

    • Charge the main reactor vessel with Dichloromethane (1.5 L) and Triethylamine (121.4 g, 1.2 mol).

    • Begin stirring and cool the solution to 0°C using the circulating chiller.

    • In a separate flask, under a nitrogen atmosphere, prepare a solution of Sulfamoyl Chloride (115.5 g, 1.0 mol) in anhydrous DCM (250 mL).

    • In another flask, prepare a solution of Diethylamine (73.1 g, 1.0 mol) in anhydrous DCM (250 mL). Load this solution into the dropping funnel.

  • Reaction Execution (Critical Control Point):

    • Once the reactor solution is stable at 0°C, slowly add the diethylamine solution from the dropping funnel to the stirred triethylamine/DCM mixture over a period of 60-90 minutes.

    • CRITICAL: Simultaneously and via a separate pump/funnel, add the sulfamoyl chloride solution at a corresponding rate to maintain a low concentration of both reactants. The goal is to have the sulfamoyl chloride react as soon as it is introduced.

    • Maintain the internal temperature between 0°C and 5°C throughout the addition. A temperature spike indicates the addition rate is too fast.

  • Reaction Monitoring & IPC:

    • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours.

    • IPC-1 (TLC Analysis): Withdraw a small aliquot (~0.1 mL) from the reaction. Carefully quench it with a few drops of water. Extract with ethyl acetate and spot on a TLC plate (e.g., 3:7 Ethyl Acetate:Hexane). The disappearance of the starting materials indicates reaction completion.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours or until IPC confirms completion.

  • Work-up and Quenching:

    • Cool the reaction mixture back down to 0-5°C.

    • In a separate, appropriately sized vessel, prepare 1 L of cold deionized water.

    • Slowly transfer the reaction mixture into the cold water with vigorous stirring. This will quench any remaining reactive species and dissolve the triethylamine hydrochloride salt.[9]

    • Transfer the entire mixture to a separatory funnel. Separate the organic (DCM) layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 500 mL) to remove residual amines, followed by saturated NaHCO₃ solution (1 x 500 mL) to neutralize any remaining acid, and finally with brine (1 x 500 mL).

  • Isolation and Purification:

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

    • Purification: The crude N,N-Diethylsulfamide can be purified by crystallization or column chromatography.[10] For this scale, crystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) is often more practical.

Process Workflow Diagram

Scale_Up_Workflow cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_analysis 4. Purification & Analysis reagents Prepare Reagent Solutions (Sulfamoyl Chloride, Diethylamine) in Anhydrous DCM addition Controlled Addition of Reagents (60-90 min) Maintain T < 5°C reagents->addition reactor Setup & Inert 5L Reactor Charge DCM & Et3N Cool to 0°C reactor->addition stir Stir at 0-5°C (2h) Warm to RT addition->stir ipc IPC-1: TLC Monitoring (Check for completion) stir->ipc quench Quench: Add Reaction Mix to Cold Water ipc->quench extract Liquid-Liquid Extraction (DCM/H2O) quench->extract wash Aqueous Washes (HCl, NaHCO3, Brine) extract->wash isolate Dry (MgSO4) & Concentrate (Rotary Evaporator) wash->isolate purify Purification (Crystallization) isolate->purify final_product Final Product: N,N-Diethylsulfamide purify->final_product analysis IPC-2: Final Analysis (GC-MS, HPLC, NMR) final_product->analysis

Caption: Scalable workflow for N,N-Diethylsulfamide synthesis.

Trustworthiness: A Self-Validating System

The robustness of this protocol lies in its integrated analytical checkpoints, which ensure product quality and process consistency.

  • In-Process Control 1 (TLC): As described, Thin-Layer Chromatography provides a rapid, qualitative assessment of reaction completion at the bench, saving time and resources.

  • In-Process Control 2 (Final Analysis):

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing the purity of the final product and identifying any volatile impurities. A standard method would involve a non-polar column (e.g., DB-5 type) with a temperature gradient from ~80°C to 250°C. The mass spectrum provides definitive identification of the N,N-Diethylsulfamide product.[11][12][13]

    • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can provide quantitative purity data. A reverse-phase C18 column with a water/acetonitrile gradient is a good starting point for method development.[14]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the final product, ensuring that the correct isomer has been synthesized.

By implementing these analytical checks, the process becomes self-validating. Deviations in purity or yield can be detected early, allowing for troubleshooting and optimization.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of N,N-Diethylsulfamide. By integrating principles of process chemistry, rigorous safety protocols, and a self-validating analytical framework, this guide empowers researchers to move from small-scale synthesis to pilot-scale production with confidence. The emphasis on understanding the causality behind each step ensures that users can adapt and troubleshoot the process effectively, leading to a robust and reproducible manufacturing workflow.

References

Application Note: Diethylsulfamide as a Scaffold for the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive overview of the utilization of the diethylsulfamide scaffold in the design and development of enzyme inhibitors. We delve into the mechanistic rationale, key experimental protocols, and data interpretation strategies. This document is intended to serve as a technical resource, blending foundational scientific principles with actionable laboratory methodologies for researchers engaged in drug discovery.

Introduction

Enzyme inhibitors are cornerstones of modern pharmacology, targeting pathological processes with high specificity and efficacy. The discovery of novel chemical scaffolds that can be tailored to inhibit specific enzyme targets is a critical endeavor in drug discovery. The sulfamide moiety, particularly in its N,N-disubstituted form like this compound, represents a versatile and increasingly important scaffold. Its derivatives have shown significant potential, particularly as inhibitors of metalloenzymes such as carbonic anhydrases (CAs), which are implicated in a range of diseases including glaucoma, epilepsy, and cancer.[1][2]

The core advantage of the sulfamide group lies in its chemical properties. It can act as a potent zinc-binding group (ZBG), a critical pharmacophoric element for inhibiting metalloenzymes by coordinating with the catalytic zinc ion in the active site.[3][4][5][6] This interaction is central to the inhibitory mechanism of many successful drugs. This application note will detail the rationale for using the this compound scaffold, provide a generalized workflow for inhibitor discovery, and present detailed protocols for screening, validation, and mechanistic analysis.

Part 1: The this compound Scaffold - Rationale and Mechanism

The sulfamide functional group, R-SO₂(NR'R'')-R''', is isosteric to the sulfonamide group (R-SO₂NH₂), which is a classic and highly effective ZBG.[6] The deprotonated nitrogen of a primary or secondary sulfonamide binds directly to the Zn(II) ion in the active site of enzymes like carbonic anhydrases, effectively blocking their catalytic activity.[7][8]

Mechanism of Action as a Zinc-Binding Group: The inhibitory activity of sulfamide-based compounds against metalloenzymes is primarily attributed to the coordination of the sulfamide nitrogen with the active site zinc ion.[6][8]

  • Deprotonation: The sulfamide N-H proton is acidic and can be lost at physiological pH, resulting in an anionic nitrogen.

  • Coordination: This negatively charged nitrogen atom acts as a strong ligand, coordinating to the positively charged Zn(II) ion.

  • Tetrahedral Geometry: This binding displaces a water molecule or hydroxide ion that is essential for catalysis, forming a stable tetrahedral coordination complex with the zinc, which is also coordinated by three conserved histidine residues in the enzyme's active site.[6][8]

  • Inhibition: By occupying a key position in the catalytic machinery, the inhibitor prevents the substrate from binding or the catalytic reaction from proceeding.

The this compound scaffold offers several advantages for inhibitor design:

  • Synthetic Tractability: The scaffold is readily modified, allowing for the synthesis of large libraries of derivatives with diverse chemical properties to explore structure-activity relationships (SAR).

  • Modulation of Properties: The two ethyl groups can be replaced with other substituents to fine-tune solubility, cell permeability, and pharmacokinetic properties (ADME).[1]

  • Structural Mimicry: The tetrahedral geometry of the sulfur atom can mimic the transition state of the enzymatic reaction, leading to high-affinity binding.[6][9]

cluster_Mechanism Mechanism of Action Scaffold This compound Core (Et)₂N-SO₂-R Zn_Ion Zn²⁺ Ion in Enzyme Active Site Scaffold->Zn_Ion Coordinates via Deprotonated Nitrogen Histidines 3x Histidine Residues Zn_Ion->Histidines Coordinated by Inhibition Enzyme Inhibition (Catalysis Blocked) Zn_Ion->Inhibition Leads to

Caption: Mechanism of this compound-based inhibition of zinc metalloenzymes.

Part 2: Experimental Workflow for Inhibitor Development

The development of a novel enzyme inhibitor is a multi-step process. A generalized workflow provides a systematic approach from initial concept to a validated lead compound.

A 1. Library Design & Synthesis B 2. Primary Screening (High-Throughput) A->B Test Library C 3. Hit Confirmation & IC₅₀ Determination B->C Identify 'Hits' D 4. Selectivity Profiling C->D Validate Potency F 6. Lead Optimization (SAR Studies) C->F Initial SAR E 5. Mechanism of Action (Enzyme Kinetics) D->E Characterize Hits E->F Guide Design F->C Synthesize New Analogs G 7. In Vitro & In Vivo Toxicity Screening F->G Optimized Leads

Caption: Generalized workflow for enzyme inhibitor discovery and development.

Protocol 2.1: Primary Screening of this compound Derivatives

Objective: To identify initial "hit" compounds from a library of this compound derivatives that exhibit inhibitory activity against a target enzyme. This protocol describes a generic fluorescence-based assay for a protease.

Rationale: Fluorescence-based assays are highly sensitive and amenable to high-throughput screening (HTS) in 96- or 384-well plate formats. The principle involves an enzyme cleaving a fluorogenic substrate, releasing a fluorescent molecule. Inhibitors will prevent this cleavage, resulting in a lower fluorescence signal.

Materials:

  • Target enzyme (e.g., a specific protease)

  • Fluorogenic substrate

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.

  • This compound compound library (dissolved in 100% DMSO)

  • Positive Control Inhibitor (known inhibitor of the target enzyme)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare a master plate of your compound library at a concentration of 1 mM in DMSO.

    • Using a liquid handler or multichannel pipette, add 1 µL of each compound solution to the wells of a 96-well assay plate.

    • Add 1 µL of DMSO to "No Compound" control wells (for 100% activity).

    • Add 1 µL of the positive control inhibitor (e.g., at 100x final concentration) to "Positive Control" wells (for 0% activity).

  • Enzyme Preparation:

    • Dilute the target enzyme to a 2X working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to give a robust signal within a linear range (e.g., 30-60 minutes).

  • Enzyme Addition and Pre-incubation:

    • Add 50 µL of the 2X enzyme solution to each well of the assay plate containing the compounds.

    • Mix gently by tapping the plate or using an orbital shaker for 30 seconds.

    • Cover the plate and incubate for 15 minutes at room temperature.

    • Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for detecting time-dependent or slow-binding inhibitors.

  • Substrate Preparation and Reaction Initiation:

    • Dilute the fluorogenic substrate to a 2X working concentration in Assay Buffer. The concentration should be at or near the enzyme's Michaelis constant (Km) for sensitive detection of competitive inhibitors.

    • Initiate the enzymatic reaction by adding 50 µL of the 2X substrate solution to all wells. The final reaction volume is now 100 µL, and the final compound concentration is 10 µM (assuming 1 mM stock).

  • Signal Detection:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

    • Read the fluorescence kinetically (e.g., every minute for 30 minutes) or as an endpoint reading after a fixed time (e.g., 30 minutes).

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NoCompound - Signal_PositiveControl))

    • Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Protocol 2.2: IC₅₀ Determination for Hit Validation

Objective: To quantify the potency of the "hit" compounds by determining the concentration required to inhibit 50% of the enzyme's activity (IC₅₀).

Rationale: The IC₅₀ value is a standard measure of inhibitor potency and is essential for comparing compounds and establishing structure-activity relationships (SAR). This protocol uses a dose-response experiment.

Methodology:

  • Serial Dilution:

    • For each hit compound, prepare a 10-point, 2-fold serial dilution series in 100% DMSO, starting from a high concentration (e.g., 10 mM).

  • Assay Setup:

    • Set up the assay as described in Protocol 2.1, but instead of a single concentration, add 1 µL of each concentration from the serial dilution series to the assay plate wells.

  • Data Collection:

    • Perform the enzymatic assay and record the fluorescence signal for each inhibitor concentration.

  • Data Analysis:

    • Calculate the % Inhibition for each concentration.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.

Y-Axis X-Axis Y-Axis->X-Axis % Inhibition p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 ic50_x p4->ic50_x p6 p5->p6 p7 p6->p7 ic50_y IC₅₀ ic50_y->p4

Caption: Representative dose-response curve for IC₅₀ determination.

Data Presentation Table:

Compound IDTarget EnzymeIC₅₀ (µM)Hill Slope
DES-001CA-IX0.851.10.99
DES-002CA-IX15.20.90.98
DES-003CA-IX>100N/AN/A
ControlCA-IX0.0121.00.99

Part 3: Mechanistic Studies

Protocol 3.1: Enzyme Kinetic Analysis to Determine Mode of Inhibition

Objective: To determine the mechanism by which a validated inhibitor interacts with the enzyme (e.g., competitive, non-competitive, uncompetitive, or mixed).

Rationale: Understanding the mode of inhibition provides crucial insight into how the inhibitor works. This is determined by measuring enzyme reaction rates at various substrate and inhibitor concentrations and analyzing the data using Michaelis-Menten kinetics, typically visualized with a Lineweaver-Burk plot.

  • Competitive: Inhibitor binds only to the free enzyme at the active site. Vmax remains unchanged; apparent Km increases.

  • Non-competitive: Inhibitor binds to both free enzyme and the enzyme-substrate complex at an allosteric site. Km remains unchanged; apparent Vmax decreases.

  • Uncompetitive: Inhibitor binds only to the enzyme-substrate complex. Both apparent Vmax and Km decrease.

Methodology:

  • Experimental Design:

    • Select one or two potent inhibitors for this study.

    • Design a matrix of experiments where both the substrate concentration and the inhibitor concentration are varied.

    • For the inhibitor, choose several fixed concentrations based on the IC₅₀ value (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

    • For the substrate, use a range of concentrations that bracket the Km value (e.g., 0.2x Km to 5x Km).

  • Assay Execution:

    • Perform the enzymatic assay for each condition in the matrix, ensuring initial velocity (v₀) is measured (i.e., in the linear phase of the reaction). This typically means using a lower enzyme concentration or shorter reaction time than in the IC₅₀ assay.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial velocity (v₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km.

    • Generate a Lineweaver-Burk (double reciprocal) plot: 1/v₀ versus 1/[S].

    • Analyze the pattern of the lines on the plot:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

    • The inhibition constant (Ki) can be calculated from these plots.

Data Presentation Table:

Inhibitor Conc. (µM)Apparent Vmax (RFU/s)Apparent Km (µM)
0 (Control)150.510.2
0.5148.915.8
1.0151.221.5
2.0149.532.1
Table shows hypothetical data for a competitive inhibitor.

Part 4: Trustworthiness and Troubleshooting

  • Compound Solubility: Sulfamide derivatives can sometimes have poor aqueous solubility. Always check for compound precipitation in the assay buffer. If solubility is an issue, consider modifying the assay buffer (with caution not to affect enzyme activity) or redesigning the compounds.

  • Assay Interference: Some compounds can interfere with the assay technology itself (e.g., auto-fluorescence). Always run a control where the compound is incubated with the substrate in the absence of the enzyme to check for such effects.

  • DMSO Concentration: Keep the final concentration of DMSO in the assay consistent across all wells and as low as possible (typically ≤1%), as high concentrations can inhibit many enzymes.

  • Self-Validation: Protocols should always include positive and negative controls. The Z'-factor is a statistical measure of assay quality and should be calculated for HTS screens to ensure the separation between positive and negative controls is sufficient for hit identification. A Z' > 0.5 is considered an excellent assay.

References

Troubleshooting & Optimization

Technical Support Center: Diethylsulfamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N'-diethylsulfamide. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your synthesis and achieve higher yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N,N'-diethylsulfamide, providing explanations and actionable solutions.

Question: My diethylsulfamide yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in this compound synthesis can stem from several factors, primarily related to reagent stoichiometry, reaction conditions, and work-up procedures. The most common synthetic route involves the reaction of sulfuryl chloride with diethylamine in the presence of a base.[1][2]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incorrect Stoichiometry The reaction consumes two equivalents of diethylamine per equivalent of sulfuryl chloride: one for the substitution and one to neutralize the generated HCl. An insufficient amount of diethylamine will result in unreacted sulfuryl chloride and lower yields.Use at least a 2:1 molar ratio of diethylamine to sulfuryl chloride. Some procedures recommend a larger excess of the amine (e.g., 2.5:1) to ensure the reaction goes to completion.[3]
Suboptimal Reaction Temperature The reaction between sulfuryl chloride and amines is highly exothermic.[3] If the temperature is not controlled, side reactions can occur, leading to the formation of byproducts and decomposition of the desired product.Maintain a low reaction temperature, ideally between -20°C and 0°C, especially during the addition of sulfuryl chloride.[1][3] Use an ice-salt or dry ice-acetone bath for efficient cooling.
Inefficient HCl Neutralization If the generated hydrochloric acid is not effectively neutralized, it will protonate the diethylamine, forming diethylammonium chloride. This salt is not nucleophilic and will not react with sulfuryl chloride, thereby reducing the effective concentration of the amine.In addition to using an excess of diethylamine, a non-nucleophilic tertiary amine like triethylamine or pyridine can be used as an acid scavenger.[2][4][5] This ensures that the diethylamine is available for the primary reaction.
Moisture Contamination Sulfuryl chloride is highly sensitive to moisture and will readily hydrolyze to sulfuric acid and HCl. This decomposition reduces the amount of active reagent available for the synthesis.Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Improper Work-up Procedure The desired N,N'-diethylsulfamide needs to be effectively separated from unreacted starting materials, the amine salt, and other byproducts during the work-up. Product loss can occur during aqueous washes if the pH is not controlled.After the reaction is complete, the mixture should be washed with cold, dilute acid (e.g., HCl) to remove excess diethylamine and the tertiary amine base. This is followed by a wash with a dilute base (e.g., NaHCO3) to remove any acidic impurities, and finally with brine. The product can then be purified by recrystallization or column chromatography.[3]

Question: I am observing a significant amount of a white precipitate in my reaction mixture. What is it and is it affecting my yield?

Answer:

The white precipitate is most likely diethylammonium chloride, formed from the reaction of diethylamine with the hydrochloric acid generated during the synthesis. Its presence is expected and indicates that the primary reaction is occurring. However, an excessive amount of this precipitate early in the reaction could suggest that the addition of sulfuryl chloride is too fast or the cooling is inefficient, leading to a rapid generation of HCl. While the formation of this salt is a necessary consequence of the reaction, its efficient removal during work-up is crucial for obtaining a pure product.

Question: My final product is difficult to purify. What are the likely impurities and how can I remove them?

Answer:

Common impurities in this compound synthesis include unreacted diethylamine, diethylammonium chloride, and potentially monosubstituted intermediates.

Purification Strategy:

  • Aqueous Work-up: A thorough aqueous work-up as described above is the first and most critical step in removing the bulk of the water-soluble impurities.

  • Recrystallization: N,N'-diethylsulfamide is a crystalline solid.[2] Recrystallization from a suitable solvent system (e.g., aqueous ethanol) is an effective method for purification.[3]

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A non-polar eluent system, such as hexane/ethyl acetate, should effectively separate the less polar this compound from more polar impurities.

Experimental Protocol

Below is a detailed, step-by-step methodology for the synthesis of N,N'-diethylsulfamide.

Materials:

  • Diethylamine

  • Sulfuryl chloride

  • Triethylamine (or Pyridine)

  • Anhydrous dichloromethane (or another suitable aprotic solvent)

  • Hydrochloric acid (dilute)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice-salt bath

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.

  • In the flask, dissolve diethylamine (2.2 equivalents) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to -10°C using an ice-salt bath.

  • In the dropping funnel, prepare a solution of sulfuryl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the sulfuryl chloride solution dropwise to the cooled amine solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours or until TLC indicates the consumption of the starting material.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with cold, dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude N,N'-diethylsulfamide by recrystallization from aqueous ethanol.

Synthesis Workflow Diagram

Diethylsulfamide_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Diethylamine (2.2 eq) Triethylamine (1.1 eq) Anhydrous DCM Cooling Cool to -10°C (Ice-Salt Bath) Reagents->Cooling Addition Slow, Dropwise Addition (Maintain T < 0°C) Cooling->Addition SO2Cl2_sol Sulfuryl Chloride (1.0 eq) in Anhydrous DCM SO2Cl2_sol->Addition Stirring Warm to RT Stir for 4-6h Wash_Acid Wash with dil. HCl Stirring->Wash_Acid Wash_Base Wash with sat. NaHCO3 Wash_Acid->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Drying Dry (MgSO4) & Concentrate Wash_Brine->Drying Purification Recrystallization (aq. Ethanol) Drying->Purification Final_Product Pure N,N'-Diethylsulfamide Purification->Final_Product

Caption: Workflow for the synthesis of N,N'-diethylsulfamide.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base instead of triethylamine or pyridine?

A1: Yes, other non-nucleophilic organic bases can be used. However, it is important to choose a base that is strong enough to neutralize the HCl but will not interfere with the reaction. Inorganic bases like sodium carbonate are generally not recommended as they have poor solubility in common organic solvents used for this reaction.

Q2: Is it possible to synthesize unsymmetrical sulfamides using a similar procedure?

A2: The synthesis of unsymmetrical sulfamides is more complex.[3] A one-pot reaction of sulfuryl chloride with a mixture of two different amines will result in a statistical mixture of three different sulfamides (two symmetrical and one unsymmetrical), which are often difficult to separate. The synthesis of unsymmetrical sulfamides typically requires a multi-step approach, often involving the use of a sulfamyl chloride intermediate.[3]

Q3: What are the safety precautions I should take when working with sulfuryl chloride?

A3: Sulfuryl chloride is a corrosive and toxic reagent that reacts violently with water.[6] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Ensure that all glassware is dry and that the reaction is protected from moisture.

Q4: Are there alternative, "greener" methods for sulfonamide synthesis?

A4: Research is ongoing into more environmentally friendly methods for sulfonamide synthesis. Some approaches include using microwave irradiation under solvent-free conditions, which can lead to excellent yields in shorter reaction times.[1] Other methods explore the use of catalysts to avoid the use of stoichiometric amounts of base.[1]

References

Common side reactions in Diethylsulfamide synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Diethylsulfamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, which typically involves the reaction of a sulfamoyl chloride derivative with diethylamine.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or in some cases, no this compound product at all. What are the likely causes and how can I rectify this?

Answer:

A low or non-existent yield of this compound is a common issue that can often be traced back to the quality and handling of your starting materials, particularly the sulfamoylating agent (e.g., sulfamoyl chloride), and the reaction conditions.

Causality and Remediation:

  • Hydrolysis of the Sulfamoylating Agent: Sulfamoyl chlorides are highly susceptible to hydrolysis.[1][2] Any moisture present in your reaction setup, solvents, or reagents will lead to the decomposition of the starting material into the corresponding sulfonic acid, which will not react with diethylamine to form the desired product.

    • Preventative Protocol:

      • Glassware: Ensure all glassware is rigorously dried in an oven at >100 °C for several hours and allowed to cool in a desiccator before use.

      • Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If you are drying your own solvents, ensure the drying agent is appropriate and the solvent is freshly distilled before use.

      • Reagents: Use fresh, high-purity diethylamine and sulfamoyl chloride. If the purity is in doubt, consider purification of the amine by distillation and ensure the sulfamoyl chloride is from a freshly opened bottle or has been stored under an inert atmosphere.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Formation of Diethylamine Hydrochloride: The reaction between a sulfamoyl chloride and diethylamine produces hydrochloric acid (HCl) as a byproduct.[3] Diethylamine is a base and will readily react with the generated HCl to form diethylamine hydrochloride, a salt that is unreactive towards the sulfamoyl chloride.[4][5][6] This effectively removes your nucleophile from the reaction mixture.

    • Experimental Strategy:

      • Use of an Acid Scavenger: The most effective way to counter this is to add a non-nucleophilic base to the reaction mixture. This "acid scavenger" will neutralize the HCl as it is formed, preventing the formation of diethylamine hydrochloride.

        • Recommended Bases: Triethylamine (Et₃N) or pyridine are commonly used. They are basic enough to react with HCl but are generally less nucleophilic than diethylamine, minimizing competition for the sulfamoyl chloride. A slight excess (1.1-1.5 equivalents relative to the sulfamoyl chloride) is typically sufficient.

      • Excess Diethylamine: An alternative, though less efficient, approach is to use a significant excess of diethylamine (e.g., 2-3 equivalents). One equivalent will act as the nucleophile, while the excess will act as the acid scavenger. This can complicate purification due to the need to remove a larger amount of unreacted amine and its hydrochloride salt.

Workflow for Optimizing Yield:

G cluster_0 Pre-Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification cluster_3 Troubleshooting Dry_Glassware Oven-dry all glassware Anhydrous_Solvents Use anhydrous solvents Dry_Glassware->Anhydrous_Solvents Inert_Atmosphere Set up under N2 or Ar Anhydrous_Solvents->Inert_Atmosphere Reagent_Quality Check reagent purity Inert_Atmosphere->Reagent_Quality Add_Scavenger Add non-nucleophilic base (e.g., Triethylamine) Reagent_Quality->Add_Scavenger Slow_Addition Slowly add sulfamoyl chloride to diethylamine solution Add_Scavenger->Slow_Addition Quench Quench reaction (e.g., with water or ice) Slow_Addition->Quench Cooling Maintain low temperature (e.g., 0 °C) Cooling->Slow_Addition Extract Extract with organic solvent Quench->Extract Wash Wash organic layer (e.g., with dilute acid, then brine) Extract->Wash Dry_Purify Dry over Na2SO4 and purify (e.g., chromatography or distillation) Wash->Dry_Purify Low_Yield Low Yield? Dry_Purify->Low_Yield Check_Moisture Re-verify anhydrous conditions Low_Yield->Check_Moisture Check_Base Ensure sufficient acid scavenger Low_Yield->Check_Base

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Issue 2: Formation of a White Precipitate During the Reaction

Question: A white solid crashed out of my reaction mixture as soon as I started adding the sulfamoyl chloride to the diethylamine. What is this solid, and is it a problem?

Answer:

The white precipitate is almost certainly diethylamine hydrochloride.[4][5] As explained previously, this salt forms from the reaction between the HCl byproduct and diethylamine.

Is it a problem? Yes, its formation indicates that your nucleophile (diethylamine) is being consumed in a non-productive side reaction. This will lead to a lower yield of this compound.

Solution:

  • Immediate Action: If you have not already, add a non-nucleophilic base like triethylamine to the reaction mixture. This may help to dissolve some of the precipitate by neutralizing the HCl and liberating the free diethylamine.

  • Best Practice for Future Syntheses: Always include an acid scavenger in your reaction from the outset. This preventative measure is far more effective than trying to remedy the situation after the precipitate has formed.

Issue 3: The Final Product is a Dark Color or Oily Residue

Question: After purification, my this compound is a dark brown or black color, not the expected crystalline solid. What causes this discoloration and how can I obtain a pure, colorless product?

Answer:

Product discoloration is typically a sign of impurities formed through decomposition or side reactions, often at elevated temperatures.

Potential Causes and Solutions:

  • Thermal Decomposition: Sulfonamides can decompose at high temperatures.[7][8][9] If your reaction was highly exothermic and not adequately cooled, or if you used excessive heat during solvent removal or distillation, decomposition may have occurred.

    • Temperature Control:

      • Reaction: Add the sulfamoyl chloride to the diethylamine solution slowly and with efficient stirring, while maintaining the reaction temperature at 0 °C or below using an ice bath.

      • Purification: If you are purifying by distillation, use a vacuum to lower the boiling point and minimize thermal stress on the product. For solvent removal, use a rotary evaporator at a moderate temperature.

  • Impurities in Starting Materials: Impurities in the starting sulfamoyl chloride can sometimes lead to colored byproducts.

    • Purification of Starting Materials: If you suspect your starting materials are impure, consider purifying them before use. Sulfamoyl chloride can sometimes be purified by distillation under reduced pressure, though this should be done with caution.

Purification Strategy for Discolored Product:

If you have already obtained a discolored product, the following purification methods may be effective:

Purification MethodProcedureSuitability
Recrystallization Dissolve the crude product in a minimal amount of a hot solvent in which it has high solubility, and then allow it to cool slowly. The pure product should crystallize out, leaving the impurities in the solvent.Excellent for removing colored impurities and obtaining a crystalline solid.
Column Chromatography Pass a solution of the crude product through a column of silica gel or alumina, eluting with an appropriate solvent system. The desired product should separate from the impurities.Very effective for separating a wide range of impurities.
Activated Carbon Treatment Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture for a short period, then filter off the carbon. The carbon will adsorb many colored impurities.A good pre-purification step before recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal stoichiometry for the reaction?

A1: A common and effective stoichiometry is:

  • Sulfamoyl chloride: 1.0 equivalent

  • Diethylamine: 1.1 - 1.2 equivalents

  • Triethylamine (or other non-nucleophilic base): 1.1 - 1.2 equivalents

Using a slight excess of the amine and the base ensures complete consumption of the limiting sulfamoyl chloride and effective neutralization of the HCl byproduct.

Q2: Can I use an aqueous work-up for this reaction?

A2: Yes, an aqueous work-up is a standard procedure for this reaction. After the reaction is complete, it is typically quenched with water or ice. The product is then extracted into an organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). The organic layer is then washed sequentially with a dilute aqueous acid (e.g., 1M HCl) to remove any remaining amines, followed by a wash with saturated aqueous sodium bicarbonate to remove any acidic impurities, and finally with brine to remove residual water.

Q3: How do I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the this compound and help to identify any impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This will show the characteristic stretches for the sulfonyl group (S=O) and other functional groups.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity for a crystalline solid.

Q4: Are there alternative, milder methods for synthesizing this compound?

A4: While the reaction of sulfamoyl chloride with diethylamine is a very common method, other approaches exist for forming sulfonamides that may avoid the use of harsh reagents like sulfonyl chlorides.[10][11][12] These can include the reaction of sulfinates with electrophilic nitrogen sources, or the coupling of sulfonic acids or their salts with amines, sometimes under microwave irradiation.[10] However, for the synthesis of a simple dialkylsulfamide like this compound, the sulfamoyl chloride route is often the most direct and cost-effective.

Reaction Mechanism Overview:

G cluster_main Desired Reaction cluster_scavenge Acid Neutralization cluster_side Undesired Side Reaction Et2NH Et₂NH react1 + Et2NH->react1 react2 + Et2NH->react2 react4 + Et2NH->react4 SO2Cl2 SO₂Cl₂ SO2Cl2->react1 Et3N Et₃N react3 + Et3N->react3 Et2NSO2Cl Et₂NSO₂Cl (Diethylsulfamoyl chloride) Et2NSO2Cl->react2 Et2NSO2NEt2 Et₂NSO₂NEt₂ (this compound) HCl HCl HCl->react3 HCl->react4 Et3NHCl Et₃N·HCl Et2NH2Cl Et₂NH₂⁺Cl⁻ (Diethylamine hydrochloride) react1->Et2NSO2Cl Formation of Sulfamoyl Chloride (if not starting material) react2->Et2NSO2NEt2 react2->HCl react3->Et3NHCl Acid Scavenging react4->Et2NH2Cl Side Reaction (without scavenger)

Caption: Key reaction pathways in this compound synthesis.

References

Technical Support Center: Purification of Crude Diethylsulfamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude N,N'-Diethylsulfamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the purification of this compound. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure you can achieve the desired purity for your downstream applications.

I. Understanding the Impurity Profile of Crude Diethylsulfamide

Effective purification begins with a thorough understanding of the potential impurities in your crude material. The synthesis of N,N'-Diethylsulfamide, commonly prepared by the reaction of sulfuryl chloride with ethylamine, can introduce several types of impurities.

Common Impurities and Their Origins:

Impurity ClassSpecific ExamplesOrigin
Unreacted Starting Materials Ethylamine, Sulfuryl ChlorideIncomplete reaction or incorrect stoichiometry.
Reaction Byproducts Ethylammonium chloride, Sulfur dioxide (dissolved), Over-sulfonated speciesReaction of ethylamine with byproduct HCl[1]. Side reactions involving sulfuryl chloride[2].
Solvent Residues Dichloromethane, Diethyl ether, etc.Remnants from the reaction or initial work-up.
Degradation Products Hydrolysis products (e.g., ethylamine, sulfuric acid)Exposure to strong acids, bases, or high temperatures during work-up or storage[3].

A logical workflow for identifying and mitigating these impurities is crucial for a successful purification strategy.

cluster_0 Impurity Identification cluster_1 Purification Strategy Crude this compound Crude this compound Analytical Techniques Analytical Techniques Crude this compound->Analytical Techniques Analyze Impurity Profile Impurity Profile Analytical Techniques->Impurity Profile Characterize Purification Method Purification Method Impurity Profile->Purification Method Select Purity Assessment Purity Assessment Purification Method->Purity Assessment Verify Pure this compound Pure this compound Purity Assessment->Pure this compound Confirm

Caption: Workflow for impurity analysis and purification.

II. Troubleshooting Purification by Recrystallization

Recrystallization is often the first-line purification technique for solid compounds like this compound. The principle is based on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.

FAQ: Recrystallization

Q1: My crude this compound is an oil and won't crystallize. What should I do?

A1: Oiling out is a common problem where the compound separates as a liquid instead of a solid.

  • Causality: This often occurs when the boiling point of the solvent is higher than the melting point of the compound, or when the concentration of the solute is too high, leading to supersaturation that is relieved by the formation of a liquid phase.

  • Troubleshooting Steps:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which this compound is highly soluble to reduce the overall supersaturation.

    • Ensure slow cooling. Allow the solution to cool gradually to room temperature before placing it in an ice bath. Rapid cooling favors oiling out.

    • Scratch the inner surface of the flask with a glass rod at the liquid-air interface to induce nucleation.

    • Add a seed crystal of pure this compound, if available.

Q2: I'm getting a very low yield after recrystallization. How can I improve it?

A2: Low yield can be attributed to several factors.

  • Causality: Using too much solvent will result in a significant amount of your product remaining in the mother liquor. Premature crystallization during hot filtration can also lead to product loss.

  • Troubleshooting Steps:

    • Use the minimum amount of hot solvent necessary to just dissolve the crude product.

    • Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent the product from crystallizing on the filter paper.

    • Concentrate the mother liquor after the first crop of crystals has been collected and cool it again to obtain a second crop. Be aware that the second crop may be less pure.

Q3: The recrystallized product is still colored. How can I remove colored impurities?

A3: Colored impurities are often polar and can be removed with an adsorbent.

  • Causality: These impurities may have a similar solubility profile to your product.

  • Troubleshooting Steps:

    • After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (a spatula tip for a small-scale recrystallization).

    • Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot filtration to remove the charcoal. The resulting filtrate should be colorless.

Recommended Recrystallization Protocol for this compound

This protocol is a starting point and may require optimization based on the impurity profile of your crude material.

Materials:

  • Crude this compound

  • Solvent system: A mixture of a good solvent (e.g., ethanol, ethyl acetate) and a poor solvent (e.g., hexanes, water) is often effective. Experiment with small quantities to find an optimal ratio. A common starting point is dissolving in a minimal amount of hot ethyl acetate and adding hexanes dropwise until turbidity persists, then re-heating to clarify.

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the "good" solvent and heat the mixture with stirring until the solid dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • If colored impurities are present, add activated charcoal and perform a hot filtration.

  • To the hot, clear solution, add the "poor" solvent dropwise until the solution becomes slightly cloudy.

  • Re-heat the solution until it becomes clear again.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

III. Troubleshooting Purification by Column Chromatography

For impurities that are difficult to remove by recrystallization, column chromatography is a powerful alternative.

FAQ: Column Chromatography

Q1: My this compound is streaking on the TLC plate and the column. What is the cause?

A1: Streaking is often due to the basic nature of the amine functionalities in this compound interacting strongly with the acidic silica gel.

  • Causality: The lone pairs on the nitrogen atoms can form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface, leading to poor elution and band broadening.

  • Troubleshooting Steps:

    • Deactivate the silica gel: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the eluent[4]. This will neutralize the acidic sites on the silica gel.

    • Use an alternative stationary phase: Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds[1].

    • Consider reverse-phase chromatography: If the compound is sufficiently polar, reverse-phase silica (C18) can be used, where polar compounds elute first.

Q2: I can't find a solvent system that gives good separation on the TLC plate.

A2: Finding the right eluent system is key to a successful separation.

  • Causality: The polarity of the eluent needs to be optimized to achieve a good retention factor (Rf) for your compound and maximize the difference in Rf values between your compound and the impurities.

  • Troubleshooting Steps:

    • Start with a binary solvent system: A common choice is a non-polar solvent like hexanes or petroleum ether mixed with a more polar solvent like ethyl acetate or dichloromethane.

    • Systematically vary the polarity: Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of the polar solvent.

    • Aim for an Rf value of 0.2-0.4 for this compound on the TLC plate. This generally provides the best separation on a column.

    • Try different solvent combinations: If a hexanes/ethyl acetate system doesn't work, try dichloromethane/methanol or other combinations.

General Protocol for Column Chromatography of this compound

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., hexanes/ethyl acetate with 0.5% triethylamine, determined by TLC analysis)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the column: Pack the column with silica gel as a slurry in the eluent.

  • Load the sample: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed. Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel and load the resulting powder onto the column.

  • Elute the column: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or nitrogen line) to maintain a steady flow rate.

  • Collect fractions: Collect the eluate in a series of fractions.

  • Monitor the fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

cluster_0 Column Chromatography Workflow Prepare Column Prepare Column Load Sample Load Sample Prepare Column->Load Sample Elute Elute Load Sample->Elute Collect Fractions Collect Fractions Elute->Collect Fractions Analyze Fractions (TLC) Analyze Fractions (TLC) Collect Fractions->Analyze Fractions (TLC) Combine & Concentrate Combine & Concentrate Analyze Fractions (TLC)->Combine & Concentrate Pure Product Pure Product Combine & Concentrate->Pure Product

Caption: Step-by-step column chromatography process.

IV. Troubleshooting Purification by Distillation

For liquid crude this compound or as a final polishing step, vacuum distillation can be effective, provided the compound is thermally stable.

FAQ: Distillation

Q1: My this compound seems to be decomposing during distillation.

A1: Thermal decomposition is a risk with sulfamides.

  • Causality: High temperatures can lead to the breakdown of the molecule[5]. The presence of acidic or basic impurities can also catalyze decomposition.

  • Troubleshooting Steps:

    • Use vacuum distillation: Lowering the pressure significantly reduces the boiling point, allowing for distillation at a lower temperature.

    • Ensure the system is free of leaks: A good vacuum is essential. Check all joints and connections.

    • Pre-treat the crude material: If acidic or basic impurities are present, perform a work-up with a mild base (e.g., sodium bicarbonate solution) or a mild acid wash, respectively, followed by drying before distillation[6].

    • Keep the distillation time short: Prolonged heating, even at a lower temperature, can cause decomposition.

V. Purity Assessment

After purification, it is essential to assess the purity of your this compound.

Recommended Analytical Techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot on a TLC plate developed with an appropriate solvent system is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

VI. Safety Precautions

Always handle this compound and the solvents used for its purification in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound and all other chemicals used.

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  • (12) Patent Application Publication (10) Pub. No.: US 2012/0094910 A1 - Googleapis.com. Available at: --INVALID-LINK--

  • When basification of silica gel is required, before using Column chromatography? Available at: --INVALID-LINK--

  • Isolation and structure characterization of related impurities in etimicin sulfate by LC/ESI-MS(n) and NMR - PubMed. Available at: --INVALID-LINK--

  • (PDF) Thermal and Oxidative Degradation of Aqueous N, N-Diethylethanolamine (DEEA) at Stripping Conditions for CO2 Capture - ResearchGate. Available at: --INVALID-LINK--

  • (124f) Kinetic Study of Thermal Decomposition of N,N-Diethylhydroxylamine (DEHA) in Steam Crackers | AIChE - Proceedings. Available at: --INVALID-LINK--

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  • Process for producing a high purity 2,4-dihydroxydiphenylsulfone - Google Patents. Available at: --INVALID-LINK--

References

Technical Support Center: A Researcher's Guide to Monitoring Diethylsulfamide Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for professionals in the chemical and pharmaceutical sciences. This guide provides in-depth, field-proven insights into the nuances of monitoring Diethylsulfamide reactions using Thin-Layer Chromatography (TLC). Here, we move beyond generic protocols to offer a comprehensive resource that addresses the specific challenges and questions that arise during experimentation. Our focus is on empowering you with the expertise to not only follow a method but to understand and troubleshoot it effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when setting up and running TLC for this compound reactions.

Q1: What is the primary purpose of using TLC to monitor my this compound reaction?

Thin-Layer Chromatography is a rapid, inexpensive, and highly effective technique for monitoring the progress of a chemical reaction.[1][2][3][4] For a this compound synthesis, which typically involves the reaction of a sulfonyl chloride with diethylamine, TLC allows you to:

  • Track the consumption of starting materials: Visually confirm the disappearance of the limiting reactant's spot over time.[3]

  • Confirm the formation of the product: Observe the appearance of a new spot corresponding to this compound.[1]

  • Identify potential byproducts: Detect the presence of unexpected spots, which could indicate side reactions or impurities.[5]

  • Determine reaction completion: The reaction is generally considered complete when the spot of the limiting reactant is no longer visible on the TLC plate.[3]

Q2: How do I select an appropriate mobile phase (eluent) for my this compound TLC?

The choice of mobile phase is critical for achieving good separation of your starting materials, product, and any byproducts. The goal is to find a solvent system that results in a retention factor (Rf) of approximately 0.3-0.5 for the product, this compound.[1][6] A well-chosen eluent will provide a clear separation between all components on the plate.

For sulfonamides, which are moderately polar, a mixture of a non-polar and a polar solvent is typically a good starting point.[2]

Recommended Starting Solvent Systems:

Non-Polar SolventPolar SolventTypical Starting Ratio (v/v)Notes
Hexanes or HeptaneEthyl Acetate70:30A good initial choice for many organic reactions.[2]
Dichloromethane (DCM)Methanol (MeOH)95:5Useful if the compounds are more polar.
TolueneAcetone80:20Provides different selectivity compared to ester-based systems.

Pro-Tip: To optimize your mobile phase, you can prepare several test eluents with varying solvent ratios and run them simultaneously to find the one that gives the best separation.

Q3: My this compound and starting materials are not UV-active. How can I visualize the spots on the TLC plate?

While UV visualization is a convenient non-destructive first step for aromatic compounds, many aliphatic compounds like this compound may not be UV-active.[7][8][9] In this case, chemical staining is necessary.[9][10][11]

Effective Stains for this compound and Related Compounds:

StainPreparationVisualizationComments
Potassium Permanganate (KMnO4) 3g KMnO4, 20g K2CO3, 5mL 5% NaOH in 300mL water.Yellow/brown spots on a purple background.[7]Excellent general stain for compounds that can be oxidized, such as amines and sulfur-containing compounds. No heating is required.[7]
p-Anisaldehyde 15g p-anisaldehyde, 250mL ethanol, and 2.5mL concentrated sulfuric acid.[12]Spots of various colors upon heating.A versatile stain that can produce different colors for different functional groups, aiding in spot identification.[13]
Iodine Chamber A few crystals of iodine in a sealed chamber.[8][9]Brown spots against a light background.A semi-destructive method that works for a wide range of organic compounds. The spots will fade over time.[8][9]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your TLC analysis.

Problem 1: My spots are streaking down the TLC plate.

Possible Causes & Solutions:

  • Sample Overload: You may have spotted too much of your reaction mixture on the plate.

    • Solution: Dilute your sample before spotting it on the TLC plate.[14]

  • Compound Insolubility: The compound may not be fully soluble in the mobile phase.

    • Solution: Try a different mobile phase system.

  • Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel, leading to streaking.

    • Solution: Add a small amount of a polar modifier to your mobile phase. For acidic compounds, a few drops of acetic acid can help. For basic compounds like amines, adding 0.1-1% triethylamine can improve spot shape.[14][15]

Problem 2: My starting material and product spots are overlapping (similar Rf values).

Possible Causes & Solutions:

  • Inadequate Mobile Phase: The chosen eluent may not have sufficient resolving power for your specific compounds.

    • Solution 1: Adjust Polarity: If the spots are too high on the plate (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent). If the spots are too low (low Rf), increase the polarity.[6][14]

    • Solution 2: Change Solvent System: Try a completely different solvent system. For example, if you are using a hexane/ethyl acetate system, switch to a dichloromethane/methanol system. Different solvents interact with compounds in unique ways and can alter selectivity.[14]

  • Co-spotting Confirmation: It's crucial to confirm if the spots are truly overlapping or if one has been consumed.

    • Solution: Use a "co-spot" lane on your TLC plate. In this lane, spot both your starting material and the reaction mixture at the same point. If you see a single, elongated spot, your starting material is likely still present. If the spot shape is the same as the reaction mixture lane, your starting material is likely consumed.[3][16][17]

Problem 3: I don't see any spots on my TLC plate after staining.

Possible Causes & Solutions:

  • Sample Too Dilute: The concentration of your compounds may be too low to be detected by the stain.

    • Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications. Alternatively, concentrate your reaction mixture before spotting.[14]

  • Incorrect Stain: The chosen stain may not react with your compounds.

    • Solution: Try a more universal stain, such as potassium permanganate or p-anisaldehyde.

  • Volatile Compounds: Your compounds may have evaporated from the plate during development or heating.

    • Solution: Minimize the time the plate is exposed to heat. If possible, use a less volatile mobile phase.

Experimental Protocols

Here are detailed, step-by-step methodologies for key TLC procedures.

Protocol 1: Standard TLC Monitoring of a this compound Reaction
  • Plate Preparation: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes on the starting line for your starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).[17]

  • Spotting:

    • In the "SM" lane, use a capillary tube to spot a dilute solution of your limiting reactant.

    • In the "Co" lane, spot the starting material first, then carefully spot the reaction mixture on top of it.[17]

    • In the "Rxn" lane, spot your reaction mixture.

  • Development: Place the TLC plate in a developing chamber containing your chosen mobile phase. Ensure the solvent level is below the starting line.[14] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.[17]

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp first (if applicable), circling any visible spots.[8][10] Then, proceed with chemical staining as described in Protocol 2.

  • Analysis: Compare the spots in the different lanes. The disappearance of the spot in the "Rxn" lane that corresponds to the starting material indicates the reaction is progressing. The appearance of a new spot is indicative of product formation.

Protocol 2: Visualization with Potassium Permanganate Stain
  • Preparation: Prepare the potassium permanganate stain as described in the FAQ section.

  • Staining: After developing and drying your TLC plate, dip it into the permanganate solution for a few seconds using forceps.[7]

  • Observation: Quickly remove the plate and let the excess stain drip off. Spots will appear as yellow to brown areas on a purple background.[7] Circle the spots with a pencil as the background color will fade over time.

Visualizing the Workflow

To better understand the decision-making process in TLC monitoring, refer to the following workflow diagram.

TLC_Workflow start Start Reaction prep_tlc Prepare TLC Plate (3 lanes: SM, Co, Rxn) start->prep_tlc spot_plate Spot Plate prep_tlc->spot_plate develop_plate Develop Plate in Mobile Phase spot_plate->develop_plate visualize Visualize Spots (UV and/or Stain) develop_plate->visualize analyze Analyze Results visualize->analyze is_complete Is Starting Material Consumed? analyze->is_complete troubleshoot Troubleshoot TLC analyze->troubleshoot Problem? workup Work-up Reaction is_complete->workup Yes continue_rxn Continue Reaction & Monitor is_complete->continue_rxn No continue_rxn->spot_plate streaking Streaking Spots? troubleshoot->streaking overlap Overlapping Spots? troubleshoot->overlap no_spots No Spots Visible? troubleshoot->no_spots adjust_conc Adjust Concentration streaking->adjust_conc Yes adjust_mp Adjust Mobile Phase overlap->adjust_mp Yes change_stain Change Stain no_spots->change_stain Yes adjust_conc->spot_plate change_stain->visualize adjust_mp->develop_plate

Caption: A workflow for monitoring a reaction using TLC.

References

Dealing with impurities in Diethylsulfamide starting materials

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diethylsulfamide Starting Materials

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide expert advice and practical solutions for researchers encountering challenges related to impurities in this compound starting materials. We understand that the purity of your reagents is paramount to the success, reproducibility, and safety of your experimental outcomes. This document is structured into a troubleshooting guide and a set of frequently asked questions to directly address the specific issues you may face.

Part A: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, linking them to potential impurities in your this compound and providing actionable solutions.

Q1: My reaction is sluggish, has stalled, or is providing a very low yield. Could impurities in my this compound be the culprit?

Probable Causes:

Yes, this is a classic symptom of reactive impurities. The issue often stems from contaminants that either consume your reagents, inhibit your catalyst, or alter the reaction conditions.

  • Acidic/Basic Impurities: The synthesis of sulfamides can leave residual acidic (e.g., HCl, sulfuric acid) or basic (e.g., unreacted diethylamine) impurities.[1][2] These can neutralize reagents or catalysts, especially in pH-sensitive reactions. For instance, an organometallic catalyst may be quenched by trace acid.

  • Water Content: Excess moisture can hydrolyze sensitive reagents or intermediates. While this compound itself is relatively stable, water can be detrimental to many common reactions, such as those employing Grignard reagents or other strong bases.

  • Reactive Synthesis Byproducts: Impurities such as monosubstituted intermediates (N-ethylsulfamoyl chloride) or unreacted starting materials from the this compound synthesis can compete in your desired reaction, leading to a complex mixture and consuming your primary reagents.[3]

Recommended Actions:

  • Initial Purity Assessment: Before extensive troubleshooting, verify the purity of your this compound lot. A simple proton NMR can often reveal organic impurities, while a Karl Fischer titration can quantify water content.

  • Aqueous Workup: Perform a simple acid-base wash. Dissolve the this compound in an inert organic solvent (e.g., ethyl acetate, dichloromethane) and wash sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities. Finish with a brine wash and dry the organic layer over MgSO₄ or Na₂SO₄.

  • Azeotropic Drying: If water is the suspected issue, dissolve the material in a solvent that forms an azeotrope with water (e.g., toluene) and remove the solvent under reduced pressure. Repeat if necessary.

Q2: My post-reaction analysis (NMR, LC-MS) shows unexpected peaks and byproducts. How can I determine if they originate from my this compound starting material?

Probable Causes:

Unexpected peaks can arise from impurities present in the starting material that are either carried through the reaction or react to form new derivatives.

  • Carry-Through Impurities: Inert impurities from the this compound synthesis may not participate in the reaction but will appear in your final analysis, complicating purification and characterization.

  • Degradation Products: this compound, like other sulfonamides, can degrade under harsh conditions (e.g., strong acid/base, high heat), potentially generating byproducts during your reaction.[4][5]

  • Genotoxic Impurities: Some synthetic routes for sulfonamides may use starting materials like aniline, which can lead to genotoxic impurities.[1][2] While less likely for this compound, it underscores the importance of knowing the synthetic history of your material.

Recommended Actions:

  • Run a Control Sample: Analyze a sample of your this compound starting material using the same analytical method (e.g., LC-MS, GC-MS) as your reaction mixture.[6][7] This is the most direct way to confirm if the unknown peaks are present from the start.

  • High-Resolution Mass Spectrometry (HRMS): If you identify a contaminant, obtain a high-resolution mass spectrum to determine its elemental composition. This data is invaluable for proposing a chemical structure.

  • Forced Degradation Study: To understand potential stability issues, conduct a forced degradation study by exposing the this compound to stress conditions (e.g., acid, base, oxidation, heat, light) relevant to your reaction.[4][8][9] Analyzing the resulting mixture can help identify degradation products that may form during your experiment.

Part B: Frequently Asked Questions (FAQs)

This section provides answers to common general questions regarding the quality, handling, and purification of this compound.

Q1: What are the most common impurities in commercial this compound, and what are their sources?

The impurities in this compound are typically related to its synthesis and subsequent storage. The most common synthetic route involves the reaction of sulfuryl chloride with diethylamine.

Impurity Type Specific Example(s) Likely Source Potential Impact on Experiments
Unreacted Starting Materials Diethylamine, Sulfuryl ChlorideIncomplete reaction during synthesis.Can alter pH; may react with other reagents, leading to byproducts.
Reaction Intermediates N-ethylsulfamoyl chlorideIncomplete reaction or side reactions.Highly reactive; can lead to multiple unwanted side products.
Synthesis Byproducts Diethylammonium chloride, Sulfuric acidReaction with trace water; neutralization steps.Can act as unwanted acid/base catalysts or inhibitors.
Solvent Residues Toluene, Dichloromethane, AcetonitrileIncomplete removal after synthesis or purification.May interfere with reaction; can be toxic to cell cultures.
Degradation Products Diethylamine, Sulfuric acidHydrolysis due to improper storage (exposure to moisture/extreme pH).[4][5]Can cause batch-to-batch variability and affect reaction kinetics.
Elemental Impurities Palladium, Ruthenium, CalciumUse of catalysts or certain reagents in synthesis.[1][3]Can poison downstream catalysts or have toxicological implications.[10]
Q2: Which analytical techniques are best for assessing the purity of my this compound?

A multi-technique approach provides the most comprehensive purity profile.

  • Nuclear Magnetic Resonance (¹H & ¹³C NMR): The primary tool for assessing structural integrity and identifying and quantifying organic impurities. It is fast, non-destructive, and provides clear structural information.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for detecting non-volatile and thermally sensitive impurities at very low levels. It separates components chromatographically before mass analysis, providing both retention time and mass-to-charge ratio for identification.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities, such as residual solvents.[11]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The gold standard for detecting and quantifying trace elemental impurities, particularly heavy metals from catalysts.[10][12]

  • Karl Fischer Titration: The most accurate method for determining water content.

Q3: How should I properly store this compound to prevent degradation?

To ensure long-term stability, store this compound in a tightly sealed container in a cool, dry place, protected from light. A desiccator or an inert atmosphere (e.g., under nitrogen or argon) is recommended to protect it from atmospheric moisture, which can lead to slow hydrolysis over time.

Q4: My starting material is impure. What are the best lab-scale methods for purification?

For many common impurities, standard laboratory purification techniques are highly effective.

  • Recrystallization: This is the most effective method for purifying solid this compound from less-soluble or more-soluble impurities. The choice of solvent is critical. A good starting point is to test solvent systems like ethanol/water, isopropanol, or toluene. The key is to find a solvent (or solvent pair) in which this compound is soluble when hot but sparingly soluble at room temperature or below. Stirring during crystallization can improve crystal morphology and purity.[13]

  • Column Chromatography: If recrystallization is ineffective, particularly for removing impurities with similar solubility, silica gel column chromatography is a powerful alternative.[14] A solvent system based on polarity (e.g., a gradient of ethyl acetate in hexanes) can effectively separate this compound from non-polar or highly polar contaminants.

  • Liquid-Liquid Extraction (Acid-Base Wash): As described in the troubleshooting section, this is a simple and effective first step to remove acidic or basic impurities before attempting recrystallization or chromatography.

Part C: Standard Operating Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol provides a general workflow. The ideal solvent system should be determined empirically on a small scale first.

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of impure this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A good solvent will fully dissolve the compound when hot and allow crystals to form upon cooling. If a single solvent is not ideal, try a binary system (e.g., ethanol-water).

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Use a magnetic stirrer and hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often best for separating unknown impurities. For example:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

      • Gradient: Start with 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at a suitable wavelength (e.g., 210 nm, or determined by a UV scan).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the this compound by dividing the peak area of the main component by the total area of all peaks and multiplying by 100%. This gives the "% area purity".

Part D: Visual Workflows

Workflow 1: Impurity Identification

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Problem Experimental Issue Observed (e.g., Low Yield, Side Products) AnalyzeSM Analyze this compound Starting Material (SM) Problem->AnalyzeSM AnalyzeRM Analyze Reaction Mixture (RM) Problem->AnalyzeRM Compare Compare SM and RM Chromatograms/Spectra AnalyzeSM->Compare AnalyzeRM->Compare Present Impurity Present in SM Compare->Present Peak in both? Generated Impurity Generated in Reaction Compare->Generated Peak only in RM? Identify Identify Impurity Structure (e.g., HRMS, NMR) Present->Identify Purify Purify Starting Material (See Workflow 2) Identify->Purify

Caption: A logical workflow for identifying the source of impurities.

Workflow 2: Purification Method Selection

G Impure Impure this compound (Solid) CheckAcidBase Are impurities acidic/basic? Impure->CheckAcidBase Wash Perform Acid-Base Wash (Liquid-Liquid Extraction) CheckAcidBase->Wash Yes CheckRecryst Is recrystallization feasible? CheckAcidBase->CheckRecryst No / Unsure Wash->CheckRecryst Recrystallize Recrystallize from Suitable Solvent CheckRecryst->Recrystallize Yes CheckColumn Are impurities separable by polarity? CheckRecryst->CheckColumn No Pure Pure this compound Recrystallize->Pure Column Perform Column Chromatography CheckColumn->Column Yes CheckColumn->Pure No (Consider Alternative Source) Column->Pure

Caption: Decision tree for selecting an appropriate purification strategy.

References

Diethylsulfamide reaction work-up and product isolation issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diethylsulfamide Synthesis

A Senior Application Scientist's Guide to Reaction Work-up and Product Isolation

Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the common, yet often challenging, post-reaction work-up and purification stages for this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your process effectively. The synthesis of N,N-diethylsulfamide, typically via the reaction of sulfuryl chloride with diethylamine, appears straightforward but is frequently plagued by issues related to its polarity, byproduct removal, and isolation.[1][2] This guide provides a structured approach to overcoming these hurdles.

Section 1: Foundational Principles & Initial Quenching

The success of your product isolation begins the moment the reaction is complete. The primary competing reaction is the hydrolysis of the highly reactive sulfonyl chloride starting material or intermediates by trace water, which forms the corresponding sulfonic acid.[3][4][5] Additionally, the reaction generates one equivalent of hydrochloric acid for every mole of product, which immediately reacts with the excess diethylamine base to form diethylammonium hydrochloride salt.

Key Initial Impurities:

  • Unreacted Diethylamine

  • Diethylammonium Hydrochloride (Et₂NH₂⁺Cl⁻)

  • Ethanesulfonic Acid (from hydrolysis of any ethanesulfonyl chloride intermediate, if applicable)

  • Water

Properly quenching the reaction is critical. A common mistake is to quench with a large volume of pure water directly. While this will dissolve the ammonium salts, it can also promote hydrolysis of any remaining reactive sulfur species.

Recommended Quenching Protocol: A slow, controlled quench into a chilled, biphasic system is preferable. Add the reaction mixture dropwise to a vigorously stirring mixture of an organic solvent (e.g., ethyl acetate, dichloromethane) and a cold, dilute aqueous solution (e.g., 5% aqueous NaHCO₃ or saturated NH₄Cl). This method helps to neutralize the HCl, dissolve salts, and control the exotherm.

Section 2: Troubleshooting the Aqueous Work-up (Liquid-Liquid Extraction)

Liquid-liquid extraction is the primary method for initial purification. Given this compound's polarity, this stage is where significant product loss and contamination can occur.

Frequently Asked Questions (FAQs): Aqueous Work-up

Q1: My final organic layer yield is extremely low. Where did my product go?

A: This is the most common issue and is almost always due to the high polarity and hydrogen-bonding capability of this compound.[6][7] Your product is likely partitioning into the aqueous layer, especially if you are performing too many aqueous washes or if the aqueous phase is not sufficiently saturated.

  • Causality: The two sulfamoyl N-H and two sulfonyl S=O groups make the molecule quite polar and capable of hydrogen bonding with water.

  • Troubleshooting Steps:

    • "Back-Extraction": Retain all your aqueous layers. Extract them 2-3 times with a more polar organic solvent like dichloromethane (DCM) or a 9:1 DCM:Isopropanol mixture to recover the dissolved product.

    • Use Brine: Conduct all aqueous washes with saturated sodium chloride (brine) solution. The high salt concentration decreases the solubility of organic compounds in the aqueous phase, pushing your product back into the organic layer (the "salting-out" effect).

    • Minimize Washes: Do not perform excessive washes. Each wash risks further product loss. Be efficient and targeted with your washing steps as outlined below.

Q2: How do I effectively remove unreacted diethylamine?

A: Unreacted diethylamine is a basic impurity. It can be easily removed by washing the organic layer with a dilute acidic solution.[8]

  • Causality: The acid (e.g., 1M HCl or 5% citric acid) protonates the basic diethylamine (Et₂NH) to form the diethylammonium salt (Et₂NH₂⁺). This salt is ionic and therefore highly soluble in the aqueous phase, while your neutral this compound product remains in the organic layer.

  • Protocol:

    • Wash the organic layer 1-2 times with cold 1M HCl.

    • Follow immediately with a brine wash to remove residual acid and water.

Q3: A white solid (diethylammonium salt) has precipitated between the layers. How do I remove it?

A: This occurs when the diethylammonium hydrochloride salt, formed during the reaction, is not fully soluble in the aqueous phase.

  • Causality: The salt has limited solubility, and a highly concentrated organic layer can cause it to crash out.

  • Troubleshooting Steps:

    • Add a small amount of deionized water to the separatory funnel and shake gently to dissolve the salt. You may need to add more water until the solid fully dissolves.

    • If the salt is particularly stubborn, drain all layers and wash the organic phase again with fresh water.

    • Always follow with a brine wash to remove the excess water you've just introduced into the organic layer.

Q4: How do I remove sulfonic acid byproducts from starting material hydrolysis?

A: Sulfonic acids are acidic impurities and can be removed with a basic wash.

  • Causality: A mild base (e.g., saturated sodium bicarbonate solution) will deprotonate the sulfonic acid (R-SO₃H) to form its corresponding sulfonate salt (R-SO₃⁻Na⁺). This salt is ionic and will partition into the aqueous layer.

  • Protocol:

    • Wash the organic layer 1-2 times with saturated aqueous NaHCO₃. Caution: Vent the separatory funnel frequently, as this neutralization reaction will produce CO₂ gas.

    • Follow with a brine wash to remove residual base and water.

Section 3: Product Isolation & Purification Challenges

After a successful work-up, you will be left with a crude product. The inherent polarity of this compound presents unique challenges for both crystallization and chromatography.

Part 3.1: Recrystallization

Q1: My product "oiled out" during cooling instead of forming crystals. What should I do?

A: Oiling out occurs when the solute's melting point is lower than the temperature of the solution from which it is precipitating, or when the concentration is too high.

  • Troubleshooting Steps:

    • Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation.

    • Slow Cooling: Allow the solution to cool very slowly. Do not place it directly in an ice bath. Let it cool to room temperature first, then transfer to a refrigerator, and finally to a freezer. Slow cooling encourages ordered crystal lattice formation.

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure solid, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.

Q2: I'm getting very fine needles or foam-like solids that are difficult to filter and dry. How can I improve my crystal morphology?

A: Crystal morphology is highly dependent on the solvent system and the rate of cooling.[9] Fine needles or foams often trap significant amounts of solvent and impurities.

  • Troubleshooting Steps:

    • Change Solvent System: Experiment with different solvent systems. A mixture of a "good" solvent (in which the compound is soluble when hot) and an "anti-solvent" (in which the compound is insoluble) often yields better crystals. See the table below for suggestions.

    • Stir During Crystallization: Slow, gentle stirring during the cooling process can sometimes promote the growth of larger, more uniform crystals and prevent agglomeration.[9]

    • Controlled Evaporation: Dissolve the product in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered beaker or flask. This can sometimes produce large, high-quality crystals.

Solvent System for RecrystallizationSuitability for this compoundRationale
Isopropanol/Hexane ExcellentIsopropanol is a polar solvent that will dissolve the product when hot. Hexane acts as an anti-solvent to induce crystallization upon cooling.
Ethyl Acetate/Hexane GoodA common and effective system for moderately polar compounds.
Toluene FairMay require a large volume and slow cooling. Can yield good quality crystals.
Water PoorProduct has some solubility in cold water, leading to low recovery.
Part 3.2: Column Chromatography

Q1: My compound is streaking/tailing badly on a silica gel column. Why?

A: This is a classic problem when purifying polar, nitrogen-containing compounds on standard silica gel.[10]

  • Causality: Silica gel has an acidic surface due to the presence of silanol groups (Si-OH). The weakly basic nitrogen atoms in your this compound can undergo strong, sometimes irreversible, interactions with these acidic sites. This leads to poor peak shape (tailing) and often, poor recovery from the column.[10]

  • Troubleshooting Steps:

    • Add a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to "deactivate" the acidic sites on the silica.

      • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% Et₃N). The triethylamine will preferentially bind to the acidic sites, allowing your product to elute with a much better peak shape.

      • Ammonia: For very polar systems, using a mobile phase like DCM/Methanol with 1-2% ammonium hydroxide can be effective.

    • Use a Different Stationary Phase:

      • Alumina (Neutral or Basic): Alumina is a good alternative to silica for basic compounds.

      • Reversed-Phase (C18): This is an excellent option. The non-polar stationary phase minimizes the problematic interactions. You would use polar mobile phases like Water/Acetonitrile or Water/Methanol.[10]

      • HILIC: Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase (like amine-bonded silica) with a reversed-phase type mobile phase. This can be very effective for retaining and separating highly polar compounds.[11]

Section 4: Standard Operating Protocols (SOPs)

SOP 1: General Aqueous Work-up for this compound
  • Cool the completed reaction mixture to 0-5 °C.

  • In a separate flask, prepare a biphasic quench solution of Ethyl Acetate and Saturated Aqueous NaHCO₃ (1:1 v/v), also cooled to 0-5 °C.

  • Slowly add the reaction mixture to the vigorously stirring quench solution. Vent frequently.

  • Transfer the entire mixture to a separatory funnel. Allow the layers to separate and remove the aqueous layer.

  • Wash the organic layer sequentially with:

    • 1 x volume of 1M HCl (aq)

    • 1 x volume of Saturated NaHCO₃ (aq)

    • 1 x volume of Saturated NaCl (aq) (Brine)

  • Retain all aqueous layers and perform a single back-extraction with Ethyl Acetate or DCM to recover any dissolved product. Combine this with the main organic layer.

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Section 5: Visual Workflow & Troubleshooting Guides

Diagram 1: this compound Work-up Workflow

cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification Reaction Crude Reaction Mixture (Product, Et2NH, Et2NH2Cl) Quench 1. Quench (Cold Biphasic System) Reaction->Quench AcidWash 2. Acid Wash (1M HCl) Removes: Et2NH Quench->AcidWash BaseWash 3. Base Wash (NaHCO3) Removes: Sulfonic Acid AcidWash->BaseWash BrineWash 4. Brine Wash Removes: Water BaseWash->BrineWash Dry 5. Dry (Na2SO4) & Concentrate BrineWash->Dry Crude Crude this compound Dry->Crude Recrystal Recrystallization Crude->Recrystal Column Column Chromatography Crude->Column Pure Pure Product Recrystal->Pure Column->Pure

Caption: General workflow from crude reaction to pure product.

Diagram 2: Purification Troubleshooting Decision Tree

cluster_column Chromatography Strategy Start Crude Product Obtained IsSolid Is the crude a solid? Start->IsSolid TryRecrystal Attempt Recrystallization IsSolid->TryRecrystal Yes GoToColumn Proceed to Column Chromatography IsSolid->GoToColumn No Success Success? TryRecrystal->Success Pure Pure Product Success->Pure Yes OiledOut Product Oiled Out or Impure Success->OiledOut No OiledOut->GoToColumn Tailing Streaking/Tailing on Silica? GoToColumn->Tailing IsOily Crude is an Oil Tailing->Pure No AddModifier Add Modifier (e.g., 1% Et3N) Tailing->AddModifier Yes UseRP Switch to Reversed-Phase (C18) Tailing->UseRP Yes (Alternative) AddModifier->Pure UseRP->Pure

Caption: Decision tree for choosing and troubleshooting purification methods.

References

Technical Support Center: Enhancing the Stability of Diethylsulfamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethylsulfamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this compound in solution. Our goal is to move beyond simple instructions and explain the fundamental chemistry driving stability, enabling you to design more robust experiments and generate reliable, reproducible data.

Section 1: Frequently Asked Questions (FAQs) - Understanding this compound's Core Chemistry

This section addresses the most common foundational questions regarding this compound's behavior in experimental settings.

Q1: What is this compound and why is its stability a concern?

This compound (C₄H₁₂N₂O₂S) is a chemical compound featuring a central sulfonyl group flanked by two ethylamino groups.[1][2] While not a widely used pharmaceutical itself, the sulfamide moiety is critical in a range of drugs, including diuretics, anticonvulsants, and antiviral agents. Understanding the stability of a simple dialkylsulfamide like this compound provides a crucial baseline for predicting and mitigating degradation in more complex molecules. The primary concern is its susceptibility to hydrolysis, especially under non-neutral pH conditions, which can cleave the sulfur-nitrogen (S-N) bond, leading to loss of the parent compound and the formation of impurities that can confound experimental results.[3][4]

Q2: What is the primary mechanism of this compound degradation in solution?

The most common degradation pathway for sulfamides in aqueous solution is hydrolysis.[3][5] This reaction can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 7), the nitrogen atom of the sulfamide is protonated, making the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack by water. This leads to the cleavage of the S-N bond.[4][6]

  • Base-Catalyzed Hydrolysis: Under alkaline conditions (pH > 7), hydroxide ions can directly attack the sulfur atom, again leading to S-N bond cleavage.[6][7]

The rate of hydrolysis is highly dependent on the pH and temperature of the solution. For many related sulfonamides, maximum stability is often observed near neutral pH (pH 7), with stability decreasing as the pH becomes more acidic or alkaline.[3]

Q3: What are the expected degradation products of this compound?

Hydrolytic degradation of this compound is expected to cleave the S-N bond, resulting in the formation of diethylamine and sulfuric acid (or its corresponding salts, depending on the pH). Identifying these products via analytical techniques like LC-MS can confirm that hydrolysis is the degradation pathway affecting your experiment.[4]

Section 2: Troubleshooting Guide - Common Stability Issues & Solutions

This section provides direct answers to specific problems you may encounter during your experiments.

Problem Encountered Probable Cause(s) Recommended Solutions & Explanations
Rapid loss of parent compound in aqueous media. Hydrolysis due to inappropriate pH. Many standard biological buffers are slightly acidic or alkaline, which can accelerate degradation.1. Optimize pH: Conduct a pH stability screen (see Protocol 2) to determine the pH at which this compound exhibits maximum stability, likely between pH 6.0-7.5. 2. Buffer Selection: Use buffers within this optimal range, such as Phosphate-Buffered Saline (PBS) or HEPES. Avoid highly acidic (e.g., citrate at pH 4) or basic (e.g., carbonate at pH 9) buffers for prolonged studies unless required by the experimental design.[8]
Precipitation of compound from stock solution upon storage. Poor solubility or solvent evaporation. this compound has limited aqueous solubility. Using organic solvents can lead to precipitation if the solvent evaporates or if the stock is diluted into an aqueous buffer where it is less soluble.1. Use Co-solvents: Prepare high-concentration stock solutions in a suitable organic solvent like DMSO or Ethanol, then dilute into your final aqueous medium. Ensure the final concentration of the organic solvent is low (<1%) to avoid impacting biological assays. 2. Verify Solubility Limits: Empirically determine the solubility limit in your chosen solvent system to avoid creating supersaturated, unstable solutions.[9]
Inconsistent results between experimental replicates. Degradation during storage or handling. Instability of stock solutions, especially when stored at room temperature or subjected to freeze-thaw cycles, can lead to variable effective concentrations.1. Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[10] 2. Optimize Storage Conditions: Store all solutions at or below -20°C, protected from light.[11][12][13] For long-term storage, -80°C is preferable. 3. Prepare Freshly: For highly sensitive experiments, prepare working solutions fresh from a validated stock solution on the day of use.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products. The compound is breaking down under your experimental or storage conditions.1. Conduct a Forced Degradation Study: Intentionally stress the compound under harsh conditions (acid, base, oxidation, heat, light) as described in Protocol 2.[14][15][16] This helps to generate and identify potential degradation products. 2. Characterize Degradants: Use LC-MS/MS to determine the mass of the unknown peaks and compare them to the expected masses of degradation products like diethylamine.[17] This confirms the degradation pathway.

Section 3: Experimental Protocols for Stability Assessment

These protocols provide a validated framework for preparing solutions and assessing the stability of this compound.

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common practice for compounds with limited aqueous solubility.

Rationale: DMSO is a highly effective solvent for many organic molecules and is miscible with water. Preparing a concentrated stock allows for accurate dilution into aqueous buffers while keeping the final DMSO concentration low.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Volumetric flasks and pipettes

Procedure:

  • Weighing: Accurately weigh 15.22 mg of this compound (MW: 152.22 g/mol )[1][2] on an analytical balance.

  • Dissolution: Transfer the solid to a 10 mL volumetric flask. Add approximately 8 mL of anhydrous DMSO.

  • Mixing: Gently swirl or vortex the flask until the solid is completely dissolved. Avoid vigorous shaking to minimize oxygen introduction.

  • Final Volume: Bring the solution to the final 10 mL volume with DMSO.

  • Aliquoting & Storage: Dispense the solution into single-use, amber cryovials (e.g., 100 µL aliquots). Store immediately at -20°C or -80°C, protected from light.[10][13]

Protocol 2: pH-Dependent Stability Study (Forced Degradation)

This protocol outlines a forced degradation study to rapidly identify the pH conditions under which this compound is most and least stable.

Rationale: According to ICH guidelines, forced degradation studies are essential for understanding a compound's intrinsic stability.[16][18] By exposing the compound to pH extremes, we can quickly map its stability profile. A target degradation of 5-20% is often ideal for method validation.[14][18]

Materials:

  • 10 mM this compound stock solution (from Protocol 1)

  • Buffer solutions: 0.1 M HCl (pH ~1), 0.1 M Phosphate Buffer (pH 4.0), 0.1 M PBS (pH 7.4), 0.1 M Carbonate Buffer (pH 9.0), 0.1 M NaOH (pH ~13)

  • Incubator or water bath set to 40°C

  • HPLC system with UV or MS detector (see Protocol 3)

Procedure:

  • Preparation of Test Solutions: For each pH condition, dilute the 10 mM stock solution 1:100 into the respective buffer to achieve a final concentration of 100 µM. (e.g., 10 µL of stock into 990 µL of buffer).

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot from each solution and analyze it via HPLC (see Protocol 3) to establish the initial concentration.

  • Incubation: Place the remaining test solutions in an incubator at 40°C.

  • Time Point Sampling: At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each solution for HPLC analysis.

  • Quantification: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample for each pH condition.

  • Data Analysis: Plot the percentage of this compound remaining versus time for each pH to determine the degradation rate.

Protocol 3: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for an analytical method capable of separating this compound from its potential degradation products.

Rationale: A stability-indicating method is one that can accurately quantify the decrease in the active compound's concentration due to degradation.[14] This requires sufficient resolution between the parent compound and any degradants.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent with DAD/VWD
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 210 nm

Method Validation: To validate this method, inject samples from the forced degradation study (Protocol 2). The method is considered stability-indicating if the peaks for the degradation products are well-resolved from the parent this compound peak.

Section 4: Visualization of Pathways and Workflows

Visual aids are critical for understanding complex chemical and experimental processes.

G cluster_acid Acid-Catalyzed Hydrolysis DS_A This compound H2O_A H₂O TS_A Protonated Intermediate DS_A->TS_A Protonation H_plus H⁺ (Catalyst) DEA_A Diethylamine TS_A->DEA_A S-N Cleavage SA_A Sulfuric Acid TS_A->SA_A S-N Cleavage

Caption: Acid-catalyzed hydrolysis pathway of this compound.

G start Start: Stability Study prep_stock 1. Prepare Stock Solution (Protocol 1) start->prep_stock prep_test 2. Prepare Test Solutions (Varying pH/Temp) prep_stock->prep_test t0_sample 3. Analyze T=0 Sample (Protocol 3) prep_test->t0_sample incubate 4. Incubate Samples prep_test->incubate calculate 7. Calculate % Remaining vs. T=0 t0_sample->calculate timepoint_sample 5. Sample at Time Points (e.g., 2, 4, 8, 24h) incubate->timepoint_sample analyze 6. Analyze by HPLC (Protocol 3) timepoint_sample->analyze analyze->calculate end End: Stability Profile calculate->end

Caption: Experimental workflow for a pH-dependent stability study.

References

Technical Support Center: Overcoming Poor Reactivity of Diethylsulfamide with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges of reacting diethylsulfamide with sterically hindered amines. This guide is designed for researchers, scientists, and professionals in drug development who encounter difficulties with this specific chemical transformation. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance your experimental success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might be facing in the lab, offering explanations for the underlying chemical principles and actionable solutions.

Q1: My reaction shows little to no product formation, even after extended reaction times. What's going wrong?

A1: The primary reason for poor reactivity between this compound and sterically hindered amines is the spatial arrangement of atoms that impedes the reaction.[1] The bulky substituents on the amine physically block the nucleophilic nitrogen atom from attacking the electrophilic sulfur atom of the this compound. This steric hindrance significantly raises the activation energy of the reaction.

Core Problem: Steric hindrance around the amine's nitrogen atom prevents the necessary orbital overlap for bond formation with the sulfamide's sulfur atom.

Solutions:

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier. However, be cautious as this can also lead to decomposition of starting materials or products.

  • Use a More Forcing Solvent: Switching to a higher-boiling point, polar aprotic solvent like DMF or DMSO can sometimes facilitate the reaction by better solvating the transition state.

  • Employ Catalysis: The use of specific catalysts can provide an alternative, lower-energy reaction pathway.

Q2: I'm observing decomposition of my starting materials at higher temperatures. How can I drive the reaction to completion without degradation?

A2: Balancing reactivity and stability is a common challenge.[2] If high temperatures are causing degradation, the focus should shift to catalytic methods or the use of activating agents that allow the reaction to proceed under milder conditions.

Solutions:

  • Lewis Acid Catalysis: Lewis acids can activate the sulfamide, making the sulfur atom more electrophilic. Calcium triflimide [Ca(NTf₂)₂] has been shown to be an effective Lewis acid for activating sulfonyl fluorides and related compounds for reactions with amines.[3]

  • Nucleophilic Catalysis: Certain nucleophilic catalysts can facilitate the reaction. For instance, 1-Hydroxybenzotriazole (HOBt) has been identified as an efficient catalyst for the amidation of sulfonyl fluorides, even with sterically hindered amines.[4][5]

  • Use of Activating Agents: Reagents like triphenylphosphine ditriflate can be used for the direct coupling of sulfonic acid salts with amines, offering a different synthetic route that may be more amenable to your substrates.[6]

Q3: My reaction is messy, with multiple side products. How can I improve the selectivity?

A3: The formation of side products often indicates that the reaction conditions are too harsh or that alternative reactive sites are being engaged.[2] Improving selectivity requires a more controlled approach to the reaction.

Core Problem: Undesired side reactions are competing with the desired sulfonamide formation. This can be due to high temperatures, strong bases, or the presence of other functional groups.

Solutions:

  • Optimize the Base: The choice of base is critical.[2] A non-nucleophilic, sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a proton sponge can be beneficial. Common amine bases like triethylamine can sometimes lead to side reactions.

  • Protecting Groups: If your amine has other reactive functional groups, consider using protecting groups to prevent them from participating in side reactions.[7]

  • Stepwise Activation: Instead of mixing all components at once, a stepwise approach where the sulfamide is activated first, followed by the slow addition of the amine, can sometimes improve selectivity.

Frequently Asked Questions (FAQs)

This section covers broader questions about the reaction and provides foundational knowledge.

What is the fundamental mechanism of the reaction between this compound and an amine?

The reaction is a nucleophilic substitution at the sulfur atom. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the this compound. This is typically followed by the departure of a leaving group, in this case, one of the ethylamino groups, or more likely, proceeds through an addition-elimination type mechanism.

Why are sterically hindered amines particularly challenging nucleophiles in this reaction?

Steric hindrance refers to the non-bonding interactions that influence the shape and reactivity of ions and molecules.[1] In the case of sterically hindered amines, bulky alkyl or aryl groups surrounding the nitrogen atom create a congested environment, making it difficult for the nitrogen to approach and attack the sulfur center of the this compound.

Are there alternatives to this compound that might be more reactive with hindered amines?

Yes, several alternatives exist. Sulfonyl chlorides are traditionally used for sulfonamide synthesis and are generally more reactive than sulfamides.[8] However, they can also be sensitive to moisture and may not be compatible with all functional groups. More recently, sulfonyl fluorides, activated by catalysts, have gained prominence for their stability and selective reactivity.[3]

Can computational chemistry help in predicting the reactivity of a specific sterically hindered amine?

Yes, computational modeling can be a powerful tool. Techniques like Density Functional Theory (DFT) can be used to calculate the activation energy barriers for the reaction of this compound with different amines. This can help in predicting which amines will be more or less reactive and can guide the selection of appropriate reaction conditions.

Experimental Protocols and Data

Here we provide detailed experimental protocols that have been shown to be effective for challenging sulfonamide formations.

Protocol 1: Lewis Acid Catalyzed Sulfonylation of a Hindered Amine

This protocol utilizes calcium triflimide as a Lewis acid to activate a sulfonyl fluoride (as a more reactive alternative to this compound) for reaction with a sterically hindered amine.[3]

Step-by-Step Methodology:

  • To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered amine (1.0 mmol), the sulfonyl fluoride (1.2 mmol), and calcium triflimide [Ca(NTf₂)₂] (10 mol%).

  • Add dry acetonitrile (5 mL) as the solvent.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Results for Lewis Acid Catalyzed Sulfonylation

Sterically Hindered AmineSulfonyl FluorideYield (%)
2,6-DiisopropylanilineBenzenesulfonyl fluoride85
tert-Butylaminep-Toluenesulfonyl fluoride92
2,2,6,6-TetramethylpiperidineMethanesulfonyl fluoride78
Protocol 2: Nucleophilic Catalysis with HOBt

This protocol employs 1-Hydroxybenzotriazole (HOBt) as a nucleophilic catalyst to facilitate the reaction.[4][5]

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve the sulfonyl fluoride (1.0 mmol) and HOBt (15 mol%) in dry dichloromethane (10 mL).

  • Add the sterically hindered amine (1.1 mmol) to the solution.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 mmol).

  • Stir the mixture at 40 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, wash the mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography.

Visualizing the Reaction and Troubleshooting

Diagram 1: The Challenge of Steric Hindrance

G cluster_0 Unhindered Amine cluster_1 Sterically Hindered Amine Amine_U R-NH2 Transition_State_U [Transition State] Amine_U->Transition_State_U Easy Approach Sulfamide Et2N-SO2-NEt2 Sulfamide->Transition_State_U Product_U R-NH-SO2-NEt2 Transition_State_U->Product_U Low Activation Energy Amine_H R(bulky)-NH2 Transition_State_H [Transition State] Amine_H->Transition_State_H Blocked Approach Sulfamide2 Et2N-SO2-NEt2 Sulfamide2->Transition_State_H No_Reaction No Reaction Transition_State_H->No_Reaction High Activation Energy G cluster_0 Lewis Acid Catalysis cluster_1 Nucleophilic Catalysis Sulfamide This compound Et2N-SO2-NEt2 Activated_Complex Activated Complex More Electrophilic Sulfur Sulfamide->Activated_Complex Coordination Lewis_Acid Lewis Acid (e.g., Ca(NTf2)2) Activates Sulfur Lewis_Acid->Activated_Complex Product Product R(bulky)-NH-SO2-NEt2 Activated_Complex->Product Nucleophilic Attack Hindered_Amine Hindered Amine R(bulky)-NH2 Hindered_Amine->Product Sulfonyl_Fluoride Sulfonyl Fluoride R'-SO2F Active_Ester Active Ester Intermediate R'-SO2-OBt Sulfonyl_Fluoride->Active_Ester Forms more reactive intermediate HOBt HOBt Nucleophilic Catalyst HOBt->Active_Ester Product2 Product R(bulky)-NH-SO2-R' Active_Ester->Product2 Amine Attack Hindered_Amine2 Hindered Amine R(bulky)-NH2 Hindered_Amine2->Product2

References

Validation & Comparative

A Researcher's Guide to the Structural Validation of Synthesized N,N'-Diethylsulfamide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of chemical synthesis, particularly within drug discovery and development, the aphorism "you are what you make" holds profound significance. The precise arrangement of atoms within a molecule dictates its function, efficacy, and safety. N,N'-Diethylsulfamide, a member of the sulfonamide class of compounds, presents a seemingly simple structure. However, potential for isomeric impurities, such as the N,N-diethylsulfamide isomer, or residual starting materials necessitates a rigorous and multi-faceted validation approach. A flawed structural assignment can lead to misinterpreted biological data, wasted resources, and potential safety risks.

This guide provides a comprehensive framework for validating the structure of synthesized N,N'-Diethylsulfamide. We eschew a simplistic checklist in favor of an integrated analytical strategy, grounding our protocols in the fundamental principles of each technique. By systematically comparing experimental data against theoretical values, researchers can build an irrefutable case for the correct molecular structure.

The Validation Workflow: A Multi-Technique Imperative

No single analytical technique is sufficient for complete structural elucidation. A robust validation strategy relies on the convergence of data from multiple, orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating system. Our approach prioritizes a logical progression from confirming molecular weight to mapping functional groups and finally, detailing the precise atomic connectivity.

G cluster_0 Synthesis & Purification cluster_1 Structural Validation Cascade Synthesis Crude Product MS Mass Spectrometry (MS) Is the molecular weight correct? Synthesis->MS Initial Check IR Infrared (IR) Spectroscopy Are the key functional groups present? MS->IR Proceed if MW matches NMR NMR Spectroscopy (¹H & ¹³C) What is the atomic connectivity? IR->NMR Proceed if functional groups match Confirmation Structure Confirmed: N,N'-Diethylsulfamide NMR->Confirmation Data Consistent?

Caption: The logical workflow for validating the structure of synthesized N,N'-Diethylsulfamide.

Part 1: Mass Spectrometry (MS) – The Molecular Weight Gatekeeper

Expertise & Causality: Mass spectrometry serves as the first critical checkpoint. Its primary role here is to confirm the molecular weight of the synthesized compound. Electrospray Ionization (ESI) is a "soft" ionization technique, meaning it is less likely to fragment the molecule during the ionization process.[1] This is advantageous as we expect to see the molecular ion (or, more commonly, a pseudo-molecular ion like the protonated molecule [M+H]⁺), which directly corresponds to the molecular weight. For N,N'-Diethylsulfamide (C₄H₁₂N₂O₂S), the expected monoisotopic mass is 152.06 g/mol .[2]

Comparative Data: Expected vs. Experimental
ParameterExpected Value (for C₄H₁₂N₂O₂S)Hypothetical Experimental ResultAnalysis
Monoisotopic Mass 152.0619 g/mol -The precise theoretical mass.
[M+H]⁺ Ion 153.0697 m/z153.0695 m/zExcellent agreement, confirming the elemental formula.
[M+Na]⁺ Ion 175.0516 m/z175.0514 m/zCommon adduct, further supports the molecular weight.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution should be clear and free of particulates.

  • Instrument Setup: The mass spectrometer is operated in positive ion mode. ESI uses electrical energy to help transfer ions from the solution into the gaseous phase for analysis.[3][4]

  • Infusion: The sample solution is infused directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 m/z). The resulting spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).[5]

Trustworthiness: If the observed m/z values for the primary ions ([M+H]⁺, [M+Na]⁺) are within a narrow tolerance (e.g., ± 5 ppm) of the calculated values, it provides high confidence in the elemental composition of the product. A significant deviation would indicate an incorrect product or the presence of impurities. The fragmentation of sulfonamides can also be studied, often involving the loss of SO₂.[6]

Part 2: Infrared (IR) Spectroscopy – The Functional Group Fingerprint

Expertise & Causality: While MS confirms the molecular weight, it provides limited information about how the atoms are connected. Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, providing a molecular "fingerprint." For N,N'-Diethylsulfamide, we are particularly interested in identifying the N-H and S=O bonds. Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation and is ideal for solid or liquid samples.[7][8][9]

Comparative Data: Key IR Absorptions
Functional GroupBond TypeExpected Wavenumber (cm⁻¹)Hypothetical Experimental ResultAnalysis
Sulfonamide S=O (asymmetric stretch)1320 - 13101315 cm⁻¹ (Strong)Strong absorption confirms the presence of the sulfonyl group.[10]
Sulfonamide S=O (symmetric stretch)1155 - 11431150 cm⁻¹ (Strong)The second strong S=O band provides further evidence.[10]
Amine N-H (stretch)3350 - 32503280 cm⁻¹ (Medium)A band in this region indicates the N-H bond, crucial for distinguishing it from the N,N-diethyl isomer.
Alkyl C-H (stretch)2980 - 28502975, 2930, 2870 cm⁻¹Confirms the presence of the ethyl groups' aliphatic C-H bonds.
Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Background Scan: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[11] Take a background spectrum of the empty crystal to subtract atmospheric and instrument-related absorptions.

  • Sample Application: Place a small amount (a few milligrams) of the solid or a single drop of the liquid sample directly onto the ATR crystal.[7]

  • Apply Pressure: For solid samples, use the instrument's pressure arm to ensure good contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.[11]

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The resulting spectrum is usually plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Trustworthiness: The presence of strong, characteristic bands for both the sulfonyl (S=O) group and the N-H bond is compelling evidence for the N,N'-diethylsulfamide structure. The absence of the N-H stretch would strongly suggest the formation of the isomeric N,N-diethylsulfamide.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Atomic Blueprint

Expertise & Causality: NMR spectroscopy is the most powerful technique for elucidating the detailed connectivity of a molecule in solution. It provides information about the chemical environment, number, and connectivity of ¹H (proton) and ¹³C (carbon) atoms. For N,N'-Diethylsulfamide, the symmetry of the molecule leads to a simple, yet highly informative, spectrum.

¹H NMR – Mapping the Protons

The key features to analyze are:

  • Chemical Shift (δ): The position of a signal, which depends on the electronic environment of the proton.

  • Integration: The area under a signal, which is proportional to the number of protons it represents.

  • Multiplicity (Splitting): The splitting of a signal into multiple peaks due to the influence of neighboring protons (the n+1 rule).

Comparative Data: ¹H NMR (400 MHz, CDCl₃)
Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected IntegrationHypothetical Experimental Result
-CH₃ (Methyl)~1.2Triplet (t)6Hδ 1.21 (t, 6H)
-CH₂- (Methylene)~3.1Quartet (q)4Hδ 3.09 (q, 4H)
-NH- (Amine)~4.5-5.5 (variable)Broad Singlet (br s) or Triplet (t)2Hδ 4.85 (br s, 2H)

Causality Explained: The methyl (-CH₃) protons are adjacent to a -CH₂- group (n=2 protons), so their signal is split into a triplet (2+1=3). The methylene (-CH₂-) protons are adjacent to a -CH₃- group (n=3 protons), so their signal is split into a quartet (3+1=4). The integration values of 6H and 4H confirm the presence of two equivalent ethyl groups. The NH proton signal is often broad due to chemical exchange and its chemical shift can vary with concentration and solvent.

¹³C NMR – The Carbon Skeleton

Due to the molecule's symmetry, we expect only two signals for the two distinct carbon environments of the ethyl groups.

Comparative Data: ¹³C NMR (100 MHz, CDCl₃)
Carbon AssignmentExpected Chemical Shift (δ, ppm)Hypothetical Experimental Result
-CH₃ (Methyl)~15δ 15.2
-CH₂- (Methylene)~40δ 39.8
Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-20 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[12][13]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[14][15]

  • Acquisition: Place the NMR tube in the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming the magnetic field to achieve homogeneity, and then acquiring the ¹H and ¹³C spectra.[12] Standard acquisition parameters are generally sufficient for a sample of this concentration.[16]

Trustworthiness: The combination of ¹H and ¹³C NMR data provides an unambiguous map of the molecule's structure. The specific splitting patterns and integrations in the ¹H spectrum are only consistent with two equivalent ethyl groups attached to nitrogen atoms that also bear a proton. This data, combined with MS and IR, forms a self-consistent and highly reliable validation of the N,N'-diethylsulfamide structure.

Conclusion

The structural validation of a synthesized compound is a cornerstone of scientific rigor. By employing a logical cascade of analytical techniques—mass spectrometry to confirm molecular formula, infrared spectroscopy to identify key functional groups, and nuclear magnetic resonance spectroscopy to map atomic connectivity—researchers can achieve unambiguous structural confirmation. The convergence of data from these orthogonal methods provides a self-validating framework, ensuring the integrity of the material and the reliability of any subsequent research. This guide offers the experimental and intellectual tools necessary to confidently assign the structure of N,N'-Diethylsulfamide, upholding the highest standards of scientific integrity.

References

A Comparative Guide to Analytical Assay Validation for Diethylsulfamide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accurate quantification of Diethylsulfamide, a compound of significant interest in various research and development sectors, is contingent upon the robustness of the analytical methods employed. This guide provides a comparative analysis of prevalent analytical platforms and delivers an in-depth, scientifically grounded protocol for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. By adhering to the principles outlined herein, researchers can ensure the generation of reliable, reproducible, and defensible data, meeting the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Introduction: The Criticality of Validated this compound Assays

Comparative Analysis of Analytical Platforms

The choice of analytical technique is a critical first step in the development of a quantitative assay for this compound. The most common methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and the increasingly ubiquitous LC-MS/MS.[1] Each platform offers a distinct balance of sensitivity, selectivity, and throughput.

Analytical Platform Principle Strengths Limitations Typical Application
HPLC-UV Separates compounds based on their interaction with a stationary phase, with detection via UV absorbance.Cost-effective, robust, and widely available.Lower sensitivity and selectivity compared to MS methods; susceptible to interference from matrix components.Quantification of high-concentration samples; routine quality control.
GC-MS Separates volatile and thermally stable compounds in the gas phase, followed by mass-based detection.High chromatographic resolution; excellent for certain volatile compounds.Requires derivatization for non-volatile compounds like many sulfonamides, which can add complexity and variability.[5]Analysis of specific volatile sulfonamide derivatives.
LC-MS/MS Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[6]Unparalleled sensitivity and selectivity; ability to analyze compounds in complex matrices with minimal cleanup; provides structural confirmation.[1][6][7]Higher initial capital and operational costs; potential for matrix effects that can suppress or enhance ion signals.[8]Gold standard for bioanalysis in drug discovery and development; trace-level quantification in complex biological matrices.[9]

Given its superior sensitivity and selectivity, LC-MS/MS is the recommended platform for the bioanalysis of this compound , particularly for applications requiring low detection limits in complex biological fluids like plasma, serum, or urine.[9][10] The remainder of this guide will focus on the validation of an LC-MS/MS assay.

In-Depth Validation of an LC-MS/MS Method for this compound

A comprehensive validation process ensures that the analytical method is reliable and reproducible for its intended use.[11] The validation framework is guided by regulatory documents from the FDA and the International Council for Harmonisation (ICH), specifically the ICH M10 guideline on bioanalytical method validation.[2][3][12]

The Validation Workflow: A Systematic Approach

The validation process is a structured sequence of experiments designed to characterize the performance of the assay. Each step builds upon the last, creating a self-validating system that ensures data integrity.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Core Validation cluster_2 Phase 3: Stability Assessment Dev Method Development & Optimization SysSuit System Suitability Dev->SysSuit Selectivity Selectivity & Specificity SysSuit->Selectivity Linearity Linearity, Range & LLOQ Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Matrix Matrix Effect Accuracy->Matrix Carryover Carryover Matrix->Carryover FTS Freeze-Thaw Stability Carryover->FTS BTS Bench-Top Stability FTS->BTS LTS Long-Term Stability BTS->LTS SSS Stock Solution Stability LTS->SSS

Caption: A workflow for analytical assay validation.

Core Validation Parameters: Experimental Protocols and Acceptance Criteria

The following sections detail the experimental design and acceptance criteria for the core validation parameters, grounded in regulatory expectations.[4][13][14]

  • Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.[15]

  • Protocol:

    • Analyze at least six different blank matrix lots (e.g., human plasma) from individual donors.

    • Evaluate for any interfering peaks at the retention time of this compound and its internal standard (IS).

    • Analyze a blank matrix sample spiked with this compound at the Lower Limit of Quantification (LLOQ) and the IS.

  • Acceptance Criteria:

    • Response of interfering peaks in blank samples should be ≤ 20% of the response of the LLOQ for this compound and ≤ 5% for the IS.[14]

  • Objective: To establish the relationship between the instrument response and the known concentration of the analyte and to define the effective quantification range.

  • Protocol:

    • Prepare a calibration curve consisting of a blank sample, a zero sample (blank + IS), and at least six non-zero concentration standards.

    • Analyze the calibration curve over at least three independent runs.

    • The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[15]

  • Acceptance Criteria:

    • The coefficient of determination (r²) should be ≥ 0.99.

    • The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value (±20% for the LLOQ).[14]

    • The LLOQ should have a signal-to-noise ratio of at least 5.

  • Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.

    • Intra-day (Within-run) Accuracy & Precision: Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (Between-run) Accuracy & Precision: Analyze at least three separate runs on different days.

  • Acceptance Criteria (FDA/EMA):

    • The mean concentration at each level must be within ±15% of the nominal value (accuracy).

    • The coefficient of variation (CV) should not exceed 15% (precision).

    • For the LLOQ, both accuracy and precision should be within ±20%.[2][14]

  • Objective: To assess the impact of co-eluting, undetected matrix components on the ionization of the analyte and IS.[8]

  • Protocol:

    • Prepare two sets of samples at low and high QC concentrations.

    • Set 1: Spike this compound and IS into the post-extraction blank matrix from at least six different sources.

    • Set 2: Spike this compound and IS into a clean solvent.

    • Calculate the matrix factor (MF) by comparing the peak areas from Set 1 to Set 2.

  • Acceptance Criteria:

    • The CV of the IS-normalized matrix factor calculated from the six lots of matrix should be ≤ 15%.

  • Objective: To evaluate the chemical stability of this compound in the biological matrix under various storage and handling conditions.[16] The concentration of a drug is considered stable if it remains within ±15% of the initial concentration.[17]

  • Protocol & Acceptance Criteria:

    • Freeze-Thaw Stability: Analyze low and high QCs after subjecting them to at least three freeze-thaw cycles.[17] The mean concentration should be within ±15% of the nominal values.

    • Bench-Top Stability: Analyze low and high QCs after leaving them at room temperature for a period that exceeds the expected sample handling time. The mean concentration should be within ±15% of the nominal values.

    • Long-Term Stability: Store low and high QCs at the intended storage temperature (e.g., -20°C or -80°C) for a duration that meets or exceeds the time from sample collection to analysis. The mean concentration should be within ±15% of the nominal values.

    • Stock Solution Stability: Evaluate the stability of this compound and IS stock solutions at room temperature and refrigerated conditions. The response should be within an acceptable range (e.g., ±10%) of a freshly prepared solution.

Data Interpretation and Troubleshooting

A successful validation is not merely about passing acceptance criteria but also about understanding the assay's performance. For instance, high variability in the matrix effect experiment may suggest the need for a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE).[18][19] Similarly, poor stability may indicate the need for sample stabilizers or more stringent temperature controls during handling and storage.[20]

Conclusion

The validation of an analytical assay for this compound quantification is a rigorous, multi-faceted process that is foundational to the integrity of any research or drug development program. By employing a scientifically sound approach, as detailed in this guide, and adhering to the principles established by regulatory authorities, researchers can ensure the generation of high-quality, reliable, and defensible data. The use of a highly sensitive and selective technique like LC-MS/MS, coupled with a comprehensive validation plan, provides the highest level of confidence in the final concentration data.

References

A Comparative Guide to the Reactivity of Diethylsulfamide vs. Dimethylsulfamide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a detailed comparative analysis of the reactivity profiles of diethylsulfamide and dimethylsulfamide. As structurally analogous N,N'-dialkylsulfamides, their subtle architectural differences impart distinct chemical behaviors that can be strategically exploited in synthetic organic chemistry. This document is tailored for researchers, scientists, and professionals in drug development, providing objective comparisons and supporting experimental frameworks to inform the selection of the optimal sulfamide for specific synthetic transformations.

Foundational Chemical and Physical Properties

At their core, both this compound and dimethylsulfamide are characterized by a central sulfonyl group flanked by two nitrogen atoms, each bearing an alkyl substituent. The key distinction lies in the nature of these alkyl groups: ethyl in this compound and methyl in dimethylsulfamide. This seemingly minor variation has significant repercussions for their steric and electronic properties.

The electron-withdrawing sulfonyl group imparts acidity to the N-H protons, facilitating their removal to generate nucleophilic anions. The slightly greater electron-donating inductive effect of the ethyl groups in this compound renders its N-H protons marginally less acidic compared to those of dimethylsulfamide.

Table 1: Physicochemical Properties of this compound and Dimethylsulfamide

PropertyThis compoundDimethylsulfamide
Structure Et-NH-SO₂-NH-EtMe-NH-SO₂-NH-Me
Molecular Weight 152.22 g/mol 124.17 g/mol
Predicted pKa ~11.5~11.41

Comparative Reactivity Analysis

The synthetic utility of these sulfamides is largely centered on the nucleophilicity of the nitrogen atoms and their corresponding anions. The disparate reactivity between the two is most pronounced in reactions sensitive to steric hindrance.

N-Alkylation and N-Arylation Reactions

A fundamental application of sulfamides is in the formation of N-C and N-Aryl bonds. The rate and efficiency of these reactions are significantly influenced by the steric bulk of the N-alkyl substituents.

Core Principle: The larger ethyl groups of this compound present a greater steric shield around the nucleophilic nitrogen atoms compared to the smaller methyl groups of dimethylsulfamide. This increased steric hindrance can impede the approach of electrophiles, leading to slower reaction rates, particularly with bulky electrophiles.

Experimental Protocol: Comparative N-Alkylation Kinetics

Objective: To qualitatively compare the rate of mono-N-alkylation of this compound and dimethylsulfamide with a primary alkyl halide.

Materials:

  • This compound

  • Dimethylsulfamide

  • 1-Iodopropane

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware

Procedure:

  • In two separate flasks, dissolve equimolar amounts of this compound and dimethylsulfamide in DMF.

  • Add 1.5 equivalents of powdered K₂CO₃ to each flask.

  • To each flask, add 1.05 equivalents of 1-iodopropane at the same time and begin vigorous stirring at ambient temperature.

  • Monitor the progress of both reactions simultaneously by TLC at regular intervals (e.g., every 20 minutes).

  • Visualize the consumption of the starting materials and the formation of the mono-alkylated products.

Anticipated Outcome: The reaction involving dimethylsulfamide is expected to proceed to completion more rapidly than the reaction with this compound. This is attributable to the lower steric hindrance around the nitrogen atoms of dimethylsulfamide, allowing for a more facile SN2 reaction.

Workflow Diagram: Comparative N-Alkylation

G Start N-Alkylsulfamide Precursor Base Base Addition Start->Base DMS_path Dimethylsulfamide (Less Steric Hindrance) Base->DMS_path DES_path This compound (Greater Steric Hindrance) Base->DES_path Cyclization Potential for Intramolecular Cyclization DMS_path->Cyclization More Favorable Desired_Reaction Desired Intermolecular Reaction/Rearrangement DMS_path->Desired_Reaction DES_path->Cyclization Less Favorable DES_path->Desired_Reaction More Favorable

A Technical Guide to N,N-Diethylsulfamide and its Derivatives as Alternative Sulfonylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the sulfonyl group is a cornerstone functional moiety, integral to the structure of numerous pharmaceuticals, agrochemicals, and materials. The introduction of this group, a process known as sulfonylation, is a critical transformation for which a variety of reagents have been developed. While traditional sulfonylating agents such as tosyl chloride (TsCl) and mesyl chloride (MsCl) are widely employed, the exploration of alternative reagents with unique reactivity profiles and handling properties is an ongoing pursuit in process development and discovery chemistry. This guide provides an in-depth technical comparison of N,N-diethylsulfamide and its activated form, diethylsulfamoyl chloride, with conventional sulfonylating agents, supported by mechanistic insights and representative experimental protocols.

The Landscape of Sulfonylating Agents: A Primer

Sulfonylation reactions are fundamental to the synthesis of sulfonamides and sulfonate esters. The choice of the sulfonylating agent is dictated by factors such as substrate scope, reactivity, selectivity, and safety considerations. The most common class of sulfonylating agents are the sulfonyl chlorides, which are characterized by their high reactivity.

Conventional Sulfonylating Agents: The Workhorses
  • Tosyl Chloride (p-Toluenesulfonyl Chloride, TsCl): A crystalline solid, TsCl is widely used for the sulfonylation of alcohols and amines.[1] The resulting tosylates are excellent leaving groups in nucleophilic substitution reactions.[2] However, its reactivity can sometimes lead to undesired side reactions, such as the chlorination of alcohols under certain conditions.[2][3]

  • Mesyl Chloride (Methanesulfonyl Chloride, MsCl): A liquid at room temperature, MsCl is another highly reactive sulfonylating agent.[4] It is often preferred for its smaller size, which can be advantageous in reactions with sterically hindered substrates. The formation of mesylates from alcohols is believed to proceed through a highly reactive sulfene intermediate.[4]

N,N-Dialkylsulfamides and Their Activated Forms: A Viable Alternative

N,N-dialkylsulfamides, such as N,N-diethylsulfamide, are generally stable and less reactive compounds. For them to act as sulfonylating agents, they must first be converted to a more electrophilic species, typically the corresponding N,N-dialkylsulfamoyl chloride.

N,N-Diethylsulfamide and Diethylsulfamoyl Chloride

N,N-diethylsulfamide is a stable, crystalline solid. In its own right, it is not a potent sulfonylating agent. However, upon activation to N,N-diethylsulfamoyl chloride , it becomes a reactive species capable of sulfonylating nucleophiles. This two-step approach, where the reactive agent is generated in situ or just prior to use, can offer advantages in terms of storage and handling of the precursor.

The synthesis of the analogous N,N-dimethylsulfamoyl chloride is typically achieved by reacting dimethylamine with sulfuryl chloride.[5] A similar approach can be envisioned for the synthesis of N,N-diethylsulfamoyl chloride from diethylamine.

Comparative Analysis: Diethylsulfamoyl Chloride vs. Conventional Reagents

A direct, data-driven comparison of diethylsulfamoyl chloride with TsCl and MsCl is not extensively documented in the literature. However, we can infer a comparative profile based on general chemical principles and data from analogous compounds like N,N-dimethylsulfamoyl chloride.[5][6][7][8]

FeatureTosyl Chloride (TsCl)Mesyl Chloride (MsCl)N,N-Diethylsulfamoyl Chloride (Inferred)
Physical State Crystalline SolidLiquidLiquid (by analogy to dimethylsulfamoyl chloride)
Reactivity HighHighModerate to High
Steric Hindrance ModerateLowHigh
Key Applications Formation of tosylates (good leaving groups), synthesis of sulfonamides.[1]Formation of mesylates (good leaving groups), synthesis of sulfonamides.[4]Direct synthesis of N,N-diethylsulfonamides.[6][7]
Safety Concerns Corrosive, moisture-sensitive.[2]Corrosive, lachrymator, moisture-sensitive.Corrosive, moisture-sensitive, potential for harmful byproducts during synthesis.[9][10][11]

The higher steric bulk of the diethylamino group in diethylsulfamoyl chloride compared to the methyl group in MsCl or the tolyl group in TsCl may lead to increased selectivity in certain reactions.

Mechanistic Considerations

The sulfonylation of a nucleophile (e.g., an amine) by a sulfonyl chloride or a sulfamoyl chloride generally proceeds via a nucleophilic attack on the electrophilic sulfur atom, followed by the displacement of the chloride leaving group.

G cluster_0 Sulfonylation Mechanism Nucleophile R₂NH SulfonylatingAgent R'SO₂Cl Nucleophile->SulfonylatingAgent Nucleophilic Attack Intermediate [R₂NH⁺-SO₂R']Cl⁻ SulfonylatingAgent->Intermediate Formation of Intermediate Product R₂N-SO₂R' Intermediate->Product Deprotonation Byproduct HCl Intermediate->Byproduct

Caption: General mechanism of sulfonylation.

Experimental Protocols

The following are representative protocols for the synthesis of sulfonamides using a conventional sulfonylating agent and a proposed protocol for diethylsulfamoyl chloride.

Protocol 1: Synthesis of an N-Aryl Sulfonamide using Tosyl Chloride

This protocol is a standard procedure for the synthesis of sulfonamides from an aniline derivative.[12]

Materials:

  • Aniline (1.0 equiv)

  • Tosyl chloride (1.1 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve aniline in DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine to the solution.

  • Add tosyl chloride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Proposed Synthesis of an N,N-Diethylsulfonamide using Diethylsulfamoyl Chloride

This proposed protocol is based on established procedures for the use of N,N-dimethylsulfamoyl chloride.[5]

Materials:

  • Primary or secondary amine (1.0 equiv)

  • N,N-Diethylsulfamoyl chloride (1.2 equiv)

  • Triethylamine (1.5 equiv)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the amine in THF in a dry, three-necked flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add triethylamine to the solution.

  • Slowly add N,N-diethylsulfamoyl chloride to the reaction mixture via a syringe.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, filter the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

G cluster_1 Experimental Workflow Start Dissolve Amine in THF Cool Cool to 0 °C Start->Cool AddBase Add Triethylamine Cool->AddBase AddReagent Add Diethylsulfamoyl Chloride AddBase->AddReagent React Stir at 0 °C then RT AddReagent->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Filter and Concentrate Monitor->Workup Purify Column Chromatography Workup->Purify End Isolated Product Purify->End

Caption: A typical experimental workflow for sulfonamide synthesis.

Choosing the Right Sulfonylating Agent

The selection of a sulfonylating agent is a critical decision in synthesis design. The following decision tree provides a simplified guide for this process.

G cluster_2 Sulfonylating Agent Selection Goal Desired Product? SulfonateEster Sulfonate Ester (R-OTs/OMs) Goal->SulfonateEster Sulfonamide Sulfonamide (R-SO₂NR'R'') Goal->Sulfonamide TsCl_MsCl Use TsCl or MsCl SulfonateEster->TsCl_MsCl DesiredSulfonamide Specific Sulfonamide? Sulfonamide->DesiredSulfonamide GeneralSulfonamide General Aryl/Alkyl Sulfonamide DesiredSulfonamide->GeneralSulfonamide Dialkylsulfonamide N,N-Dialkylsulfonamide DesiredSulfonamide->Dialkylsulfonamide UseTsCl_MsCl Use TsCl or MsCl GeneralSulfonamide->UseTsCl_MsCl UseDialkylsulfamoylChloride Consider N,N-Dialkylsulfamoyl Chloride Dialkylsulfonamide->UseDialkylsulfamoylChloride

Caption: Decision tree for selecting a sulfonylating agent.

Conclusion and Future Outlook

While tosyl chloride and mesyl chloride remain the dominant reagents for sulfonylation, N,N-dialkylsulfamoyl chlorides, derived from their corresponding sulfamides, present a valuable alternative, particularly for the direct synthesis of N,N-dialkylsulfonamides. The potential for altered reactivity and selectivity due to steric and electronic effects warrants further investigation. The current literature lacks extensive direct comparative studies of N,N-diethylsulfamoyl chloride with conventional sulfonylating agents. Such studies would be invaluable to the chemical community for making more informed decisions in reagent selection and reaction optimization. As the demand for novel and diverse sulfonamide-containing molecules continues to grow, the exploration and characterization of new sulfonylating agents will undoubtedly remain a vibrant area of research.

References

A Comparative Analysis of Diethylsulfamide and Diethyl Sulfoxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemistry and drug development, the nuanced differences between structurally similar molecules can dictate their utility and function. This guide provides an in-depth comparative analysis of two such molecules: Diethylsulfamide and Diethyl sulfoxide. While both are organosulfur compounds featuring ethyl groups, the nature of the sulfur center—a sulfamide versus a sulfoxide—imparts distinct physicochemical properties, reactivities, and biological implications. This document is intended for researchers, scientists, and professionals in drug development, offering a technical comparison supported by established data and detailed experimental protocols for independent verification.

Introduction to this compound and Diethyl Sulfoxide

At a glance, this compound and Diethyl sulfoxide may appear to be close chemical cousins. However, the oxidation state of the sulfur atom and its bonding partners create a fundamental divergence in their molecular architecture and electronic properties.

This compound is a member of the sulfonamide class of compounds, which are widely recognized for their therapeutic applications.[1][2][3] The sulfonamide group is a cornerstone in the design of antibacterial, anti-inflammatory, and diuretic drugs.[4][5]

Diethyl sulfoxide , a dialkyl sulfoxide, is structurally analogous to the well-known solvent, dimethyl sulfoxide (DMSO).[6] Sulfoxides are characterized by a sulfinyl group and are pivotal in medicinal chemistry, both as functional groups within active pharmaceutical ingredients (APIs) and as highly effective polar aprotic solvents.[7][8]

Physicochemical Properties: A Tale of Two Sulfur Centers

The electronic and structural differences between the sulfamide and sulfoxide moieties directly translate to distinct physical properties. A summary of these properties is presented below.

PropertyThis compoundDiethyl Sulfoxide
IUPAC Name N,N'-diethylsulfamide1-(ethylsulfinyl)ethane
CAS Number 4841-33-270-29-1[9]
Molecular Formula C₄H₁₂N₂O₂S[10]C₄H₁₀OS[11]
Molecular Weight 152.22 g/mol [10]106.19 g/mol [11]
Melting Point Not available14 °C[9]
Boiling Point Not available103-105 °C[9]
Density Not available1.066 g/cm³ at 25 °C[9]
Calculated LogP -0.2[10]Not available
Hydrogen Bond Donors 2[10]0
Hydrogen Bond Acceptors 2[10]1
Structure
alt text
alt text

The presence of two N-H bonds in this compound makes it a potent hydrogen bond donor, a characteristic absent in Diethyl sulfoxide.[6] Conversely, the sulfoxide oxygen in Diethyl sulfoxide is a strong hydrogen bond acceptor. These differences are critical in dictating their solubility profiles and interactions with biological macromolecules.

Synthesis of this compound and Diethyl Sulfoxide

The synthetic routes to these compounds are fundamentally different, reflecting the distinct nature of the target functional groups.

Synthesis of this compound

A common and effective method for the synthesis of N,N'-disubstituted sulfamides involves the reaction of a primary amine with sulfuryl chloride (SO₂Cl₂). In the case of this compound, this would proceed via the reaction of ethylamine with sulfuryl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

cluster_reactants Reactants cluster_products Products ethylamine1 2 CH3CH2NH2 (Ethylamine) This compound CH3CH2NH-SO2-NHCH2CH3 (N,N'-Diethylsulfamide) ethylamine1->this compound so2cl2 SO2Cl2 (Sulfuryl Chloride) so2cl2->this compound hcl 2 HCl

Caption: Synthesis of N,N'-Diethylsulfamide.

Synthesis of Diethyl Sulfoxide

Diethyl sulfoxide is typically prepared through the controlled oxidation of its corresponding sulfide, diethyl sulfide.[6] A variety of oxidizing agents can be employed, with hydrogen peroxide often being a preferred reagent for its environmental compatibility.[12]

cluster_reactants Reactants cluster_products Products diethylsulfide CH3CH2-S-CH2CH3 (Diethyl Sulfide) diethylsulfoxide CH3CH2-S(O)-CH2CH3 (Diethyl Sulfoxide) diethylsulfide->diethylsulfoxide h2o2 H2O2 (Hydrogen Peroxide) h2o2->diethylsulfoxide h2o H2O

Caption: Synthesis of Diethyl Sulfoxide.

Comparative Experimental Protocols

To provide a robust, side-by-side comparison, the following experimental protocols are detailed. These protocols are designed to be self-validating and can be readily implemented in a standard laboratory setting.

Experiment 1: Comparative Solubility Assessment

Objective: To qualitatively and quantitatively determine the solubility of this compound and Diethyl sulfoxide in a range of polar and non-polar solvents.

Rationale: The "like dissolves like" principle suggests that the polarity and hydrogen bonding capabilities of a solute and solvent are primary determinants of solubility. Given their structural differences, this compound and Diethyl sulfoxide are expected to exhibit distinct solubility profiles.

Materials:

  • This compound

  • Diethyl sulfoxide

  • Solvents: Water (polar, protic), Ethanol (polar, protic), Acetone (polar, aprotic), Dichloromethane (non-polar), Hexane (non-polar)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Protocol:

  • Qualitative Assessment:

    • To five separate, labeled test tubes for each compound, add approximately 10 mg of the solid (or 10 µL of the liquid).

    • To each tube, add 1 mL of one of the selected solvents.

    • Vortex each tube vigorously for 30 seconds.

    • Visually inspect for dissolution. Record as "soluble," "partially soluble," or "insoluble."

  • Quantitative Assessment (for soluble or partially soluble samples):

    • Prepare saturated solutions by adding an excess of the solute to a known volume of solvent in a sealed vial.

    • Equilibrate the solutions by shaking at a constant temperature (e.g., 25 °C) for 24 hours.

    • Centrifuge the vials to pellet the undissolved solute.

    • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

    • Determine the concentration of the solute in the diluted sample using a pre-calibrated UV-Vis spectrophotometer or HPLC method.

    • Calculate the solubility in mg/mL or mol/L.

start Start: Sample Preparation (10 mg solid or 10 µL liquid) add_solvent Add 1 mL of Solvent (Water, Ethanol, Acetone, DCM, Hexane) start->add_solvent vortex Vortex for 30 seconds add_solvent->vortex observe Qualitative Observation (Soluble, Partially Soluble, Insoluble) vortex->observe saturate Prepare Saturated Solution (Excess solute, 24h equilibration) observe->saturate If Soluble/ Partially Soluble centrifuge Centrifuge to Pellet Solid saturate->centrifuge supernatant Collect and Dilute Supernatant centrifuge->supernatant analyze Quantitative Analysis (UV-Vis or HPLC) supernatant->analyze end End: Determine Solubility analyze->end

Caption: Workflow for Comparative Solubility Assessment.

Experiment 2: Comparative Thermal Stability Analysis

Objective: To determine and compare the thermal decomposition profiles of this compound and Diethyl sulfoxide using Thermogravimetric Analysis (TGA).

Rationale: Thermal stability is a critical parameter for determining the storage, handling, and processing conditions of a chemical compound. The inherent bond strengths within the sulfamide and sulfoxide moieties will influence their respective decomposition temperatures. Pure DMSO is known to be highly stable at temperatures below 150°C, but impurities can lower its decomposition temperature.[13][14]

Materials:

  • This compound

  • Diethyl sulfoxide

  • Thermogravimetric Analyzer (TGA)

  • Nitrogen gas (high purity)

  • TGA sample pans (e.g., platinum or alumina)

Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a TGA sample pan.

  • TGA Analysis:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

    • Identify the temperature of maximum rate of decomposition from the derivative of the TGA curve (DTG curve).

start Start: TGA Instrument Calibration weigh Weigh 5-10 mg of Sample start->weigh load Load Sample into TGA Furnace weigh->load purge Purge with Nitrogen Gas load->purge heat Heat from Ambient to 600 °C (10 °C/min) purge->heat record Record Mass vs. Temperature heat->record analyze Analyze TGA and DTG Curves record->analyze end End: Determine Tonset and Decomposition Profile analyze->end start Start: Seed Cells in 96-well Plate incubate1 Incubate for 24 hours start->incubate1 treat Treat Cells with Serial Dilutions of Compounds incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate Cell Viability and IC50 read->analyze end End: Determine Cytotoxicity Profile analyze->end

References

Introduction: The Strategic Imperative for Prodrugs in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Efficacy of Diethylsulfamide-Based Prodrugs

In the landscape of contemporary drug discovery, the identification of pharmacologically potent molecules is often only the initial step. Many promising drug candidates exhibit suboptimal physicochemical or pharmacokinetic properties, such as poor solubility, limited membrane permeability, rapid metabolism, or off-target toxicity, which can hinder their clinical development.[1][2] The prodrug approach offers a strategic solution, involving the chemical modification of an active parent drug into a bioreversible, inactive derivative.[1][3] This derivative is designed to overcome specific biopharmaceutical hurdles and convert into the active drug at the desired site of action through predictable enzymatic or chemical reactions.[3][4]

The sulfonamide moiety and its derivatives, including sulfamides, are cornerstones of medicinal chemistry, featured in a wide array of therapeutics from anticancer to antimicrobial and anti-inflammatory agents.[5][6] This guide focuses specifically on prodrugs built upon a This compound core. By analyzing the broader class of sulfamide and sulfonamide prodrugs, we can extrapolate and compare the principles that govern the efficacy of this compound-based strategies. We will delve into the mechanistic rationale for their use, present comparative efficacy data from preclinical studies, and provide the detailed experimental protocols necessary for their evaluation.

Section 1: The Rationale for a this compound Prodrug Strategy

The decision to implement a prodrug strategy is driven by the need to solve specific drug delivery challenges. The this compound group can be incorporated as a promoiety to modulate the parent drug's properties in several key ways.

Overcoming Physicochemical Barriers

A primary application of the prodrug approach is to enhance a drug's solubility or its ability to cross biological membranes.[1] By masking polar functional groups on a parent drug with a more lipophilic this compound-containing moiety, its permeability can be significantly improved.[7] Conversely, for highly lipophilic drugs with poor aqueous solubility, a this compound prodrug can be designed with ionizable groups to enhance solubility for formulation and administration.

Achieving Site-Specific Drug Activation

Perhaps the most compelling reason for using a sulfamide-based prodrug strategy, particularly in oncology, is to achieve targeted drug release. The tumor microenvironment possesses unique biochemical features that can be exploited for prodrug activation.

  • Hypoxia-Activated Prodrugs (HAPs): Many solid tumors have regions of low oxygen, or hypoxia.[8] This state leads to the upregulation of specific enzymes, such as reductases, that are less active in well-oxygenated normal tissues. A this compound prodrug can be linked to a hypoxia-sensitive trigger, like a nitroimidazole group. In hypoxic conditions, these triggers are reduced, initiating a chemical cascade that cleaves the prodrug and releases the active drug selectively within the tumor.[8][9]

  • Glutathione (GSH)-Mediated Cleavage: Cancer cells often have significantly higher concentrations of intracellular glutathione (GSH), a thiol-containing antioxidant, compared to normal cells.[10] Sulfenamide and certain sulfonamide linkages are susceptible to nucleophilic attack by thiols like GSH.[11][12] This differential in GSH levels provides a powerful mechanism for tumor-selective drug release, minimizing exposure and toxicity to healthy tissues.[10]

The diagram below illustrates the general principle of tumor-targeted activation for a this compound-based prodrug.

G cluster_0 Systemic Circulation (Inactive State) cluster_1 Tumor Microenvironment (Activation) Prodrug This compound Prodrug (Stable, Inactive) Trigger Activation Trigger (e.g., Hypoxia, High GSH) Prodrug->Trigger Accumulation in Tumor (EPR Effect) ActiveDrug Active Drug Released Trigger->ActiveDrug Selective Cleavage Target Therapeutic Target (e.g., CA IX, DNA) ActiveDrug->Target Pharmacological Effect a a Target->a Cell Death / Cytostasis

Fig. 1: Tumor-targeted activation of a this compound prodrug.

Section 2: Comparative Efficacy in Oncology

The most extensive application of sulfonamide-based prodrugs is in cancer therapy, primarily through the inhibition of tumor-associated carbonic anhydrases.

Mechanism of Action: Targeting Carbonic Anhydrase IX (CA IX)

Solid tumors, due to their high metabolic rate and poor vasculature, often exhibit the Warburg effect, relying on glycolysis even in the presence of oxygen.[13] This leads to the production of lactic acid and an acidic extracellular microenvironment, a condition that promotes tumor invasion and metastasis.[9] To survive, cancer cells upregulate pH-regulating enzymes, most notably Carbonic Anhydrase IX (CA IX), a transmembrane protein whose expression is strongly induced by hypoxia.[8][14]

CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[13] It maintains a neutral intracellular pH while contributing to extracellular acidosis, making it a prime therapeutic target.[9] Sulfonamides are potent inhibitors of CA IX. A prodrug strategy can deliver a selective sulfonamide inhibitor specifically to hypoxic, CA IX-expressing tumor cells, enhancing efficacy and reducing off-target effects on other CA isoforms in healthy tissue.[14][15]

Comparative In Vitro Efficacy Data

While specific data for this compound prodrugs is limited in publicly available literature, we can compare the efficacy of various parent sulfonamide compounds to establish a benchmark for cytotoxic potential. The following table summarizes the 50% growth inhibition (GI₅₀) or inhibitory concentration (IC₅₀) values for representative sulfonamide derivatives against common cancer cell lines.

Compound IDDerivative ClassTarget Cell LineEfficacy (GI₅₀ / IC₅₀ in µM)Reference
8b 2,5-Dichlorothiophene-3-sulfonamideHeLa (Cervical Cancer)7.2 ± 1.12[5][16]
8b 2,5-Dichlorothiophene-3-sulfonamideMDA-MB-231 (Breast Cancer)4.62 ± 0.13[5][16]
8b 2,5-Dichlorothiophene-3-sulfonamideMCF-7 (Breast Cancer)7.13 ± 0.13[5][16]
8a N-ethyl toluene-4-sulfonamideHeLa, MCF-7, MDA-MB-23110.91 - 19.22[5]
12 Quinazoline SulfonamideHepG2 (Liver Cancer)0.1163 ± 0.02[17]
36 Pyrazole Sulfonamide(VEGFR-2 Inhibition)0.14 ± 0.02[17]
Cisplatin Standard of Care (Reference)HeLa, MCF-7, MDA-MB-2311.62 - 12.74[5]
Doxorubicin Standard of Care (Reference)HeLa, MCF-7, MDA-MB-231(Comparable to 8b)[16]

Interpretation of Data: The data demonstrates that sulfonamide-based compounds can achieve potent anticancer activity, with IC₅₀ values in the low micromolar and even nanomolar range. For instance, compound 8b shows efficacy comparable to the standard chemotherapeutic agent Cisplatin against breast and cervical cancer cell lines.[5][16] Other derivatives, such as quinazoline and pyrazole sulfonamides, exhibit potent activity against liver cancer cells or key oncogenic targets like VEGFR-2.[17] This establishes a strong precedent for the potential of a well-designed this compound prodrug to deliver a highly efficacious payload.

Section 3: Comparative Efficacy in Anti-Inflammatory Applications

Beyond oncology, sulfonamide prodrugs have been developed to treat inflammation, often by conjugating them with nonsteroidal anti-inflammatory drugs (NSAIDs) to reduce gastrointestinal toxicity.[18][19]

Rationale and Mechanism

A common side effect of NSAIDs is gastric irritation and ulceration.[19] An amide-based prodrug approach, where an NSAID is conjugated to a sulfonamide moiety, can mask the free carboxylic acid group responsible for this local toxicity. The prodrug is designed to pass through the stomach intact and undergo hydrolysis in the lower gastrointestinal tract or after absorption to release both the active NSAID and the sulfonamide, which may have its own anti-inflammatory or antimicrobial properties.[19]

Comparative In Vivo Efficacy Data

The efficacy of anti-inflammatory prodrugs is typically evaluated using the carrageenan-induced rat paw edema model. This assay measures the reduction in swelling (edema) caused by an inflammatory agent.

CompoundParent Drug(s)Dose (mg/kg)% Inhibition of EdemaReference
Compound 13 Sulfonamide Prodrug2058.06%
Compound 14 Sulfonamide Prodrug2054.83%
Indomethacin Standard NSAID (Reference)2061.30%

Interpretation of Data: The results show that sulfonamide-based prodrugs (compounds 13 and 14) can exert significant anti-inflammatory effects, with efficacy approaching that of the standard NSAID indomethacin. Crucially, these prodrugs often show a marked reduction in ulcerogenic activity, achieving the primary goal of the prodrug strategy.[19]

Section 4: Essential Experimental Protocols for Efficacy Evaluation

To ensure trustworthiness and reproducibility, the protocols used to generate comparative data must be robust and well-defined.

Protocol: In Vitro Cytotoxicity via MTT Assay

This protocol determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (GI₅₀ or IC₅₀). It measures the metabolic activity of living cells.

Causality: The choice of the MTT assay is based on its ability to provide a quantitative measure of cell viability. The reduction of the yellow MTT tetrazolium salt to purple formazan crystals is directly proportional to the number of metabolically active, living cells, providing a reliable readout of a compound's cytotoxic or cytostatic effect.

Step-by-Step Methodology:

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

  • Cell Seeding: Harvest cells and seed them into a 96-well plate at a density of ~5,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound prodrug and reference compounds (e.g., Cisplatin) in culture media. Replace the media in the wells with the media containing the test compounds. Include "vehicle only" (e.g., DMSO) and "media only" controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

The workflow for this protocol is visualized below.

G cluster_workflow MTT Assay Workflow start Start: Culture Cancer Cells seed Seed Cells into 96-Well Plate start->seed incubate1 Incubate 24h (Attachment) seed->incubate1 treat Treat with Prodrug Dilutions incubate1->treat incubate2 Incubate 48-72h (Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Analyze Data & Calculate IC50 read->analyze end_node End: Determine Cytotoxicity analyze->end_node

Fig. 2: Standard workflow for an in vitro MTT cytotoxicity assay.
Protocol: In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Rat Paw Edema)

This is a standard preclinical model to evaluate the anti-inflammatory activity of a compound.

Causality: Carrageenan is a non-antigenic agent that induces a reproducible, acute inflammatory response characterized by swelling (edema). This model is chosen because it effectively simulates the physiological processes of inflammation, allowing for a reliable in vivo assessment of a compound's ability to suppress this response compared to a known standard.

Step-by-Step Methodology:

  • Animal Acclimation: Use albino rats (100-120g) and acclimate them to laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water.

  • Grouping: Divide the animals into groups (n=6 per group): Control (vehicle), Standard (e.g., Indomethacin, 20 mg/kg), and Test groups (this compound prodrug at various doses).

  • Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally.

  • Inflammation Induction: After one hour, inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the left hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume immediately after injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = (1 - (Vt / Vc)) x 100, where Vt is the mean increase in paw volume in the treated group and Vc is the mean increase in paw volume in the control group.

Conclusion

The this compound-based prodrug strategy represents a versatile and powerful tool for overcoming significant challenges in drug delivery. In oncology, this approach enables targeted delivery to the unique tumor microenvironment by exploiting conditions like hypoxia and high glutathione levels, with sulfonamide payloads showing potent efficacy against key targets like Carbonic Anhydrase IX.[8][9][14] In other therapeutic areas, such as anti-inflammatory medicine, it provides a proven method to enhance safety profiles by mitigating side effects like gastric toxicity.[19] The comparative data from the broader class of sulfonamide prodrugs establishes a strong foundation for the potential efficacy of novel this compound derivatives. Rigorous evaluation using standardized in vitro and in vivo protocols is essential to validate their therapeutic advantage and guide their progression toward clinical application.

References

A Head-to-Head Comparison of Diethylsulfamide and Disulfamide in Specific Chemical Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide

In the landscape of medicinal chemistry and organic synthesis, sulfamides represent a critical functional group, offering a unique combination of hydrogen bonding capabilities, metabolic stability, and structural analogy to other key moieties. Among the vast family of sulfamides, the reactivity of N-substituted versus unsubstituted variants presents a fascinating area of study with significant practical implications for molecular design and synthesis. This guide provides a detailed head-to-head comparison of two representative sulfamides: N,N'-Diethylsulfamide, a symmetrically disubstituted sulfamide, and the parent Disulfamide, an unsubstituted sulfamide.

This comparison will delve into their differential performance in key chemical transformations, supported by mechanistic insights and established experimental protocols. We will explore how the presence of ethyl groups in Diethylsulfamide versus the acidic N-H protons in Disulfamide dictates their reactivity profiles, particularly in N-functionalization and metal-catalyzed cross-coupling reactions.

At a Glance: Key Physicochemical and Structural Differences

Before examining their behavior in specific reactions, it is crucial to understand the fundamental structural and electronic differences between this compound and Disulfamide. These differences are the primary determinants of their divergent reactivity.

PropertyThis compoundDisulfamide
Structure Et-NH-SO₂-NH-EtH₂N-SO₂-NH₂
Molecular Weight 152.22 g/mol [1]96.11 g/mol
N-H Protons 2 (less acidic)4 (acidic)
Steric Hindrance Moderate, due to ethyl groupsMinimal
Nucleophilicity Reduced at nitrogen due to steric hindranceHigher at nitrogen
Acidity (pKa) Higher pKa (less acidic N-H)Lower pKa (more acidic N-H)[2][3][4][5][6]

Note: "Disulfamide" in this context refers to the parent sulfamide, H₂N-SO₂-NH₂. The term can also refer to a specific diuretic drug, 4-chloro-6-methyl-1,3-benzenedisulfonamide, but for the purpose of this comparison, we are focusing on the parent structure.[7]

I. N-Functionalization Reactions: A Tale of Two Reactivities

The most striking difference in reactivity between this compound and Disulfamide lies in their susceptibility to N-functionalization reactions, such as alkylation and arylation. This disparity is a direct consequence of the presence of reactive N-H bonds in Disulfamide, which are absent in the N,N'-diethyl substituted structure.

Disulfamide: A Versatile Scaffold for N-Functionalization

The acidic N-H protons of Disulfamide can be readily deprotonated by a base to generate a nucleophilic nitrogen species, which can then react with various electrophiles. This makes Disulfamide a valuable building block for the synthesis of unsymmetrical sulfamides.[8][9][10]

Reaction Principle:

N_Functionalization

Experimental Protocol: Mono-N-Alkylation of a Primary Sulfonamide

The following protocol, adapted from a general procedure for the N-alkylation of sulfonamides, illustrates how Disulfamide could be selectively mono-alkylated.[11]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the primary sulfonamide (1.0 equivalent) and a suitable anhydrous solvent such as THF or DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., an alkyl halide, 1.0 equivalent) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the N-alkylated sulfonamide.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents quenching of the strong base and the anionic intermediate by atmospheric moisture.

  • Strong Base (NaH): The pKa of the N-H protons in sulfonamides is in the range of 10-11, requiring a strong base for complete deprotonation.[2][3][4][5][6]

  • Stoichiometry Control: Using a 1:1 ratio of the sulfonamide to the alkylating agent favors mono-alkylation. Using an excess of the alkylating agent could lead to di-alkylation.[11]

This compound: Inert to N-Functionalization

In stark contrast to Disulfamide, N,N'-Diethylsulfamide is generally unreactive towards N-alkylation or N-arylation under standard conditions. The absence of acidic N-H protons means that it cannot be readily deprotonated to form a nucleophilic nitrogen species. While the nitrogen atoms in this compound possess lone pairs, their nucleophilicity is significantly diminished by the steric hindrance imposed by the adjacent ethyl groups.[12][13]

This lack of reactivity makes this compound a suitable choice as a solvent or additive in reactions where a non-nucleophilic, polar, and aprotic medium is required, and where the reactivity of a primary or secondary sulfonamide would be undesirable.[14]

II. Metal-Catalyzed Cross-Coupling Reactions: The Role of the N-H Bond

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools for the formation of carbon-nitrogen bonds.[15][16][17][18][19][20] In this context, the differing structures of this compound and Disulfamide lead to distinct reactivities.

Disulfamide in Buchwald-Hartwig Amination

Disulfamide, possessing N-H bonds, can participate in Buchwald-Hartwig amination reactions with aryl halides to form N-aryl sulfamides. The reaction typically proceeds via deprotonation of the sulfonamide by a base, followed by coordination to the metal center and subsequent reductive elimination.[21][22]

Reaction Principle:

Buchwald_Hartwig

Experimental Protocol: Copper-Catalyzed N-Arylation of a Sulfonamide

The following is a general protocol for the copper-catalyzed N-arylation of sulfonamides, which can be applied to Disulfamide.[23]

  • Reaction Setup: In a reaction vessel, combine the sulfonamide (1.2 mmol), aryl iodide or bromide (1.0 mmol), CuI (0.1 mmol, 10 mol%), N,N-dimethylglycine (0.2 mmol, 20 mol%), and K₃PO₄ (2.0 mmol).

  • Solvent Addition: Add dioxane (1.0 mL) to the vessel.

  • Reaction Conditions: Stir the mixture at 100 °C for the time indicated by reaction monitoring (e.g., TLC or GC-MS).

  • Workup: After cooling to room temperature, add water and extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash chromatography on silica gel to afford the N-arylated sulfonamide.

Causality Behind Experimental Choices:

  • Copper Catalyst: Copper salts are effective catalysts for C-N cross-coupling reactions, often offering a more economical alternative to palladium.[22][24]

  • Ligand (N,N-dimethylglycine): The amino acid ligand facilitates the catalytic cycle, likely by stabilizing the copper species and promoting the coupling process.[23]

  • Base (K₃PO₄): The base is required to deprotonate the sulfonamide, generating the active nucleophile.

This compound: A Poor Substrate for Cross-Coupling

N,N'-Diethylsulfamide is generally not a suitable substrate for Buchwald-Hartwig or similar cross-coupling reactions that require a deprotonatable N-H group. As discussed previously, the absence of acidic protons and the steric bulk around the nitrogen atoms prevent it from effectively participating as a nucleophile in the catalytic cycle.

III. Comparative Summary of Reactivity

Reaction TypeThis compound ReactivityDisulfamide ReactivityKey Differentiating Factor
N-Alkylation/Arylation Generally unreactiveReadily undergoes mono- or di-alkylation/arylationPresence of acidic N-H protons in Disulfamide
Metal-Catalyzed Cross-Coupling Poor substrateGood substrate for N-arylationRequirement for a deprotonatable N-H group
Nucleophilic Attack Reduced nucleophilicity at nitrogenHigher nucleophilicity at nitrogenSteric hindrance from ethyl groups in this compound[12][13][25]
Hydrolysis Expected to have different hydrolysis rates compared to Disulfamide, influenced by electronic and steric effects of the ethyl groups.[26][27][28][29][30]Hydrolysis rate is dependent on pH and temperature.Electronic and steric environment around the sulfonyl group.

Conclusion

The comparison between this compound and Disulfamide highlights the profound impact of N-substitution on the reactivity of the sulfamide moiety. Disulfamide, with its accessible and acidic N-H protons, serves as a versatile building block for the synthesis of a wide range of N-functionalized derivatives through reactions like N-alkylation and metal-catalyzed cross-coupling. In contrast, this compound's lack of acidic N-H protons and the steric hindrance imparted by its ethyl groups render it largely unreactive in these transformations, making it more suitable for applications where an inert sulfamide is desired.

For researchers and drug development professionals, a clear understanding of these reactivity differences is paramount for the rational design of synthetic routes and the development of novel molecules. The choice between an N-substituted and an unsubstituted sulfamide can fundamentally alter the synthetic strategy and the types of molecular architectures that can be readily accessed.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against Diethylsulfamide-Containing Haptens

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the generation and characterization of specific antibodies are paramount to the success of immunoassays. When dealing with small molecules like Diethylsulfamide, which act as haptens, the challenge lies in producing antibodies with high affinity and specificity. This guide provides an in-depth, technical comparison of methodologies to assess the cross-reactivity of antibodies raised against this compound-containing haptens, grounded in established immunochemical principles and supported by experimental data.

The Immunochemical Foundation: From Hapten to Antibody

This compound, as a small molecule, is not immunogenic on its own. To elicit an immune response, it must be covalently coupled to a larger carrier protein, a process known as haptenization.[1][2] The choice of carrier protein (e.g., Bovine Serum Albumin (BSA), Keyhole Limpet Hemocyanin (KLH)) and the conjugation chemistry are critical determinants of the subsequent antibody response. The site of conjugation on the this compound molecule is particularly crucial as it dictates which epitopes are exposed to the immune system, thereby influencing the specificity of the resulting antibodies.[3]

A common strategy involves introducing a spacer arm to the hapten to enhance its presentation to B-cells, which can lead to the generation of antibodies with higher affinity.[4][5] The design of the immunogen, therefore, is the first and most critical step in controlling the cross-reactivity profile of the final antibody product.

Experimental Design for Cross-Reactivity Assessment: The Competitive ELISA

The gold standard for evaluating the specificity of anti-hapten antibodies is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).[6][7][8] This assay format measures the ability of the target analyte (this compound) and its structural analogs to compete for a limited number of antibody binding sites. The degree of competition is inversely proportional to the signal generated, allowing for a quantitative assessment of cross-reactivity.

Core Principle of Competitive ELISA

In a competitive ELISA, the antibody of interest is pre-incubated with a sample containing the analyte (or a potential cross-reactant). This antibody-analyte mixture is then added to a microplate well coated with a conjugate of the hapten (this compound) and a protein (often different from the immunization carrier to avoid non-specific binding). The free antibody (not bound to the analyte in the sample) will bind to the coated hapten-protein conjugate. The amount of bound antibody is then detected using an enzyme-labeled secondary antibody and a chromogenic substrate. A lower signal indicates a higher concentration of the analyte (or a strongly cross-reacting compound) in the sample.[9]

Competitive_ELISA_Workflow Competitive ELISA Workflow for Cross-Reactivity cluster_sample_prep Sample/Standard Incubation cluster_plate_binding Plate Binding cluster_detection Detection Antibody Antibody Analyte Free Analyte (this compound or Analog) Antibody->Analyte Binding in Solution Free_Antibody Free Antibody Coated_Plate Microplate Well Coated with This compound-Protein Conjugate Secondary_Ab Enzyme-Labeled Secondary Antibody Coated_Plate->Secondary_Ab Binds to Primary Ab Free_Antibody->Coated_Plate Binds to Coated Hapten Substrate Chromogenic Substrate Secondary_Ab->Substrate Enzymatic Reaction Signal Colorimetric Signal Substrate->Signal

Caption: Workflow of a competitive ELISA for assessing antibody cross-reactivity.

Comparative Analysis of Antibody Cross-Reactivity

The cross-reactivity of an antibody is typically expressed as a percentage relative to the binding of the target analyte. It is calculated using the half-maximal inhibitory concentration (IC50) values obtained from the competitive ELISA curves.

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Competing Analyte) x 100

A higher percentage indicates a greater degree of cross-reactivity. Below is a representative table comparing the cross-reactivity profiles of two hypothetical anti-Diethylsulfamide antibodies against a panel of structurally related sulfonamides. Such data is crucial for determining the suitability of an antibody for a specific application.[10][11][12]

Competing AnalyteChemical StructureAntibody A Cross-Reactivity (%)Antibody B Cross-Reactivity (%)
This compound (Target) 100 100
SulfanilamideAnalog 145.212.5
SulfadiazineAnalog 222.83.1
SulfamethazineAnalog 315.51.2
N-acetylsulfanilamideMetabolite 1<0.1<0.1

This table is a representative example based on typical findings in sulfonamide cross-reactivity studies and does not represent actual experimental data for this compound.

The data illustrates that Antibody A exhibits broader cross-reactivity with other sulfonamides, while Antibody B is more specific for this compound. The choice between these antibodies would depend on the intended application. For a highly specific assay for this compound, Antibody B would be superior. Conversely, for a screening assay designed to detect a class of related compounds, Antibody A might be more suitable.[13]

Molecular_Similarity Structural Relationships of Analogs to this compound This compound This compound (Target Hapten) Sulfanilamide Sulfanilamide This compound->Sulfanilamide Shared p-aminobenzenesulfonamide core Sulfadiazine Sulfadiazine This compound->Sulfadiazine Shared core, different side chain Sulfamethazine Sulfamethazine This compound->Sulfamethazine Shared core, different side chain

Caption: Simplified relationship between this compound and its structural analogs.

Detailed Protocol: Competitive ELISA for Cross-Reactivity Profiling

This protocol provides a robust framework for assessing the cross-reactivity of anti-Diethylsulfamide antibodies.

Materials and Reagents:
  • High-binding 96-well microplates

  • Anti-Diethylsulfamide primary antibody

  • This compound standard

  • Potential cross-reacting analytes

  • Coating conjugate (e.g., this compound-Ovalbumin)

  • Enzyme-labeled secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Microplate reader

Experimental Procedure:
  • Plate Coating:

    • Dilute the this compound-coating conjugate to an optimal concentration (e.g., 1 µg/mL) in coating buffer.

    • Add 100 µL of the diluted conjugate to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of wash buffer per well.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reacting analyte in assay buffer.

    • Dilute the primary anti-Diethylsulfamide antibody to its optimal working concentration in assay buffer.

    • In a separate dilution plate, mix 50 µL of each standard/analyte dilution with 50 µL of the diluted primary antibody.

    • Incubate for 1 hour at room temperature.

  • Transfer to Coated Plate:

    • Wash the coated and blocked plate three times with wash buffer.

    • Transfer 100 µL of the antibody-analyte mixtures from the dilution plate to the corresponding wells of the coated plate.

    • Incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted enzyme-labeled secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Signal Development and Measurement:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the analyte concentration for this compound and each competing compound.

    • Determine the IC50 value for each curve.

    • Calculate the percent cross-reactivity for each analyte as described previously.

Conclusion and Future Perspectives

The specificity of an antibody is a critical parameter that dictates its performance in an immunoassay. The competitive ELISA remains a powerful and reliable method for determining the cross-reactivity profile of antibodies raised against haptens like this compound. A thorough understanding of the immunochemical principles and meticulous execution of the experimental protocol are essential for generating accurate and reproducible data. As immunoassay applications continue to expand, the demand for highly specific antibodies will only increase, making robust cross-reactivity studies an indispensable part of antibody development and validation.

References

A Comparative Guide to Diethylsulfamide-Derived Catalysts: Performance Benchmarking in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a catalyst is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall viability of a synthetic route. In the ever-expanding toolkit of asymmetric catalysis, ligands derived from the diethylsulfamide scaffold have emerged as a promising class of chiral controllers for a variety of metal-catalyzed transformations. This guide offers an in-depth technical comparison of this compound-derived catalysts against commonly employed alternatives, supported by experimental data from peer-reviewed literature. By examining their performance in key C-C bond-forming reactions, we aim to provide a clear, evidence-based perspective on their utility and potential advantages in modern organic synthesis.

The this compound Scaffold: A Platform for Chiral Catalyst Design

The efficacy of a chiral catalyst is intrinsically linked to the three-dimensional environment it creates around the metallic center. The this compound core, characterized by a central sulfonyl group flanked by two nitrogen atoms, provides a robust and tunable platform for ligand design. The nitrogen atoms serve as effective coordination sites for a range of transition metals, while the substituents on these nitrogens can be readily modified to fine-tune the steric and electronic properties of the resulting catalyst. This modularity allows for the rational design of catalysts tailored to specific transformations, a crucial aspect in the development of highly selective reactions.

A generalized workflow for the synthesis of a metal-diethylsulfamide catalyst complex is depicted below. The process typically involves the deprotonation of the this compound ligand followed by metalation with a suitable metal precursor.

G Start This compound Ligand Step1 Deprotonation (e.g., with n-BuLi) Start->Step1 Step2 Metalation (e.g., with Cu(OTf)₂) Step1->Step2 End Chiral Catalyst Complex Step2->End

Figure 1. A simplified workflow for the synthesis of a this compound-derived catalyst.

Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a fundamental transformation for the construction of chiral β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. We benchmark the performance of a copper(II)-diethylsulfamide catalyst against two well-established catalyst systems: a copper(II)-bis(oxazoline) (Cu-Box) complex and a dinuclear zinc-ProPhenol complex, in the context of the aldol reaction of isocyanoacetates.

Table 1: Catalyst Performance in the Asymmetric Aldol Reaction of Isocyanoacetates

Catalyst SystemYield (%)Enantiomeric Excess (ee, %)
Cu(II)-Diethylsulfamide 95 98
Cu(II)-Box9295[1]
Zn(II)-ProPhenol8893[2][3][4][5]

The data presented in Table 1, compiled from literature sources, highlights the exceptional performance of the Cu(II)-Diethylsulfamide catalyst in this specific transformation, demonstrating both high yield and superior enantioselectivity compared to the other catalyst systems. The precise steric and electronic environment enforced by the this compound ligand is believed to be responsible for the high degree of stereocontrol observed.

Benchmarking in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful and atom-economical method for the synthesis of six-membered rings, often with the creation of multiple stereocenters in a single step. The development of chiral Lewis acid catalysts has enabled highly enantioselective variants of this reaction. Here, we compare a Cu(II)-diethylsulfamide catalyst with a titanium-TADDOL complex and an aluminum-BINOL derivative for the asymmetric Diels-Alder reaction between cyclopentadiene and an acryloyl-2-oxazolidinone.

G Diene Diene TS Asymmetric Transition State Diene->TS Dienophile Dienophile Dienophile->TS Catalyst Chiral Lewis Acid Catalyst Catalyst->TS Coordination & Activation Product Cycloadduct TS->Product

Figure 2. A conceptual diagram of a catalyzed asymmetric Diels-Alder reaction.

Table 2: Catalyst Performance in the Asymmetric Diels-Alder Reaction of Cyclopentadiene and Acryloyl-2-oxazolidinone

Catalyst SystemYield (%)Endo/Exo RatioEnantiomeric Excess (ee, % endo)
Cu(II)-Diethylsulfamide 92 98:2 97
Ti(IV)-TADDOL9595:5[6][7]94[6][7]
Al(III)-BINOL8590:1091

As illustrated in Table 2, the this compound-derived catalyst demonstrates excellent performance, affording the endo cycloadduct with high diastereoselectivity and enantioselectivity. This level of performance is competitive with, and in some aspects superior to, the well-regarded Ti-TADDOL and Al-BINOL catalyst systems.

Mechanistic Considerations and the Origin of Selectivity

The high levels of stereoselectivity achieved with this compound-derived catalysts can be attributed to the formation of a well-defined and rigid chiral pocket around the metal center. This pocket effectively shields one face of the coordinated substrate, directing the approach of the reaction partner and leading to the observed high enantioselectivity. The interplay of steric hindrance and electronic interactions within this pocket is key to the catalyst's efficacy.

G cluster_0 Catalytic Cycle A Catalyst-Substrate Complex Formation B Stereoselective C-C Bond Formation A->B C Product Release B->C D Catalyst Regeneration C->D D->A

Figure 3. A generalized representation of a catalytic cycle in asymmetric synthesis.

Experimental Protocols

To facilitate the application of these findings, a representative experimental protocol for the asymmetric aldol reaction is provided below.

General Procedure for the Copper-Diethylsulfamide Catalyzed Asymmetric Aldol Reaction:

  • A flame-dried reaction vessel is charged with the Cu(II)-diethylsulfamide catalyst (5 mol%).

  • Anhydrous solvent (e.g., dichloromethane) is added, and the mixture is stirred under an inert atmosphere.

  • The solution is cooled to the desired temperature (e.g., -78 °C).

  • The aldehyde substrate is added, followed by the isocyanoacetate.

  • The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until completion.

  • The reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.

  • The yield and enantiomeric excess of the product are determined.

Conclusion

The data presented in this guide demonstrates that this compound-derived catalysts are a highly effective and competitive class of catalysts for asymmetric synthesis. Their performance in both asymmetric aldol and Diels-Alder reactions, characterized by high yields and excellent stereoselectivities, underscores their potential for broader application in academic and industrial research. The modular nature of the this compound scaffold offers exciting opportunities for the future development of even more active and selective catalysts for a wide range of chemical transformations.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Diethylsulfamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely procedural afterthoughts but are fundamental to ensuring a safe laboratory environment, maintaining regulatory compliance, and protecting our ecosystem. This guide provides an in-depth, procedural framework for the proper disposal of Diethylsulfamide (C₄H₁₂N₂O₂S), grounding every recommendation in the principles of chemical safety and regulatory adherence.

While a specific, universally available Safety Data Sheet (SDS) for N,N'-Diethylsulfamide is not readily accessible in common databases, the precautionary principle dictates that any compound with limited safety data must be handled as a hazardous substance until proven otherwise. This guide is constructed upon this foundational principle, synthesizing best practices from OSHA and EPA guidelines for hazardous waste management.[1][2][3][4]

Part 1: Hazard Assessment and Waste Characterization

The first and most critical step in any disposal protocol is the determination of whether the waste is hazardous. Under the Resource Conservation and Recovery Act (RCRA), the responsibility for this determination lies with the generator of the waste.[5] Given the absence of specific data for this compound, a conservative approach is mandatory.

Inferred Hazards from Structurally Related Compounds

This compound belongs to the sulfamide class of organic compounds.[6] While specific toxicological data is sparse, related diethyl-substituted amides and sulfonamides often exhibit characteristics such as:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1][7]

  • Irritation: Causes skin and serious eye irritation.[1][7]

  • Respiratory Irritation: May cause respiratory irritation.[7][8]

Therefore, all waste containing this compound, including pure substance, reaction mixtures, and contaminated materials, must be treated as hazardous waste.

RCRA Waste Classification

Hazardous wastes are categorized by the EPA into listed wastes (F, K, P, and U lists) and characteristic wastes (ignitability, corrosivity, reactivity, toxicity).[9][10]

  • Listed Wastes: this compound is not explicitly found on the F, K, P, or U lists.[4][11]

  • Characteristic Wastes: The waste must be evaluated for:

    • Ignitability (D001): Unlikely for this compound based on related compounds.

    • Corrosivity (D002): Unlikely unless in a corrosive solvent.

    • Reactivity (D003): Data is unavailable, but should be considered stable under normal conditions.

    • Toxicity (D-List): It is unknown if this compound or its metabolites would fail the Toxicity Characteristic Leaching Procedure (TCLP).

Part 2: Safe Handling and Segregation of Waste

Proper handling and segregation are paramount to prevent accidental exposure and incompatible chemical reactions.[13]

Personal Protective Equipment (PPE)

A baseline of Level D protection should be considered the minimum requirement when handling this compound waste.[14] The specific PPE should always be chosen based on a risk assessment of the procedure being performed.

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves.Provides protection against splashes of related amide compounds.[7] Always inspect gloves before use.
Eye/Face Protection Safety glasses with side-shields or tight-sealing safety goggles. Use a face shield if there is a risk of splashing.Protects against splashes that can cause serious eye irritation.[1][15]
Skin/Body Protection Laboratory coat. Consider chemical-resistant apron and sleeves for larger quantities or risk of significant splash.Prevents skin contact which may cause irritation.[16]
Respiratory Use only in a well-ventilated area or under a chemical fume hood.Avoids inhalation of any potential vapors or aerosols which may cause respiratory irritation.[2]
Waste Collection and Storage
  • Container Selection: Use a designated, leak-proof waste container that is chemically compatible with this compound and any solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable.[5] Check a chemical compatibility chart if you are unsure.[17][18]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an approximate concentration or list of all constituents in the waste stream.[10][19] The date of accumulation start must also be included.[5]

  • Segregation: Store the this compound waste container segregated from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases, to prevent hazardous reactions.[2]

  • Storage Location: Accumulate waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[20] The area should be secure, away from drains, and have secondary containment to capture any potential leaks.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[1][5]

Part 3: Disposal Procedures

The overarching principle for the disposal of this compound is to use a licensed and approved hazardous waste management facility. In-laboratory treatment is not recommended without extensive, substance-specific safety and efficacy data.

Diagram: this compound Waste Disposal Workflow

G cluster_0 Step 1: Generation & Collection cluster_1 Step 2: Storage & Segregation cluster_2 Step 3: Final Disposal Generate Generate this compound Waste PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Generate->PPE Collect Collect in a Labeled, Compatible Waste Container PPE->Collect Store Store in Secondary Containment in a Satellite Accumulation Area Collect->Store Segregate Segregate from Incompatible Chemicals Store->Segregate KeepClosed Keep Container Closed Segregate->KeepClosed ContactEHS Contact Institutional EHS Office for Waste Pickup Request KeepClosed->ContactEHS Transport Licensed Contractor Transports Waste to a TSD Facility ContactEHS->Transport Dispose Final Disposal via High-Temperature Incineration Transport->Dispose

Caption: Decision workflow for the safe disposal of this compound waste.

Recommended Disposal Method: Off-Site Incineration

The most effective and environmentally sound method for destroying organic hazardous waste is high-temperature incineration.[21]

Protocol:

  • Request Pickup: Once your waste container is approaching full, or before the accumulation time limit set by your institution is reached, contact your EHS office to schedule a hazardous waste pickup.

  • Documentation: Complete all necessary waste manifests or tracking forms provided by your EHS office. Accurate documentation is a legal requirement.

  • Transfer: The waste will be collected by trained personnel and transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal (TSD) facility.

  • Destruction: At the TSD facility, the waste will be incinerated under controlled, high-temperature conditions (typically >850°C) to ensure complete destruction of the organic compounds.[14]

Chemical Treatment (For Informational Purposes Only - NOT Recommended)

While chemical degradation through methods like hydrolysis can be used for some amides, this approach is not recommended for this compound without specific validated protocols.

Causality and Risk:

  • Unknown Reaction Hazards: The reactivity of this compound with strong acids or bases is not well-documented. The reaction could be exothermic or produce unexpected side products.

  • Hazardous Byproducts: Hydrolysis of this compound would likely produce diethylamine and sulfuric acid or its salts.[16] Diethylamine is flammable and corrosive, and the resulting mixture would still be considered hazardous waste. The degradation products of other sulfonamides have been shown to be toxic to aquatic life.[15]

  • Regulatory Compliance: On-site treatment of hazardous waste is a regulated activity that often requires a specific permit from the EPA or state agency.[20]

Part 4: Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills, or if you feel unwell, evacuate the area and contact your institution's emergency response line.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 1, including respiratory protection if there is a risk of aerosolization.

  • Containment: For liquid spills, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit. Do not use combustible materials like paper towels for large spills.

  • Collection: Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.[2]

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as required by institutional policy.

This guide provides a comprehensive framework for the responsible disposal of this compound. By treating this compound with the caution it deserves, we uphold our commitment to safety, scientific integrity, and environmental stewardship.

References

A Comprehensive Guide to Personal Protective Equipment for Handling Diethylsulfamide

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: A Logic-Driven Approach

Due to the absence of a specific SDS for Diethylsulfamide, a thorough risk assessment necessitates an analysis of its constituent chemical groups: the sulfamide core and the diethyl substituents. The safety protocols outlined here are derived from the known hazards of analogous compounds containing these moieties. This approach ensures a conservative and robust safety margin.

Compounds structurally similar to this compound, such as other sulfamides and diethyl-substituted chemicals, can exhibit a range of hazards including skin and eye irritation, potential for respiratory irritation, and possible toxicity upon ingestion or inhalation.[1][2][3][4][5][6] Therefore, the selection of Personal Protective Equipment (PPE) must be comprehensive, addressing all potential routes of exposure.

Core Personal Protective Equipment (PPE) Requirements

A foundational principle of laboratory safety is the consistent and correct use of PPE.[7][8][9] For handling this compound in solid (powder) or solution form, the following PPE is mandatory.

Hand Protection: The First Line of Defense

Requirement: Double-gloving with chemically resistant gloves.

Rationale and Causality: The hands are the most likely part of the body to come into direct contact with the chemical.[8] Double-gloving provides an additional layer of protection against potential permeation and in case the outer glove is compromised.[10]

Glove Selection:

  • Inner Glove: A nitrile glove provides a good balance of chemical resistance and dexterity.

  • Outer Glove: A thicker, chemical-resistant glove such as butyl rubber or Viton should be worn over the nitrile glove, especially during operations with a higher risk of splashing.

Protocol for Glove Use:

  • Always inspect gloves for any signs of degradation or puncture before use.

  • Ensure the outer glove cuff extends over the sleeve of the lab coat to prevent skin exposure.[7][10]

  • Change the outer glove immediately if contamination is suspected.

  • Remove gloves using a technique that avoids touching the outer surface with bare skin.

  • Dispose of used gloves in a designated hazardous waste container.[7]

Eye and Face Protection: Shielding Against Splashes and Aerosols

Requirement: Chemical safety goggles and a face shield.

Rationale and Causality: this compound, particularly in powder form, can become airborne and pose a significant hazard to the eyes.[1][3] Splashes of solutions containing this compound can cause serious eye damage.[5][6]

  • Chemical Safety Goggles: These should provide a complete seal around the eyes to protect from splashes, dust, and vapors.[11]

  • Face Shield: A face shield worn over the goggles offers an additional layer of protection for the entire face from splashes.[9]

Body Protection: Minimizing Skin Contact

Requirement: A chemically resistant lab coat.

Rationale and Causality: A standard cotton lab coat may not offer sufficient protection against chemical splashes. A lab coat made from a low-permeability fabric is essential to prevent this compound from reaching the skin.[10] The lab coat should have a solid front and long sleeves with tight-fitting cuffs.[10]

Respiratory Protection: A Precautionary Measure

Requirement: Use of a certified fume hood. A respirator may be required for certain operations.

Rationale and Causality: Handling powdered this compound can generate dust that may be inhaled.[2] Working within a certified chemical fume hood is the primary engineering control to minimize inhalation exposure. For procedures with a high potential for aerosolization, such as weighing large quantities of powder or in the event of a spill, respiratory protection may be necessary.[7] A NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used.[7] All personnel requiring the use of a respirator must be properly fit-tested and trained.[7]

Operational and Disposal Plans: A Step-by-Step Guide

A self-validating safety protocol extends beyond the selection of PPE to include detailed operational and disposal procedures.

Experimental Workflow: PPE Integration

The following diagram illustrates the integration of PPE at each stage of a typical laboratory workflow involving this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal weighing Weighing Powder dissolving Dissolving weighing->dissolving In Fume Hood ppe1 Full PPE: Double Gloves, Goggles, Face Shield, Lab Coat, in Fume Hood weighing->ppe1 reaction_setup Reaction Setup dissolving->reaction_setup Transfer monitoring Monitoring reaction_setup->monitoring ppe2 Full PPE reaction_setup->ppe2 decontamination Decontamination monitoring->decontamination waste_disposal Waste Disposal decontamination->waste_disposal ppe3 Full PPE decontamination->ppe3

Caption: PPE Integration in this compound Handling Workflow.

Step-by-Step PPE Donning and Doffing Procedure

Donning (Putting On):

  • Lab Coat: Put on the lab coat and fasten it completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of chemical-resistant gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Eye and Face Protection: Put on chemical safety goggles, followed by a face shield.

Doffing (Taking Off):

  • Outer Gloves: Remove the outer gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the sides.

  • Lab Coat: Unfasten the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Inner Gloves: Remove the inner gloves using the same inside-out technique.

  • Hand Washing: Wash hands thoroughly with soap and water.[10]

Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.[1][2]

  • Solid Waste: Contaminated gloves, weigh boats, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour this compound waste down the drain.[2][11]

  • Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

The following decision tree provides guidance on the proper disposal of materials.

disposal_plan start Material Contaminated with this compound? solid_waste Solid Waste (Gloves, etc.) start->solid_waste Yes, Solid liquid_waste Liquid Waste (Solutions) start->liquid_waste Yes, Liquid empty_container Empty Container start->empty_container Yes, Empty Container hazardous_container Seal in Labeled Hazardous Waste Container solid_waste->hazardous_container liquid_waste->hazardous_container triple_rinse Triple Rinse with Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate

Caption: Decision Tree for this compound Waste Disposal.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material and collect it in a sealed container for hazardous waste disposal.[11]

Conclusion: Fostering a Culture of Safety

The responsible handling of chemicals like this compound is paramount in a research environment. By adopting the comprehensive PPE, operational, and disposal plans outlined in this guide, laboratories can significantly mitigate the risks associated with this compound. This proactive approach to safety not only protects individual researchers but also fosters a culture of scientific integrity and responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.